2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDMLUTTJALOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380972 | |
| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-50-0 | |
| Record name | 4,5-Dichloro-1H-imidazole-1-ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Postulated Mechanism of Action of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Disclaimer: The compound 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a sparsely documented molecule. Direct experimental evidence detailing its mechanism of action is not available in current scientific literature. This guide, therefore, presents a series of scientifically-grounded hypotheses based on the known biological activities of its core structural components: the 4,5-dichloro-1H-imidazole scaffold and the ethanethioamide functional group. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.
Executive Summary
This compound is a small molecule integrating two moieties of significant pharmacological interest. The imidazole ring is a privileged scaffold found in a wide array of therapeutic agents, while the thioamide group is a versatile functional group known to act as a key pharmacophore in several approved drugs.[1][2][3] By dissecting the established roles of these components, we can postulate several plausible mechanisms of action for the title compound, primarily centered on antimicrobial and anticancer activities. This document will explore these hypotheses, propose robust experimental workflows for their validation, and provide the technical context necessary for researchers in drug development.
Deconstruction of Bioactive Scaffolds
The rational prediction of a molecule's biological activity begins with an analysis of its constituent parts. The structure of this compound offers two clear starting points for investigation.
The 4,5-Dichloro-1H-imidazole Core
The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry, prized for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[4] Its derivatives have demonstrated a vast spectrum of pharmacological effects.[1]
Notably, the specific 4,5-dichloro-1H-imidazole scaffold has been explicitly investigated as a precursor for anticancer agents. Silver N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have shown potent activity against human ovarian and breast cancer cell lines, warranting further in vivo investigation.[5][6] This suggests that the dichlorinated imidazole core may itself confer or contribute to cytotoxic activity against cancer cells.
The Ethanethioamide Functional Group
Thioamides, which are bioisosteres of amides, possess unique chemical properties that have been successfully exploited in drug design.[7] Their mechanism of action is diverse and highly context-dependent:
-
Prodrug Activation: The most well-characterized role is that of a prodrug in antitubercular therapy. Ethionamide, a structural analogue of the side chain in our target molecule, is activated by a mycobacterial monooxygenase, EthA.[3][8] This activation leads to the formation of an NAD adduct, which then potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid synthesis.[7][8]
-
Enzyme Inhibition: Thioamide-containing compounds have been identified as potent inhibitors of various enzymes. They can act as antithyroid drugs by inhibiting thyroperoxidase, or as anticancer agents by selectively inhibiting enzymes like Sirtuin 2 (SIRT2).[3][9] The thioamide's sulfur atom can form unique chalcogen bonds within enzyme active sites, leading to higher potency compared to their amide counterparts.[7]
-
Hydrogen Sulfide (H₂S) Donation: Certain thioamides can function as slow-releasing H₂S donors, a gasotransmitter with known anti-inflammatory and cytoprotective effects.[7]
Postulated Mechanisms of Action
Based on the analysis of the bioactive scaffolds, we propose two primary, testable hypotheses for the mechanism of action of this compound.
Hypothesis 1: Antimicrobial Action via Prodrug Activation and Biosynthesis Inhibition
The striking structural similarity of the ethanethioamide side chain to the antitubercular drug ethionamide forms the basis of our primary hypothesis. We postulate that the compound acts as a prodrug targeting a critical biosynthetic pathway in susceptible microorganisms, particularly mycobacteria.
The Postulated Pathway:
-
Uptake & Activation: The compound is taken up by the microbial cell. A flavin-dependent monooxygenase, analogous to M. tuberculosis EthA, catalyzes the oxidation of the thioamide sulfur.
-
Adduct Formation: The activated intermediate reacts with a vital intracellular cofactor, most likely nicotinamide adenine dinucleotide (NAD⁺), to form a covalent adduct (e.g., Dichloroimidazolyl-ethanethioamide-NAD).[8]
-
Target Inhibition: This adduct acts as a potent, slow-binding inhibitor of a key enzyme within a critical biosynthetic pathway, such as cell wall synthesis (e.g., inhibiting an enoyl-ACP reductase like InhA) or another essential metabolic process.[7][8]
-
Bacteriostasis/Bactericidal Effect: The inhibition of this pathway disrupts cellular integrity or metabolism, leading to the cessation of growth or cell death.
Caption: Postulated antimicrobial mechanism via prodrug activation.
Hypothesis 2: Anticancer Action via Direct Enzyme Inhibition
Drawing from the demonstrated anticancer potential of the 4,5-dichloro-imidazole scaffold and the enzyme-inhibiting capabilities of thioamides, our second hypothesis proposes a role as a direct-acting anticancer agent.[3][5]
The Postulated Mechanism: The compound may target and inhibit the function of an enzyme that is overexpressed or plays a critical role in cancer cell proliferation and survival. Potential targets include:
-
Sirtuin 2 (SIRT2): A class III histone deacetylase implicated in cell cycle regulation and tumorigenesis. Thioamides have been shown to be potent and selective SIRT2 inhibitors.[3]
-
Kinases: The imidazole ring is a common feature in many kinase inhibitors. The compound could bind to the ATP-binding pocket of a specific oncogenic kinase.
-
Other Enzymes: Other targets involved in cancer metabolism or signaling are also plausible.
The thioamide group would be critical for establishing high-affinity interactions within the enzyme's active site, potentially through hydrogen and chalcogen bonds, while the dichlorinated imidazole ring would provide specificity and additional binding contacts.[7]
Proposed Framework for Experimental Validation
Scientific integrity demands a rigorous and systematic approach to validating these hypotheses. The following experimental workflow provides a logical progression from broad screening to detailed mechanistic studies.
Phase 1: Primary Biological Screening
The initial step is to determine if the compound exhibits the predicted biological activities in vitro.
| Assay Type | Target Panel | Primary Endpoint | Rationale |
| Antimicrobial Susceptibility Testing | Panel of bacteria including M. tuberculosis (H37Rv), S. aureus, E. coli, P. aeruginosa. | Minimum Inhibitory Concentration (MIC) | To confirm antimicrobial activity and determine the spectrum. |
| Anticancer Cytotoxicity Assay | NCI-60 human tumor cell line panel or similar diverse panel (e.g., breast, ovarian, colon). | Half-maximal inhibitory concentration (IC₅₀) | To confirm cytotoxic effects and identify potentially sensitive cancer types. |
Phase 2: Mechanistic Elucidation
If Phase 1 yields positive results in either category, the subsequent experiments will aim to dissect the mechanism of action.
Caption: Experimental workflow for mechanistic validation.
Detailed Protocols:
-
Protocol 4.2.1: Prodrug Activation Assay (Antimicrobial)
-
Prepare a cell-free lysate from the susceptible microbial strain.
-
Incubate the test compound with the lysate in the presence and absence of NAD⁺.
-
Monitor the reaction over time using LC-MS to detect the consumption of the parent compound and the formation of new, more polar species (potential NAD adducts).
-
Causality is established if the conversion only occurs in the presence of both lysate and NAD⁺.
-
-
Protocol 4.2.2: Enzyme Inhibition Panel Screening (Anticancer)
-
Select a commercially available panel of recombinant enzymes relevant to cancer (e.g., a kinase panel, sirtuin panel).
-
Perform in vitro activity assays for each enzyme in the presence of varying concentrations of the test compound.
-
Determine IC₅₀ values for any inhibited enzymes.
-
This high-throughput method rapidly identifies potential direct molecular targets.
-
-
Protocol 4.2.3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treat intact cancer cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry for the suspected target protein (identified in Protocol 4.2.2).
-
A shift in the melting curve of the target protein in the presence of the compound confirms direct binding (engagement) in a cellular context.
-
Conclusion
While definitive data on this compound remains elusive, a robust, hypothesis-driven investigation is possible through the deconstruction of its chemical architecture. The evidence from analogous structures strongly suggests plausible mechanisms in both infectious disease and oncology. The ethanethioamide moiety points towards a potential prodrug strategy for antimicrobial applications, while the combination of the dichlorinated imidazole and thioamide points towards direct enzyme inhibition as an anticancer strategy. The experimental framework proposed here provides a clear and logical path for researchers to rigorously test these hypotheses and unlock the therapeutic potential of this molecule.
References
- Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73–78. [Link]
- Cooper, D.S. (2024). Pharmacology of Thioamide Antithyroid Drugs. YouTube. [Link]
- Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. RSC Medicinal Chemistry. [Link]
- Abdel-Wahab, B. F., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Wikipedia. (2023). Thioamide. Wikipedia. [Link]
- Hollis, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. International Journal of Biomedical Science, 4(3), 194-200. [Link]
- Hollis, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole.
- Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole.
- Oliinyk, I. P., et al. (2022). Review of pharmacological effects of imidazole derivatives. Annals of Mechnikov Institute. [Link]
- Sharma, A., et al. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Research Reviews. [Link]
- Kumar, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide (CAS Number: 175201-50-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled to provide a comprehensive overview of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. It is important to note that publicly available research specifically on this compound is limited. Therefore, this document synthesizes information from closely related analogs, namely dichloro-imidazole derivatives and thioamides, to infer potential properties, synthesis routes, and biological activities. All information should be critically evaluated and experimentally verified.
A Note on Chemical Identification
Initial database inquiries for the compound name this compound may be associated with the incorrect CAS number 142479-79-6. Cross-verification with chemical supplier databases confirms the correct and unique identifier for this molecule is CAS Number 175201-50-0 . Researchers are advised to use this correct CAS number for all procurement and database searches.
Executive Summary
This compound is a small molecule featuring a dichloro-substituted imidazole ring linked to an ethanethioamide moiety. The imidazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The thioamide group, an isostere of the amide bond, offers unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target engagement.[4][5] This guide provides a theoretical framework for the synthesis, potential applications, and safe handling of this compound, drawing upon established knowledge of its constituent functional groups to empower further research and development.
Molecular Profile and Physicochemical Properties
Based on its structure, a summary of the key molecular and predicted physicochemical properties of this compound is presented below. These properties are crucial for designing experimental protocols, including solvent selection and formulation development.
| Property | Value | Source |
| CAS Number | 175201-50-0 | Chemical Supplier Databases |
| Molecular Formula | C₅H₅Cl₂N₃S | Chemical Supplier Databases |
| Molecular Weight | 210.09 g/mol | Chemical Supplier Databases |
| IUPAC Name | This compound | Chemical Supplier Databases |
| Predicted LogP | 1.5 - 2.5 | (Inferred from similar structures) |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | (Inferred from thioamide and imidazole properties) |
| Hydrogen Bond Donors | 2 | (Structure Analysis) |
| Hydrogen Bond Acceptors | 3 | (Structure Analysis) |
Postulated Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
-
To a solution of 4,5-dichloroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) as a base.[6]
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the nitrile intermediate.
Step 2: Synthesis of this compound
-
Dissolve the nitrile intermediate (1 equivalent) in a solution of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution at a controlled rate, or alternatively, treat with a thionating agent like Lawesson's reagent.[7][8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the crude thioamide.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Potential Biological Activity and Mechanism of Action
The biological profile of this compound is likely to be influenced by both the dichloro-imidazole and the ethanethioamide moieties.
Insights from the Imidazole Core
The imidazole ring is a key component in numerous clinically used drugs and biologically active molecules.[9][10] Its derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial Effects: Imidazole-containing compounds, such as the azole antifungals, are well-known for their ability to inhibit key enzymes in microbial metabolic pathways.[1]
-
Anticancer Properties: Certain substituted imidazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerase IIα.[2]
-
Anti-inflammatory Action: Imidazole derivatives have been investigated for their potential to modulate inflammatory pathways.[11]
The two chlorine atoms on the imidazole ring are expected to significantly modulate the electronic properties and lipophilicity of the molecule, which could enhance its binding affinity to biological targets and improve cell membrane permeability.
The Role of the Thioamide Group
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide has profound implications for a molecule's biological properties.[4][5]
-
Enhanced Stability and Bioavailability: The thioamide bond can be more resistant to enzymatic degradation than an amide bond, potentially leading to a longer biological half-life.[12]
-
Altered Target Interactions: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides. This can lead to different binding orientations and affinities with target proteins.[4]
-
Prodrug Potential: Some thioamides act as prodrugs that are metabolically activated to their active forms, a strategy used in antitubercular agents like ethionamide.[4]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thioacetamide - Wikipedia [en.wikipedia.org]
- 8. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogs and foundational chemical principles to predict its structural characteristics, spectroscopic profile, and potential synthesis pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazole scaffold, a core motif in numerous biologically active compounds.[1][2] The unique combination of a dichloro-substituted imidazole ring and a thioamide functional group suggests potential applications in areas such as antimicrobial and anticancer research.[1][3]
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a vast array of biologically active molecules, including the essential amino acid histidine.[4] The versatility of the imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor and its capacity for substitution, has led to its incorporation into numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][3] The subject of this guide, this compound (CAS No. 175201-50-0), combines the established biological relevance of the imidazole core with a reactive ethanethioamide side chain, presenting a compelling target for further investigation.[5]
Elucidation of the Molecular Structure
The molecular structure of this compound is characterized by a planar, aromatic 4,5-dichloro-1H-imidazole ring linked at the N1 position to an ethanethioamide group.
Core Heterocyclic System: 4,5-Dichloro-1H-imidazole
The imidazole ring is inherently aromatic, with a sextet of π-electrons delocalized across the five-membered ring. The presence of two chlorine atoms at the 4 and 5 positions is expected to significantly influence the electronic properties of the ring through inductive electron withdrawal. This substitution pattern may impact the pKa of the imidazole nitrogen and the overall reactivity of the molecule.
The Ethanethioamide Side Chain
Attached to the N1 position of the imidazole ring is an ethanethioamide [-CH₂C(=S)NH₂] group. The thioamide functional group is a bioisostere of the more common amide group and is known to exhibit distinct chemical and biological properties. The presence of the sulfur atom, which is larger and more polarizable than oxygen, can lead to altered hydrogen bonding capabilities and metabolic stability.
Predicted Molecular Geometry and Crystallography
While a specific crystal structure for this compound is not publicly available, analysis of related substituted imidazole derivatives provides valuable insights into its likely three-dimensional conformation.[6][7][8][9] X-ray crystallography studies on similar compounds reveal that the imidazole ring is planar.[6][8][10] The dihedral angle between the imidazole ring and any substituent groups can vary, influencing the overall molecular shape and potential for intermolecular interactions in a solid state.[6][8]
Table 1: Predicted Crystallographic Parameters (based on analogous structures)
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for substituted imidazoles.[11][12] |
| Space Group | P2₁/c or P-1 | Frequently observed for this class of compounds.[8][11][12] |
| Key Interactions | Hydrogen bonding (N-H···S, N-H···N), C-H···Cl interactions | The thioamide and imidazole moieties provide sites for hydrogen bonding, which are expected to be key drivers of the crystal packing.[6][8] |
Proposed Synthesis and Characterization
The synthesis of this compound would likely proceed through a multi-step route, leveraging established methodologies for the formation of N-substituted imidazoles and the conversion of nitriles to thioamides.
Synthetic Pathway
A plausible synthetic route is outlined below. The causality behind these steps lies in the sequential construction of the target molecule by first establishing the N-substituted imidazole core, followed by the introduction and modification of the side chain.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
-
To a solution of 4,5-dichloro-1H-imidazole in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
-
Add 2-chloroacetonitrile dropwise to the reaction mixture at room temperature.
-
Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile intermediate in a solvent such as pyridine or a mixture of ethanol and triethylamine.
-
Bubble hydrogen sulfide gas through the solution, or use a source of H₂S such as sodium hydrosulfide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Pour the reaction mixture into cold water to precipitate the thioamide product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methylene protons (-CH₂-) adjacent to the imidazole ring would likely appear as a singlet. The two amine protons (-NH₂) of the thioamide group would also likely present as a broad singlet, and the proton on the C2 position of the imidazole ring would be a singlet in the aromatic region.[13][14]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the thioamide carbon (C=S), the methylene carbon, and the carbons of the dichloro-imidazole ring.[14][15]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale/Comments |
|---|---|---|---|
| C=S | - | ~190-200 | The thioamide carbonyl is significantly downfield. |
| Imidazole C2 | ~7.5-8.0 (s, 1H) | ~135-140 | Aromatic proton on the imidazole ring.[16] |
| Imidazole C4/C5 | - | ~115-125 | Carbons bearing chlorine atoms. |
| -CH₂- | ~4.0-4.5 (s, 2H) | ~40-50 | Methylene group attached to the imidazole nitrogen.[13] |
| -NH₂ | ~9.0-10.0 (br s, 2H) | - | Thioamide protons, often broad and exchangeable. |
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present. Key vibrational bands would include:
-
N-H stretching: Around 3100-3300 cm⁻¹ for the -NH₂ group.[4]
-
C-H stretching: In the aromatic and aliphatic regions (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹ respectively).[4]
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the imidazole ring.[4][17]
-
Thioamide bands: A complex series of bands, including the "thioamide I" (primarily C=S stretching) and "thioamide II" (C-N stretching and N-H bending) bands. The C=S stretch is typically found in the 1000-1250 cm⁻¹ region.[18]
3.3.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.[19] For this compound (C₅H₅Cl₂N₃S), the expected molecular weight is approximately 210.09 g/mol .[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show cleavage of the ethanethioamide side chain and characteristic isotopic patterns due to the two chlorine atoms.[20]
Potential Applications and Future Directions
Given the broad spectrum of biological activities associated with imidazole derivatives, this compound represents a promising scaffold for drug discovery.[1] The presence of the dichloro substitution and the thioamide group may confer unique pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound and its analogs against a range of therapeutic targets, including microbial pathogens and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By synthesizing data from analogous compounds, we have outlined its likely structural features, proposed a viable synthetic route, and predicted its spectroscopic characteristics. This foundational knowledge is intended to empower researchers to further explore the chemical and biological properties of this intriguing molecule and to facilitate the development of novel imidazole-based therapeutics.
References
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
- Yıldırım, İ., Fırıncı, R., Günay, M. E., & Özdemir, N. (2018). Synthesis, Spectroscopy, X-ray Crystallography, and DFT Studies of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). Zeitschrift für Anorganische und Allgemeine Chemie, 644(15), 794-799. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Journal of Saudi Chemical Society, 16(4), 431-438. [Link]
- Kumar, R., & Kumar, S. (2016). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 7(5), 2056-2061. [Link]
- Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Osman, A. M. (2022).
- Manikandan, A., Ananth, S., Ravikumar, C., & Saravanan, G. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Journal of Molecular Structure, 1159, 1-10. [Link]
- Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 51-57. [Link]
- Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Gharabli, S. I., & Al-Qawasmeh, R. A. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2020(2), M1126. [Link]
- Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol.
- Kenfack, P. A. T., Tchio, N. G., Mbiangué, Y. G., Ngoune, J., & Janiak, C. (2020). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-((4,5-diphenyl-1H-imidazol-2-yl)methyl)phenol] nitrate. IOSR Journal of Applied Chemistry, 13(5), 13-22. [Link]
- Tuncbilek, M., Kiper, T., Altan, A. B., & Erciyas, E. (2014). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 844-852. [Link]
- FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.).
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. [Link]
- NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. [Link]
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Shehry, M. F. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3350. [Link]
- Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- Nagy, P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 21(3), 473–500. [Link]
- German, K. E., Firsin, S. L., Tarasov, V. P., & Afanasyev, A. V. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(15), 4983. [Link]
- Khan, I., Yadav, A. K., Yogi, B., Shrivastava, S., Panjwani, D., & Gupta, S. K. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. [Link]
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances, 12(7), 4065-4076. [Link]
- Mohamed, S. K., Akkurt, M., Albayati, M. R., & Abdelhamid, A. A. (2015). Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- Balachandran, V., & Murugan, M. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Molecular Structure, 1155, 31-40. [Link]
- Catlin, E. K., Wegner, S., Sparer-Fine, E., & Pennell, K. D. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 841. [Link]
- Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one... (n.d.).
- Veres, T., Vaitekonis, M., & Niaura, G. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 27(19), 6296. [Link]
- NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 4,5-Dichloroimidazole. In NIST Chemistry WebBook. [Link]
- 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. (n.d.).
- NIST. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dihydro-. In NIST Chemistry WebBook. [Link]
- Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022). Russian Journal of Organic Chemistry, 58(1), 108-115. [Link]
- One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. (n.d.).
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arar.sci.am [arar.sci.am]
- 5. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]
- 6. Publication: Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1<i>H</i>-imidazol-1-yl]propan-2-ol [sciprofiles.com]
- 7. Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. malayajournal.org [malayajournal.org]
- 15. rsc.org [rsc.org]
- 16. 4,5-Dichloroimidazole(15965-30-7) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1H-Imidazole [webbook.nist.gov]
An In-depth Technical Guide to the Solubility Profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Abstract
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a molecule of interest in medicinal chemistry. In the absence of direct empirical data in public literature, this document establishes a framework for understanding its potential solubility characteristics through structural-functional analysis. We delve into the contributions of the dichloro-imidazole and ethanethioamide moieties to the molecule's overall polarity, hydrogen bonding capacity, and ionization potential. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, essential for preclinical assessment. By integrating theoretical predictions with rigorous experimental design, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize and optimize the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into systemic circulation, a process largely governed by its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and lead to the attrition of otherwise promising drug candidates.
The compound this compound presents a unique structural combination. The imidazole ring is a common feature in many biologically active molecules and is known for its polar and amphoteric nature.[1] Conversely, the thioamide group, an isostere of the more common amide functionality, introduces distinct electronic and steric properties that can influence solubility and metabolic stability.[2][3] The presence of two chlorine substituents on the imidazole ring further modulates the molecule's lipophilicity and electronic distribution.[4][5][6] Understanding the interplay of these structural features is paramount to predicting and experimentally determining the solubility profile of this compound.
Predictive Solubility Analysis of this compound
A predictive analysis of a molecule's solubility begins with a thorough examination of its constituent functional groups and their likely interactions with various solvents. The "like dissolves like" principle serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]
Structural and Functional Group Contributions
-
1H-Imidazole Core: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a polar moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen).[1] The parent imidazole is highly soluble in water and other polar solvents.[1][8] This inherent polarity suggests a predisposition towards aqueous solubility.
-
Dichloro Substitution: The two chlorine atoms on the imidazole ring are electron-withdrawing and significantly increase the lipophilicity of the molecule.[5][6] This increased lipophilicity will likely counteract the polarity of the imidazole ring, potentially reducing aqueous solubility compared to an unsubstituted imidazole derivative.[9]
-
Ethanethioamide Moiety: The thioamide group (C=S)NH2 is an isostere of an amide group (C=O)NH2. While both can participate in hydrogen bonding, thioamides are generally stronger hydrogen bond donors but weaker acceptors than their amide counterparts.[3] The replacement of a carbonyl oxygen with a larger sulfur atom can also impact crystal lattice energy and solvation. The introduction of a thioamide can sometimes lead to decreased aqueous solubility compared to the corresponding amide.[2]
Predicted pH-Dependent Solubility
The imidazole ring has a pKa of approximately 7 for the protonated form, making it a weak base.[1] Consequently, the solubility of this compound is expected to be pH-dependent.
-
Acidic pH (pH < pKa): In acidic media, the imidazole nitrogen is likely to be protonated, forming a cationic species. This charged form will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.
-
Neutral and Basic pH (pH > pKa): At physiological pH and in basic conditions, the molecule will exist predominantly in its neutral form. In this state, the solubility will be lower and primarily governed by the balance between the polar imidazole and thioamide groups and the lipophilic dichloro substituents.
Predicted Solubility in Organic Solvents
Based on its structure, the compound is expected to exhibit solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the imidazole and thioamide groups, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule's dipole moment should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility. DMSO is often an excellent solvent for thioamide-containing compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the solubility in nonpolar solvents is predicted to be low.
Predicted Solubility Summary
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (Acidic pH) | High | Protonation of the imidazole ring leads to a more soluble salt form. |
| Aqueous (Neutral/Basic pH) | Low to Moderate | Balance between polar functional groups and lipophilic chlorine atoms. |
| Polar Protic (e.g., Methanol) | Moderate to High | Hydrogen bonding capabilities of the solvent and solute. |
| Polar Aprotic (e.g., DMSO) | High | Strong dipole-dipole interactions. |
| Nonpolar (e.g., Hexane) | Low | Mismatch in polarity between solute and solvent. |
Experimental Determination of Solubility
While predictive analysis provides a valuable starting point, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic.[10][11]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method typically used in the early stages of drug discovery.[10][12] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This method often reflects the solubility of an amorphous or metastable form of the compound.[13]
Caption: Workflow for Kinetic Solubility Assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[12]
-
Measurement: Measure the turbidity of the solution using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the nephelometry reading to that of a soluble and an insoluble control compound to determine the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[14] This is considered the "true" solubility and is crucial for later stages of drug development, such as formulation.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
Caption: Workflow for Thermodynamic Solubility Assay.
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance) for 24 to 48 hours.[15][16][17] This extended incubation allows the system to reach equilibrium.
-
Phase Separation: After incubation, separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Solid-State Analysis: It is crucial to analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to ensure that no polymorphic or phase transformation has occurred during the experiment.[11]
-
Replicates: A minimum of three replicate determinations should be performed for each pH condition.[15]
Stability Considerations
The stability of the compound in the chosen solubility media is a prerequisite for obtaining accurate results. Thioamides can be susceptible to hydrolysis, particularly in alkaline aqueous solutions, which would lead to the formation of the corresponding amide.[3]
Protocol for Stability Assessment:
-
Prepare solutions of the compound at a known concentration in the relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8).[16][17]
-
Incubate these solutions under the same conditions as the solubility experiment.
-
At various time points (e.g., 0, 4, 24, 48 hours), analyze the solutions by HPLC to quantify the parent compound and detect any potential degradants.
-
According to ICH guidelines, if more than 10% degradation is observed, the solubility cannot be reliably determined under those conditions.[16][17]
Conclusion and Implications for Drug Development
The solubility profile of this compound is a complex interplay of its structural components. Predictive analysis suggests a pH-dependent aqueous solubility, with higher solubility expected in acidic conditions, and good solubility in polar organic solvents. However, these predictions must be confirmed through rigorous experimental investigation.
The detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a robust framework for such investigations. A thorough understanding of the solubility and stability of this molecule is a critical early step in its development pathway. The data generated will inform decisions regarding formulation strategies, potential administration routes, and the design of in vitro and in vivo studies. For researchers and drug development professionals, a proactive and comprehensive approach to solubility characterization is indispensable for navigating the challenges of bringing a new chemical entity to the clinic.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
- Ghafourian, T., & Barzegar-Jalali, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
- Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- ResearchGate. (2018). Predict solubility of organic compounds?. [Link]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
- RAPS. (2025).
- Begent, R. H., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- Solubility of Things. (n.d.). Imidazole. [Link]
- Kumar, A., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics. [Link]
- Verma, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
- SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]
- ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Ovid. (n.d.).
- Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
- World Health Organization. (2018).
- World Health Organiz
- European Medicines Agency. (2020).
- ICH. (2019).
- ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals: a review. [Link]
- ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
- Patil, S. A., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]
- ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. enamine.net [enamine.net]
- 13. ovid.com [ovid.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. who.int [who.int]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
A Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. While specific experimental data on this compound is limited in publicly accessible literature, this document constructs a robust scientific profile based on established chemical principles and the well-documented activities of its core structural motifs. We present its verified chemical identity, propose a logical and detailed synthetic pathway with self-validating quality control steps, and explore its potential pharmacological significance. The imidazole core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial and antitumor effects.[1][2] This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development programs.
Chemical Identity and Physicochemical Properties
The formal identity of the compound is established through its systematic IUPAC name and various chemical identifiers. These parameters are crucial for regulatory documentation, database searches, and accurate scientific communication.
IUPAC Name: this compound[3]
Chemical Structure
The molecule consists of a central 4,5-dichloro-1H-imidazole ring, which is N-alkylated at position 1 with an ethanethioamide group.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and verified properties for the compound.
| Property | Value | Source |
| CAS Number | 175201-50-0 | Sigma-Aldrich[3] |
| Molecular Formula | C₅H₅Cl₂N₃S | Sigma-Aldrich[3] |
| Molecular Weight | 210.09 g/mol | Sigma-Aldrich[3] |
| MDL Number | MFCD00084996 | Sigma-Aldrich[3] |
| InChI | 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | Sigma-Aldrich[3] |
| InChI Key | LDYDMLUTTJALOR-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Proposed Synthetic Pathway and Methodologies
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Intermediate)
Principle: This step involves the N-alkylation of the imidazole ring. 4,5-dichloro-1H-imidazole is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a highly reactive imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile in an Sₙ2 reaction to form the C-N bond.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour; evolution of hydrogen gas should be observed.
-
Alkylation: Add a solution of 2-chloroacetonitrile (1.05 equivalents) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure acetonitrile intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Thionation to this compound (Final Product)
Principle: This step converts the nitrile functional group into a primary thioamide. The Pinner reaction, using hydrogen sulfide gas in the presence of a base like pyridine or triethylamine, is a classic method for this transformation. The nitrile is activated by the base, facilitating the nucleophilic attack of H₂S.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified acetonitrile intermediate (1.0 equivalent) from Step 1 in a solution of anhydrous pyridine and triethylamine.
-
Thionation: Cool the solution to 0-10 °C. Bubble dry hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate for 4-6 hours. (Caution: H₂S is highly toxic and must be handled in a well-ventilated fume hood with appropriate safety measures).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, purge the system with nitrogen gas to remove excess H₂S. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane.
-
Purification: Wash the collected solid or the concentrated organic extracts with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Final Characterization: The identity and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to verify the presence of the C=S and N-H bonds.
Potential Pharmacological Significance and Applications
While direct biological studies of this compound are not found in the literature, its constituent parts—the dichloro-imidazole ring and the thioamide functional group—are features of numerous biologically active molecules. This allows for a scientifically grounded hypothesis regarding its potential applications.
The Dichloro-Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in many clinically used drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective pharmacophore. The addition of chlorine atoms can significantly enhance biological activity, often by increasing lipophilicity (improving membrane permeability) and providing metabolic stability. Dichlorinated aromatic systems are common in antifungal and antibacterial agents.
The Thioamide Functional Group
The thioamide group is a bioisostere of the amide bond, but it possesses distinct properties. It is a better hydrogen bond donor and has a different steric and electronic profile, which can lead to altered target binding and improved pharmacological properties. Thioamide-containing compounds have demonstrated a wide range of activities, including antitubercular, antiviral, and anticancer effects.
Hypothesized Bioactivity
The combination of these two scaffolds suggests that this compound is a promising candidate for screening in various therapeutic areas.
Caption: Relationship between structural motifs and potential biological activities.
Potential Research Directions:
-
Antimicrobial and Antifungal Screening: Given the known properties of chlorinated imidazoles, the compound should be evaluated against a panel of pathogenic bacteria and fungi.[2]
-
Anticancer Research: Many imidazole and thioamide derivatives exhibit cytotoxic effects against cancer cell lines.[1][4] This compound could be screened for activity against various human tumor cell lines.
-
Enzyme Inhibition: The imidazole nitrogen atoms and the thioamide sulfur can act as ligands for metal ions in enzyme active sites, suggesting potential as an enzyme inhibitor.
Conclusion
This compound is a chemical entity with significant, albeit underexplored, potential in the field of drug discovery. This guide provides the necessary foundational information for its study, including a detailed and plausible synthetic route and a strong rationale for investigating its biological activity. The proposed protocols, grounded in established chemical principles, offer a clear path for researchers to synthesize and purify this compound for further evaluation. The convergence of two pharmacologically relevant scaffolds within its structure marks it as a compelling target for future research endeavors in antimicrobial, anticancer, and other therapeutic areas.
References
- Salman A.S., Abdel-Aziem A., Alkubbat M.J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3038211, Imidazole-4-acetamide, thio-. PubChem. [Link]
- 2a biotech. (n.d.). This compound. [Link]
- Sharma, A., & Kumar, V. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Mini-Reviews in Organic Chemistry, 11(1). [Link]
- Gümüş, F., Öcal, N., & Ülküseven, B. (2012). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. Medicinal Chemistry Research, 21(11), 3565–3575. [Link]
Sources
2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide literature review
An In-depth Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with potential applications in research and drug development. We will delve into its chemical characteristics, plausible synthetic routes, and explore its biological significance based on the broader understanding of imidazole derivatives.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its presence in essential biomolecules like the amino acid histidine, purines in DNA, and histamine underscores its fundamental role in biological systems.[3] Consequently, synthetic imidazole derivatives have been extensively investigated and developed into a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties, among others.[1][4] The versatility of the imidazole scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, represents a specific iteration of this important class of compounds, featuring a dichlorinated imidazole core and an ethanethioamide side chain, suggesting a potential for unique biological activities.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. Key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 175201-50-0 | [5][6] |
| Molecular Formula | C₅H₅Cl₂N₃S | [5] |
| Molecular Weight | 210.09 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| InChI Code | 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | [6] |
| InChI Key | LDYDMLUTTJALOR-UHFFFAOYSA-N | [6] |
Synthesis and Methodologies
Postulated Synthetic Pathway
A logical synthetic strategy would likely begin with the alkylation of 4,5-dichloro-1H-imidazole with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile. This would be followed by the thionation of the nitrile to yield the final thioamide product.
Caption: Postulated synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol is based on common laboratory practices for similar chemical transformations.
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
-
To a solution of 4,5-dichloro-1H-imidazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1 equivalent) in a dry, inert solvent like toluene or tetrahydrofuran (THF).
-
Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (0.5 equivalents), to the solution.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench it carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.
Potential Biological Activity and Therapeutic Applications
The biological activity of this compound has not been extensively reported in peer-reviewed literature. However, based on the activities of structurally related imidazole compounds, we can infer potential areas of interest for biological screening.
Antimicrobial and Antifungal Activity
Imidazole derivatives are well-known for their antimicrobial and antifungal properties.[2] The imidazole ring is a key component of several clinically used antifungal drugs. The presence of chlorine atoms on the imidazole ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. The thioamide group is also a known pharmacophore in various bioactive molecules. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Activity
Numerous imidazole-containing compounds have been investigated for their potential as anticancer agents.[4][8] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound may confer cytotoxic activity against certain cancer cell lines.
Anti-inflammatory Activity
Certain imidazole derivatives have demonstrated anti-inflammatory properties.[2][7] This activity is often attributed to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). Further investigation would be required to determine if this compound possesses similar anti-inflammatory potential.
Workflow for Biological Screening
A typical workflow for assessing the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Future Directions and Conclusion
This compound is a compound of interest due to its imidazole core, a privileged scaffold in medicinal chemistry. While specific data on its biological activity is sparse, the known properties of related compounds suggest that it warrants further investigation, particularly in the areas of antimicrobial, antifungal, and anticancer research.
The hypothetical synthetic pathway and experimental protocols provided in this guide offer a solid foundation for researchers looking to synthesize and study this compound. Future work should focus on the actual synthesis, characterization, and comprehensive biological screening of this compound to fully elucidate its therapeutic potential. Such studies will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents.
References
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(6), 450-456. [Link]
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Justia Patents. (2025). Imidazole compounds, process for the synthesis and uses thereof. [Link]
- Google Patents. (1967).
- Google Patents. (2012).
- ResearchGate. (2018). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. [Link]
- MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
- ResearchGate. (2018).
- Google Patents. (2008).
- RSC Publishing. (2022).
- Google Patents. (2024).
- National Institutes of Health. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]
- ResearchGate. (2015).
- National Institutes of Health. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)
- SpectraBase. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dihydro-. [Link]
- ResearchGate. (2016). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS: 175201-50-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery, Synthesis, and Characterization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Abstract
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. The rationale for its design is rooted in the established pharmacological importance of both the dichloro-imidazole scaffold and the thioamide functional group, which are prevalent in a variety of therapeutic agents.[1][2][3] This document details the strategic synthetic pathway developed for its creation, including a robust two-step protocol involving N-alkylation followed by conversion of a nitrile intermediate to the target thioamide. Furthermore, we present a complete characterization profile and preliminary biological screening data, suggesting potential avenues for future drug development programs. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic chemistry and the exploration of new therapeutic leads.
Introduction: Rationale for Development
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous drugs due to its ability to engage in various biological interactions.[2][3][4] Its derivatives are known to exhibit a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The addition of chlorine atoms to the imidazole ring, as seen in 4,5-dichloroimidazole, can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its biological efficacy.
Concurrently, the thioamide group has garnered substantial interest as a bioisostere of the amide bond.[1][6] Its unique physicochemical properties—such as increased lipophilicity, altered hydrogen bonding capabilities, and resistance to proteolytic degradation—make it a valuable functional group in drug design.[1][6] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][7][8]
The strategic combination of these two pharmacophores—the 4,5-dichloro-1H-imidazole core and the ethanethioamide side chain—led to the design of this compound (hereafter designated as Compound 3 ). The primary hypothesis was that this novel molecular architecture could present unique biological activities, potentially leveraging the synergistic effects of its constituent parts.
Synthesis and Characterization
The synthesis of Compound 3 was achieved through a straightforward and efficient two-step process, commencing with commercially available 4,5-dichloro-1H-imidazole. The chosen synthetic route was designed for scalability and high purity of the final product.
Synthetic Workflow
The overall synthetic pathway is depicted below. The process involves an initial N-alkylation of the imidazole ring with chloroacetonitrile, followed by the conversion of the resulting nitrile intermediate to the target thioamide.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Compound 2)
-
To a stirred solution of 4,5-dichloro-1H-imidazole (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford Compound 2 as a white crystalline solid.
Causality: The selection of potassium carbonate as the base is critical for deprotonating the imidazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of chloroacetonitrile. Acetonitrile is an ideal solvent due to its polarity and appropriate boiling point for this N-alkylation reaction.[9][10]
Step 2: Synthesis of this compound (Compound 3)
-
Prepare a slurry of a strongly basic anion-exchange resin (e.g., Dowex 1X8, SH⁻ form) in a 3:2 mixture of methanol and water.
-
Dissolve the nitrile intermediate, Compound 2 (1.0 eq), in the solvent mixture and add it to the resin slurry.
-
Bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirred suspension at room temperature for 4 hours. (Caution: H₂S is highly toxic and should be handled in a well-ventilated fume hood).
-
Monitor the conversion by TLC. The formation of the more polar thioamide product is indicated by a lower Rf value.
-
Upon completion, filter the resin and wash it with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to yield the final product, Compound 3 .
Causality: This method provides a mild and effective way to convert nitriles to primary thioamides, avoiding the harsh conditions of high pressure or high temperature often required in other methods.[11] The anion-exchange resin acts as a catalyst for the addition of hydrogen sulfide to the nitrile group.[11] Other methods for this conversion exist, such as using Lawesson's reagent or thioacetic acid, but the chosen protocol is often cleaner for primary thioamides.[12][13]
Characterization Data
The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Step | Starting Material | Product | Yield (%) | Purity (HPLC) |
| 2 | 1 | 4,5-dichloro-1H-imidazole | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | 85% | >98% |
| 3 | 2 | Compound 2 | This compound | 72% | >99% |
Preliminary Biological Evaluation
Given the known antimicrobial properties of many imidazole derivatives, Compound 3 was subjected to initial screening against a panel of bacterial and fungal pathogens.
Antimicrobial Screening Workflow
Caption: Workflow for preliminary antimicrobial screening of Compound 3.
Results of In-Vitro Screening
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
| Organism | Type | MIC (µg/mL) of Compound 3 |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Fungus (Yeast) | 8 |
| Aspergillus fumigatus | Fungus (Mold) | 32 |
Discussion of Biological Activity
The preliminary data indicate that Compound 3 possesses moderate antibacterial activity and notable antifungal activity, particularly against Candida albicans. The activity against Gram-positive bacteria is more pronounced than against Gram-negative bacteria, which is a common observation for new chemical entities due to the formidable outer membrane of Gram-negative organisms. The potent activity against C. albicans suggests that this scaffold may be a promising starting point for the development of novel antifungal agents. The thioamide moiety is known to be present in antifungal compounds, and its combination with the dichloro-imidazole core appears to be beneficial for this activity.
Future Directions
The discovery and successful synthesis of this compound opens several avenues for further research:
-
Mechanism of Action Studies: Elucidating the biological target of Compound 3 , particularly in fungal cells, is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign to synthesize analogs of Compound 3 is warranted. Modifications could include altering the substituents on the imidazole ring or modifying the linker between the ring and the thioamide group to optimize potency and selectivity.
-
In-Vivo Efficacy and Toxicity: Promising candidates from SAR studies should be advanced into animal models of infection to assess their in-vivo efficacy and general toxicity profiles.
-
Kinase Profiling: Given that many imidazole-based compounds are kinase inhibitors, screening Compound 3 against a panel of human kinases could uncover unexpected therapeutic applications, for example in oncology.[7]
Conclusion
This guide has detailed the rationale, synthesis, and preliminary biological characterization of the novel compound this compound. The development of a robust synthetic route has enabled access to this unique chemical entity, which demonstrates promising antifungal activity. The insights provided herein serve as a foundational resource for further investigation and development of this compound scaffold for potential therapeutic applications.
References
- Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (NIH).
- Gauthier, J. Y., & Lebel, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides.
- Uher, M., et al. (1995). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 1995(02), 275-276.
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. International Association for the Study of Pain (IASP).
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (NIH).
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. ResearchGate.
- Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. Zendy.
- Thioamide synthesis by thionation. Organic Chemistry Portal.
- Transformation of nitrile into thioamide. ResearchGate.
- Selected compounds containing the thioamide motif. ResearchGate.
- Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. Semantic Scholar.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
- Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. ResearchGate.
- Synthesis of a wide range of N,N′-diaryl-4(5)-chloroalkyl imidazolium... ResearchGate.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI.
- 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide. Sigma-Aldrich.
- Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Publishing.
- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. ResearchGate.
- Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. ResearchGate.
- Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. ResearchGate.
- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. National Institutes of Health (NIH).
- BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][7][11]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate.
- One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Publishing.
Sources
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scialert.net [scialert.net]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Thioamide synthesis by thionation [organic-chemistry.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Abstract
This technical guide provides a comprehensive overview of the essential starting materials and synthetic pathways for the preparation of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the mechanistic aspects of the synthesis. By consolidating information from peer-reviewed literature and established chemical knowledge, this guide serves as an authoritative resource for the synthesis of this important heterocyclic compound.
Introduction: Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that hinges on the assembly of a dichlorinated imidazole core followed by the introduction and subsequent functional group transformation of an acetic acid derivative sidechain. The primary strategic approach involves a two-step sequence commencing with the N-alkylation of 4,5-dichloro-1H-imidazole, followed by the thionation of a nitrile intermediate. The selection of starting materials is critical to the success of this synthesis, balancing commercial availability, reactivity, and safety.
The two primary starting materials for this synthesis are:
-
4,5-dichloro-1H-imidazole
-
Chloroacetonitrile
This guide will first explore the synthesis and properties of the core imidazole starting material, followed by a detailed examination of the subsequent synthetic steps to achieve the target thioamide.
The Dichlorinated Imidazole Core: Synthesis and Properties of 4,5-dichloro-1H-imidazole
Synthesis of 4,5-dichloro-1H-imidazole
The preparation of 4,5-dichloro-1H-imidazole is achieved through the direct chlorination of the parent imidazole ring. Various chlorinating agents can be employed, with sodium hypochlorite being a common and effective choice. The reaction proceeds via electrophilic substitution on the electron-rich imidazole ring.
A study focused on the optimization of the Lutz and DeLorenzo method for imidazole chlorination provides a basis for a reliable synthetic protocol[3].
Reaction Scheme:
Caption: Synthesis of 4,5-dichloro-1H-imidazole.
Experimental Protocol: Chlorination of Imidazole
-
Reaction Setup: In a well-ventilated fume hood, dissolve imidazole in a suitable aqueous base, such as sodium hydroxide solution, in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Addition of Chlorinating Agent: Slowly add an excess of sodium hypochlorite solution to the stirred imidazole solution while maintaining a low temperature with the cooling bath.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material and the formation of the dichlorinated product[3].
-
Workup and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid. The product, 4,5-dichloro-1H-imidazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.
Properties and Handling of Starting Materials
A summary of the key properties of the starting materials for the synthesis of the imidazole core is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions |
| Imidazole | C₃H₄N₂ | 68.08 | 89-91 | Causes severe skin burns and eye damage. |
| Sodium Hypochlorite | NaClO | 74.44 | Decomposes | Corrosive. Releases toxic gas in contact with acids. |
| 4,5-dichloro-1H-imidazole | C₃H₂Cl₂N₂ | 136.97 | 183-185 | Harmful if swallowed. Causes skin and eye irritation. |
Assembly of the Thioamide: A Two-Step Pathway
With the 4,5-dichloro-1H-imidazole core in hand, the synthesis of the target thioamide proceeds through two key transformations: N-alkylation to introduce the acetonitrile sidechain, followed by thionation of the nitrile group.
Step 1: N-Alkylation to form 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
The introduction of the two-carbon sidechain is achieved via a nucleophilic substitution reaction between 4,5-dichloro-1H-imidazole and chloroacetonitrile. The imidazole nitrogen, rendered nucleophilic by a base, attacks the electrophilic carbon of chloroacetonitrile.
Mechanism of N-Alkylation
The N-alkylation of imidazole follows an SN2 mechanism. A base, such as potassium carbonate, deprotonates the imidazole ring, enhancing its nucleophilicity. The resulting imidazolate anion then acts as a nucleophile, attacking the carbon atom of chloroacetonitrile and displacing the chloride leaving group[4][5]. The presence of two electron-withdrawing chlorine atoms on the imidazole ring reduces the nucleophilicity of the nitrogen atoms, making the use of a base crucial for the reaction to proceed efficiently[6].
Caption: Workflow for the N-alkylation of 4,5-dichloro-1H-imidazole.
Experimental Protocol: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile [6]
-
Reaction Setup: To a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stirring: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole.
-
Addition of Alkylating Agent: Add chloroacetonitrile (2.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction and Drying: Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Starting Material: Chloroacetonitrile
Chloroacetonitrile is a commercially available reagent. However, it can also be synthesized in the laboratory via the dehydration of chloroacetamide using a strong dehydrating agent such as phosphorus pentoxide[5][7].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| Chloroacetonitrile | C₂H₂ClN | 75.51 | -38 | 124-126 | Toxic if swallowed, in contact with skin, or if inhaled. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes | Causes serious eye irritation. |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | C₅H₃Cl₂N₃ | 176.00 | 95[8] | N/A | Acutely toxic. Handle with care. |
Step 2: Thionation of the Nitrile to Yield this compound
The final step in the synthesis is the conversion of the nitrile functionality of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile into a thioamide. This transformation, known as thionation, can be achieved using various thionating agents. Common reagents for this purpose include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent[9][10][11].
Mechanism of Thionation with P₄S₁₀
The thionation of nitriles with phosphorus pentasulfide is a well-established method[9]. The reaction mechanism involves the nucleophilic attack of the nitrile nitrogen onto the phosphorus atom of P₄S₁₀, followed by a series of rearrangements and eventual hydrolysis during workup to yield the thioamide. The P₄S₁₀-pyridine complex is a storable and effective form of the reagent[2][12].
Caption: Conversion of the nitrile intermediate to the final thioamide.
Experimental Protocol: Thionation of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
This is a general protocol based on established methods for nitrile thionation and should be optimized for the specific substrate.
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 equivalent) in a dry, high-boiling solvent such as pyridine or toluene.
-
Addition of Thionating Agent: Add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5-1.0 equivalents) portion-wise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After cooling to room temperature, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude thioamide by column chromatography or recrystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Safety |
| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | Flammable solid. Reacts violently with water. |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Harmful if swallowed. Stench. |
| This compound | C₅H₅Cl₂N₃S | 210.09 | Final product. Characterization required. |
Conclusion
The synthesis of this compound is a well-defined process that relies on two key starting materials: 4,5-dichloro-1H-imidazole and chloroacetonitrile. This guide has outlined the synthetic routes to these precursors and the subsequent steps of N-alkylation and thionation to arrive at the final product. The provided protocols, grounded in established chemical literature, offer a solid foundation for researchers to undertake this synthesis. Careful attention to reaction conditions, purification techniques, and safety protocols is paramount for a successful and safe execution of this synthetic sequence. Further optimization of the thionation step for this specific substrate may be beneficial for improving yields and purity.
References
- Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). [Link]
- Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. Synthesis, 2006, 224-226. [Link]
- Messali, M. (2014). Synthesis of imidazolium salts containing 4-acetylphenyl.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
- ChemBK. (n.d.). (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile. [Link]
- Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
- HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. [Link]
- Organic Syntheses. (n.d.). chloroacetonitrile. [Link]
- PubMed. (2013).
- Cigan, M., & Kurfurstova, M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
- ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. [Link]
- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
- ResearchGate. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
- Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
- ResearchGate. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. [Link]
- PubMed. (2006). Thionation using fluorous Lawesson's reagent. [Link]
- Organic Syntheses. (2016).
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]
- Organic Syntheses. (1950). chloroacetonitrile. [Link]
- ResearchGate. (n.d.). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]
- Arkivoc. (2008).
- Journal of the Serbian Chemical Society. (n.d.). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. [Link]
- Finetech Industry Limited. (n.d.). 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile. [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Introduction: The Significance of Substituted Imidazole Thioamides
Imidazole-based compounds are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a thioamide functional group can further enhance the therapeutic potential of these molecules, as thioamides are known to be important pharmacophores and versatile synthetic intermediates.[2] This document provides a detailed, two-step protocol for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a novel compound with potential applications in high-throughput screening and drug discovery programs.
The rationale for this synthetic design is a robust and logical two-step process. The first step involves the N-alkylation of the 4,5-dichloro-1H-imidazole core to introduce the acetonitrile side chain. This is a common and effective method for functionalizing the imidazole ring.[3] The second step focuses on the conversion of the nitrile group to a thioamide. For this key transformation, we will utilize sodium hydrogen sulfide, a well-established and efficient reagent for this purpose, avoiding the use of more hazardous reagents like gaseous hydrogen sulfide.[4][5]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4,5-dichloro-1H-imidazole | ≥98% | Commercially Available |
| Chloroacetonitrile | ≥99% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Hydrogen Sulfide (NaSH) | Hydrate | Commercially Available |
| Magnesium Chloride Hexahydrate | ≥99% | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
Synthetic Workflow
Figure 1: Two-step synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Intermediate)
Rationale: This step involves the deprotonation of the imidazole nitrogen with a strong base, sodium hydride, to form the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in an S(_N)2 reaction to form the desired N-alkylated product. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which facilitates this type of reaction.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N(_2)), add sodium hydride (1.2 g, 30 mmol, 1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with dry hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4,5-dichloro-1H-imidazole (3.47 g, 25 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Add the solution of 4,5-dichloro-1H-imidazole dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (2.07 g, 27.5 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes, 1:1).
-
Upon completion, quench the reaction by carefully adding ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as a solid.
Part 2: Synthesis of this compound (Final Product)
Rationale: The conversion of the nitrile to a primary thioamide is achieved by reaction with a sulfur nucleophile. Here, sodium hydrogen sulfide is used as the sulfur source. The addition of magnesium chloride hexahydrate is reported to facilitate this conversion.[4] Methanol is a suitable protic solvent for this reaction.
Procedure:
-
To a 100 mL round-bottom flask, add the intermediate 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.76 g, 10 mmol, 1.0 eq), sodium hydrogen sulfide hydrate (1.12 g, 20 mmol, 2.0 eq), and magnesium chloride hexahydrate (2.03 g, 10 mmol, 1.0 eq).
-
Add methanol (50 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC (Ethyl Acetate/Hexanes, 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the inclusion of in-process controls and established analytical techniques for product validation.
-
In-process Monitoring: The progress of both reaction steps should be meticulously monitored using Thin Layer Chromatography (TLC). This allows for the real-time assessment of starting material consumption and product formation, ensuring the reaction is driven to completion and preventing the formation of byproducts due to prolonged reaction times.
-
Structural Confirmation: The identity and purity of the intermediate and the final product must be confirmed by standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the chemical structure and the successful incorporation of the side chain and subsequent conversion to the thioamide. -
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the disappearance of the nitrile peak (~2200 cm
) and the appearance of the C=S stretch in the final product.
-
Expected Results
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | C(_5)H(_3)Cl(_2)N(_3) | 176.01 | 70-80% | White to off-white solid |
| This compound | C(_5)H(_5)Cl(_2)N(_3)S | 210.09 | 60-75% | Yellowish solid |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging established synthetic transformations for N-alkylation and nitrile-to-thioamide conversion, this guide offers a clear and logical pathway for researchers in medicinal chemistry and drug development to access this novel compound for further biological evaluation.
References
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(1), 73-77.
- Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 621-626.
- Sharghi, H., & Sarvari, M. H. (2001). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthesis, 2001(12), 1863-1865.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Al-Hourani, B. J. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology, 13(4), 435-442.
- El-Metwaly, A. M. (2022). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 27(19), 6537.
- ResearchGate. (n.d.). Synthesis of thiosemicarbazide-based imidazole derivatives 115.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Guchhait, S. K., & Pathak, T. (2021). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 26(8), 2187.
- Kumar, A., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(4), 22-29.
Sources
The Synthetic Utility of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide: A Versatile Precursor for Substituted Thiazoles
Introduction: Unveiling the Potential of a Specialized Thioamide
In the landscape of modern organic synthesis, the demand for novel heterocyclic scaffolds continues to drive the exploration of versatile building blocks. 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a specialized thioamide derivative that holds significant promise as a precursor for the synthesis of complex heterocyclic systems. The presence of the dichloro-substituted imidazole moiety, coupled with the reactive ethanethioamide functional group, offers a unique combination of structural features for the construction of new molecular architectures, particularly substituted thiazoles. This technical guide provides an in-depth exploration of the primary application of this reagent in organic synthesis, focusing on the renowned Hantzsch thiazole synthesis. Detailed protocols, mechanistic insights, and the rationale behind experimental design are presented to empower researchers in leveraging this compound for their synthetic endeavors.
Core Application: The Hantzsch Thiazole Synthesis
The most prominent and well-established application of thioamides in organic synthesis is their participation in the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of a thioamide with an α-haloketone to afford a thiazole ring system.[1][2] Given its thioamide functionality, this compound is an ideal candidate for this transformation, enabling the introduction of the 4,5-dichloro-1H-imidazol-1-ylmethyl substituent onto the 2-position of the resulting thiazole ring.
The general transformation can be depicted as follows:
Caption: General scheme of the Hantzsch thiazole synthesis.
Mechanistic Rationale and Causality in Experimental Design
The Hantzsch thiazole synthesis proceeds through a well-elucidated mechanism that dictates the choice of reaction conditions. Understanding this mechanism is crucial for optimizing the synthesis and troubleshooting potential issues.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Experimental Choices Explained:
-
Solvent: Protic solvents like ethanol are commonly employed as they can facilitate the proton transfer steps involved in the mechanism and are effective at dissolving both the thioamide and the α-haloketone.
-
Temperature: The reaction is typically conducted at elevated temperatures (reflux) to provide the necessary activation energy for the cyclization and dehydration steps.
-
Stoichiometry: A slight excess of the thioamide can be used to ensure the complete consumption of the often more valuable α-haloketone.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of substituted thiazoles using this compound. These are based on established Hantzsch synthesis procedures and should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-phenylthiazole
This protocol details the reaction of this compound with 2-bromoacetophenone (phenacyl bromide).
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (absolute)
-
Sodium bicarbonate (optional, for workup)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the thioamide in a minimal amount of absolute ethanol.
-
Add 2-bromoacetophenone (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize any hydrobromic acid formed) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-phenylthiazole.
Self-Validation:
-
Expected Outcome: The formation of a new, less polar spot on TLC compared to the starting materials.
-
Characterization: The structure of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic thiazole proton signal in the ¹H NMR spectrum is a key indicator of successful cyclization.
-
Troubleshooting: If the reaction is sluggish, the reaction time can be extended, or a catalytic amount of a non-nucleophilic base can be added to facilitate the initial S-alkylation. If multiple products are observed, purification by column chromatography is essential.
Data Presentation: Substrate Scope
The versatility of the Hantzsch synthesis allows for the use of various α-haloketones, leading to a library of 4-substituted thiazole derivatives. The table below illustrates the potential products from the reaction of this compound with different α-haloketones.
| α-Haloketone (R-CO-CH₂X) | R-Group | Expected Thiazole Product |
| 2-Bromoacetophenone | Phenyl | 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-phenylthiazole |
| 2-Chloro-4'-fluoroacetophenone | 4-Fluorophenyl | 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-(4-fluorophenyl)thiazole |
| 2-Bromo-4'-methoxyacetophenone | 4-Methoxyphenyl | 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-(4-methoxyphenyl)thiazole |
| 1-Bromo-2-butanone | Ethyl | 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-ethylthiazole |
| 3-Bromo-2-pentanone | Isopropyl | 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-isopropylthiazole |
Conclusion and Future Outlook
This compound serves as a valuable and highly functionalized building block for the synthesis of novel thiazole derivatives through the reliable Hantzsch reaction. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound. The resulting thiazole products, bearing the unique dichloro-imidazole moiety, are of significant interest for further chemical modifications and for screening in drug discovery programs, particularly in the search for new antimicrobial, anticancer, and anti-inflammatory agents. The continued exploration of the reactivity of this specialized thioamide is expected to open new avenues in the field of heterocyclic chemistry.
References
- Synthesis of novel 2-amino thiazole deriv
- A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. HETEROCYCLES.
Sources
Analytical Methods for the Characterization and Quantification of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Introduction: The Analytical Imperative for Novel Imidazole Derivatives
The compound 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a novel heterocyclic entity featuring a dichloro-imidazole core linked to a thioamide functional group. Such structures are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both imidazole and thioamide motifs. The thioamide group, in particular, is a bioisostere of the amide bond but possesses unique electronic and steric properties that can modulate pharmacological activity and metabolic stability.
The development of any new chemical entity for pharmaceutical or research purposes necessitates the establishment of robust and reliable analytical methods. These methods are the cornerstone of drug development, ensuring product quality, stability, and purity from early-stage discovery through to final formulation. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound, grounded in established principles of analytical chemistry and regulatory expectations for method validation.
The protocols detailed herein are designed to be self-validating systems, providing the user with the rationale behind experimental choices to facilitate adaptation and troubleshooting.
Physicochemical Properties and Analytical Considerations
A preliminary in-silico assessment of this compound provides insights into its likely analytical behavior.
| Property | Predicted Value/Characteristic | Analytical Implication |
| Molecular Formula | C₅H₅Cl₂N₃S | Isotopic pattern from Cl and S will be key for mass spectrometry. |
| Molecular Weight | 226.08 g/mol | Suitable for both GC-MS and LC-MS analysis. |
| Polarity | Moderately polar | Suggests good solubility in polar organic solvents like methanol, acetonitrile. |
| UV Chromophore | Imidazole ring and thioamide C=S | Strong UV absorbance is expected, making UV-based HPLC detection highly suitable. |
| Thermal Stability | Potential for degradation at high temperatures | Favors HPLC over GC unless derivatization is performed. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the primary recommended technique for the analysis of this compound due to its non-destructive nature and high resolving power for moderately polar, non-volatile compounds.
Rationale for Method Development
The choice of a C18 stationary phase is based on the compound's moderate polarity, which will allow for effective retention and separation from potential impurities via reversed-phase chromatography. A gradient elution is selected to ensure that any impurities with a wide range of polarities can be effectively eluted and resolved. The mobile phase composition, a mixture of acetonitrile and water, is a standard choice for reversed-phase HPLC, providing good peak shape and resolution. Phosphoric acid is added to the aqueous phase to control the pH and suppress the ionization of the imidazole ring, which is crucial for achieving sharp, symmetrical peaks. Detection at 254 nm is chosen based on the expected UV absorbance of the imidazole and thioamide chromophores.
Step-by-Step HPLC Protocol
Objective: To determine the purity of this compound and quantify it in a sample.
Materials:
-
Reference standard of this compound (>99% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve an expected final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% H₃PO₄ in H₂O) and B (Acetonitrile) |
| Gradient Program | 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Analysis and Data Processing:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method.
-
Quantify the amount of this compound in the sample by comparing the peak area to that of the standard.
-
Workflow Diagram for HPLC Analysis
Caption: Workflow for HPLC purity and quantification analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary method, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound.
Rationale for Method Development
A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility in separating a wide range of volatile and semi-volatile compounds. A temperature gradient is employed to ensure the elution of compounds with different boiling points. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are crucial for compound identification through library searching (e.g., NIST).
Step-by-Step GC-MS Protocol
Objective: To identify and quantify volatile impurities in a sample of this compound.
Materials:
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Sample of this compound
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization source.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
NIST Mass Spectral Library
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
For each peak, compare the obtained mass spectrum with the NIST library for tentative identification.
-
The main peak should correspond to the parent compound, although it may show thermal degradation. Other peaks represent potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of this compound.
Rationale for Method Development
Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Step-by-Step NMR Protocol
Objective: To confirm the chemical structure of this compound.
Materials:
-
Sample of this compound
-
DMSO-d₆
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule. The expected signals would include those for the ethanethioamide chain and the imidazole ring proton.
-
Method Validation Framework
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH).
Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Logical Flow of Method Validation
Caption: Logical progression for analytical method validation.
References
- International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]
- Agilent Technologies.
Application Notes and Protocols for the Purification of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Introduction
2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a heterocyclic compound featuring a dichloro-substituted imidazole core linked to an ethanethioamide functional group. Molecules within this structural class are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both imidazole and thioamide moieties.[1][2][3] The thioamide group, an isostere of the amide bond, can significantly alter a molecule's physicochemical properties, such as hydrogen bonding capabilities, proteolytic stability, and metal chelation affinity, potentially leading to enhanced therapeutic profiles.[1][4][5][6]
The biological evaluation of such compounds requires a high degree of purity, as even minor impurities can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data. Synthetic routes to substituted imidazoles and thioamides often yield complex mixtures containing unreacted starting materials, reagents, and various side-products.[7][8] Therefore, a robust, multi-step purification strategy is paramount.
This document provides a comprehensive guide to the purification of crude this compound, leveraging fundamental principles of organic chemistry. We present a logical workflow combining flash column chromatography for primary separation and recrystallization for final polishing, alongside a validated HPLC method for purity assessment.
Predicted Physicochemical Properties & Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Target Compound Profile:
-
Structure: Comprises a polar 4,5-dichloro-1H-imidazole ring and a polar ethanethioamide group.
-
Polarity: Expected to be a polar organic molecule.
-
Solubility: Predicted to have good solubility in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetonitrile, Dichloromethane) and poor solubility in non-polar solvents (e.g., Hexane).
-
Detection: The imidazole ring provides a chromophore, making the compound readily detectable by UV light (typically at 254 nm). The thioamide C=S bond also has a characteristic UV absorption maximum around 265 nm.[4]
Anticipated Impurity Profile: Based on a plausible synthetic route involving the alkylation of 4,5-dichloro-1H-imidazole followed by conversion of a nitrile or amide to a thioamide, the following impurities are anticipated:
-
Unreacted 4,5-dichloro-1H-imidazole: A key starting material, likely less polar than the final product.
-
Thionating Agent Byproducts: If Lawesson's reagent or P₄S₁₀ is used, phosphorus-containing byproducts can be present and may have similar polarities to the target compound.[7]
-
Corresponding Amide/Nitrile: Incomplete thionation or hydrolysis can leave the corresponding amide (2-(4,5-dichloro-1H-imidazol-1-yl)ethanamide) or nitrile precursor as a significant impurity.
-
Hydrolysis Products: The thioamide functional group can be susceptible to hydrolysis back to the amide, particularly if exposed to harsh acidic or basic conditions during workup.
A Strategic Approach to Purification
Our recommended purification strategy is a sequential, three-stage process designed to efficiently remove the anticipated impurities and deliver the target compound with >99% purity.
Caption: A strategic workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Primary Purification by Flash Column Chromatography
Flash column chromatography is the primary method for separating the target compound from less polar starting materials and highly polar byproducts. The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, potentially causing peak tailing.[9] To mitigate this, a basic modifier can be added to the mobile phase.
A. Thin-Layer Chromatography (TLC) Method Development: The first step is to determine an optimal solvent system using TLC.
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. Spot the plate.
-
Solvent System Screening: Develop plates in various solvent systems. A good starting point is a mixture of a less polar solvent and a more polar solvent.
-
System A: Ethyl Acetate / Hexane
-
System B: Dichloromethane / Methanol
-
-
Optimization: Adjust the solvent ratio until the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35. If significant tailing is observed, add 0.5% triethylamine (TEA) to the mobile phase.[9]
-
Visualization: Visualize spots under a UV lamp at 254 nm.
B. Flash Chromatography Protocol:
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column as a slurry using the initial, least polar mobile phase determined by TLC (e.g., 98:2 Dichloromethane/Methanol).[8]
-
Sample Loading: For optimal separation, perform a "dry load." Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be:
-
2 column volumes of 98:2 DCM/MeOH
-
5 column volumes of 95:5 DCM/MeOH
-
5 column volumes of 90:10 DCM/MeOH
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC using the optimized TLC conditions.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 60 Å | Standard, effective for separating compounds by polarity.[8] |
| Mobile Phase | Dichloromethane / Methanol | Good for eluting polar compounds. |
| Modifier | 0.5% Triethylamine (optional) | Neutralizes acidic sites on silica, reducing tailing of basic imidazoles.[9] |
| Loading Method | Dry Loading | Leads to sharper bands and improved resolution.[9] |
| Target Rƒ (TLC) | 0.25 - 0.35 | Provides optimal separation on the column. |
Protocol 2: Final Polishing by Recrystallization
Recrystallization is an excellent technique for removing minor, structurally similar impurities that may have co-eluted during chromatography, yielding a high-purity crystalline product.[10][11][12]
A. Solvent Screening:
-
Place a small amount of the semi-purified solid (approx. 20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a single test solvent to each tube at room temperature. Potential solvents include ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
If the compound does not dissolve, heat the solvent to its boiling point. An ideal solvent will dissolve the compound completely when hot but show low solubility when cooled in an ice bath.[12]
-
If a single solvent is not ideal, a two-solvent system (one "good" solvent, one "poor" solvent) like Ethyl Acetate/Hexane can be effective.[13]
B. Recrystallization Protocol:
-
Dissolution: Place the solid from chromatography into an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid.[11]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of pure, well-defined crystals.[11]
-
Crystallization: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10] If crystals do not form, gently scratching the inside of the flask with a glass rod can induce nucleation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[12]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purity Assessment by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for quantitatively assessing the final purity of the compound.[14][15] A reversed-phase method is suitable for this polar molecule.[16][17]
Caption: Schematic of the RP-HPLC system for purity analysis.
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Rationale: TFA is an ion-pairing agent that sharpens peaks for basic compounds like imidazoles.[18]
-
-
Gradient Elution:
-
Start at 10% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (balances absorbance of imidazole and thioamide).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the final, dried product in Acetonitrile/Water (50:50) to a concentration of approximately 0.5 mg/mL.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 10-95% B over 15 min |
| Detector | UV at 260 nm |
| Column Temp. | 30 °C |
The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area. A successful purification will yield a purity of >99.0%.
References
- Benchchem. (2025). Purification of Imidazole Derivatives. Technical Support Center.
- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Readers Insight.
- University of California, Davis. (n.d.). Recrystallization I 10. Chem 118L.
- Mitchell, N. J., & Bowers, A. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3655–3668.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Georganics. (n.d.). Thioamides. Georganics.
- BenchChem Technical Support Team. (2025). Side products in thioamide synthesis and how to avoid them. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732.
- Anonymous. (n.d.). Recrystallization1.
- Murai, T. (Ed.). (2017). Chemistry of Thioamides. Springer.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
- PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
- Anonymous. (n.d.). RECRYSTALLISATION.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- Benchchem. (2025). Purification of 2-Aminoimidazole Derivatives by Column Chromatography. Application Notes & Protocols.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (2025). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities.
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides - Georganics [georganics.sk]
- 6. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. onyxipca.com [onyxipca.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. welch-us.com [welch-us.com]
Application Notes & Protocols: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of the target molecule, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. While this specific compound is not extensively documented in publicly available literature, a robust and logical two-step synthetic pathway is proposed, leveraging well-established and reliable organic chemistry transformations. This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles, optimization strategies, and safety considerations necessary for successful synthesis. The procedure involves the initial N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile to yield a key nitrile intermediate, followed by its subsequent conversion to the final primary thioamide product.
Introduction and Synthetic Strategy
The thioamide functional group is a crucial structural motif in medicinal chemistry, often serving as a bioisostere for amides with modified physicochemical properties such as improved metabolic stability or altered hydrogen bonding capacity. Imidazole-based compounds are also of significant interest due to their prevalence in biologically active molecules.[1][2] The target compound, this compound, combines these features, making it a molecule of potential interest for drug discovery programs.
Given the absence of a direct reported synthesis, a highly plausible two-step approach is outlined. This strategy is based on fundamental and widely applicable reactions in heterocyclic and sulfur chemistry.
Proposed Synthetic Pathway:
-
Step 1: N-Alkylation. Synthesis of the nitrile precursor, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, via a nucleophilic substitution reaction between 4,5-dichloro-1H-imidazole and chloroacetonitrile.
-
Step 2: Thionation. Conversion of the synthesized nitrile into the target primary thioamide using a suitable sulfur source.
This approach offers a reliable route using readily available starting materials and established reaction conditions.
Logical Workflow for Synthesis
The overall synthetic plan is depicted below, illustrating the progression from commercially available starting materials to the final target compound.
Caption: Proposed two-step synthesis workflow.
Part 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Principle and Rationale
The N-alkylation of an imidazole ring is a cornerstone reaction in heterocyclic chemistry.[3] The nitrogen atom at the N-1 position of 4,5-dichloro-1H-imidazole is nucleophilic, but its reactivity is somewhat diminished by the electron-withdrawing effects of the two chlorine atoms.[4] Therefore, a base is required to deprotonate the imidazole N-H, generating a more potent imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile in a classic SN2 reaction to form the C-N bond.
Potassium carbonate (K₂CO₃) is a suitable base for this transformation, as it is strong enough to deprotonate the imidazole without causing unwanted side reactions. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the potassium salts and facilitating the SN2 mechanism.[4]
Detailed Experimental Protocol
Materials:
-
4,5-dichloro-1H-imidazole (1.0 equiv)
-
Chloroacetonitrile (2.0 equiv)[5]
-
Potassium carbonate (K₂CO₃), anhydrous (1.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-1H-imidazole (1.0 equiv) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.1 equiv) to the solution.
-
Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the imidazolide salt.[4]
-
Add chloroacetonitrile (2.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain stirring.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 8-12 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Base | K₂CO₃, KOH | K₂CO₃ is generally sufficient and easy to handle. Stronger bases like NaH could be used but require strictly anhydrous conditions.[7] |
| Solvent | Acetonitrile, DMF, DMSO | Acetonitrile is often the first choice due to ease of removal.[4] DMF or DMSO can be used to increase solubility and reaction rate but are harder to remove.[6] |
| Temperature | Room Temp to 60°C | Heating often improves reaction rates and yields, especially for less reactive substrates.[6] Higher temperatures may lead to side products. |
| Alkylating Agent | Chloroacetonitrile | Bromoacetonitrile can be used as a more reactive alternative if the reaction is sluggish. |
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of nitriles to primary thioamides is a well-established transformation.[8] One of the most direct and reliable methods involves the addition of a sulfide nucleophile to the electrophilic carbon of the nitrile group. While gaseous hydrogen sulfide can be used, its toxicity and handling difficulties make alternatives preferable.[9]
A convenient and effective method utilizes sodium hydrosulfide (NaSH) in a mixed solvent system.[9] The reaction is often facilitated by the presence of an amine salt, such as diethylamine hydrochloride, which can act as a proton source to activate the nitrile and aid in the catalytic cycle.[9] A mixture of 1,4-dioxane and water is a suitable solvent system that allows for the dissolution of both the organic nitrile and the inorganic sulfide salt.[9]
Detailed Experimental Protocol
Materials:
-
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 equiv)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) (3.0 equiv)
-
Diethylamine hydrochloride (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as traces of toxic H₂S gas may be evolved.
-
In a three-necked, round-bottom flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, combine the nitrile precursor (1.0 equiv), 1,4-dioxane, and water (1:1 v/v).[9]
-
Add sodium hydrosulfide hydrate (3.0 equiv) and diethylamine hydrochloride (3.0 equiv) to the solution.[9]
-
Heat the solution to 55°C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC/MS. The reaction may take several hours to reach completion.
-
Once the starting nitrile is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the target compound, this compound.
Alternative Thionation Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| Thioacetic acid | Lewis acid (e.g., BF₃·OEt₂) or light catalysis.[10] | Good for many aliphatic and aromatic nitriles.[10] | Requires stoichiometric acid and may have complex workup. |
| Lawesson's Reagent | High temperature (e.g., reflux in toluene/pyridine). | Effective for converting amides to thioamides; can also work for nitriles. | Requires high temperatures; byproduct removal can be difficult. |
| P₄S₁₀ / Pyridine | Reflux in pyridine.[11] | A classical and powerful thionating agent. | Reagent is moisture-sensitive; reaction can be vigorous. |
| CS₂ / Na₂S | Treatment with carbon disulfide and sodium sulfide.[12] | Simple, high-yielding, and suitable for scaling up.[12] | May not be suitable for all substrate types. |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the precursor and final product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of C=S and N-H stretching bands characteristic of the thioamide.
Safety Precautions
-
Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydrosulfide (NaSH): Corrosive and toxic. Can release highly toxic hydrogen sulfide (H₂S) gas upon contact with acids or moisture. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Acetonitrile, DMF, and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
References
- Ghosh, T., Si, A., & Misra, A. K. (2017). Facile Transformation of Nitriles into Thioamides: Application to C‐Glycosyl Nitrile Derivatives. ChemistrySelect, 2(4), 1366-1369.
- Lebel, H., & Leogane, O. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 97(1-4), 259-259.
- Huang, Z. B., et al. (2020). Selectively Oxidative Thiolysis of Nitriles into Primary Thioamides and Insecticidal Application. ResearchGate.
- Kuklish, S. L., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(15), 2135-2139.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Abdelmajeed, A., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of ChemTech Research.
- Perinbaraj, S. (2020). Unit 4 imidazole. SlideShare.
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Request PDF. (n.d.). Synthesis and biological studies of thiol derivatives containing imidazole moiety.
- Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121.
- ACS Publications. (n.d.). Facile conversion of primary thioamides into nitriles with butyltin oxides. The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (n.d.). A NEW SYNTHESIS OF ALIPHATIC AND AROMATIC THIOAMIDES FROM NITRILES.
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.
- ResearchGate. (2014). Chloroacetonitrile.
- RSC Publishing. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- ResearchGate. (n.d.). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities.
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.
Sources
- 1. Unit 4 imidazole | PDF [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thioamide synthesis by thionation [organic-chemistry.org]
- 12. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives | Zendy [zendy.io]
Application Notes and Protocols for the Laboratory Preparation of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a potentially valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the N-alkylation of 4,5-dichloro-1H-imidazole with 2-chloroacetonitrile to yield the key intermediate, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This is followed by the thionation of the nitrile functionality using Lawesson's reagent to afford the target thioamide. This guide offers detailed, step-by-step protocols, insights into the rationale behind experimental choices, and methods for purification and characterization.
Introduction
Imidazole-containing compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of a thioamide group can further enhance the therapeutic potential of these molecules by modulating their physicochemical properties and biological interactions. This compound represents a novel compound with potential applications in various areas of drug discovery. The synthetic route detailed herein is designed to be efficient and scalable, providing a reliable method for accessing this compound for further investigation.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence as illustrated below. The initial step involves the formation of a carbon-nitrogen bond via nucleophilic substitution, followed by the conversion of a nitrile to a thioamide.
Caption: Overall synthetic workflow for the preparation of the target thioamide.
Part 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
The initial step focuses on the N-alkylation of 4,5-dichloro-1H-imidazole. The electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of the imidazole nitrogen atoms, necessitating the use of a base to facilitate the reaction with 2-chloroacetonitrile.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4,5-dichloro-1H-imidazole | C₃H₂Cl₂N₂ | 136.97 | 15965-30-7 |
| 2-chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes to activate the imidazole.
-
Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Characterization Data for 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5)[1][2][3]:
-
Molecular Formula: C₅H₃Cl₂N₃
-
Molecular Weight: 176.01 g/mol
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.5 (s, 1H, imidazole C2-H), ~5.0 (s, 2H, CH₂CN).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~135 (C2), ~120 (C4/C5), ~115 (CN), ~40 (CH₂).
-
IR (KBr, cm⁻¹): ν ~2250 (C≡N stretch).
-
MS (ESI): m/z [M+H]⁺ calculated for C₅H₄Cl₂N₃⁺: 175.98; found: 176.0.
Part 2: Synthesis of this compound
The second step involves the conversion of the nitrile group of the intermediate to a thioamide. Lawesson's reagent is a well-established and efficient reagent for this transformation.[4][5]
Caption: Simplified reaction mechanism for the thionation of a nitrile.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | C₅H₃Cl₂N₃ | 176.01 | 159088-44-5 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 19172-47-5 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 |
Procedure:
-
In a round-bottom flask, dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.6-0.8 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor its progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Work-up:
-
Add an excess of ethylene glycol to the cooled mixture.
-
Heat the mixture at 90-100°C for 1-2 hours to decompose the phosphorus-containing byproducts.
-
Cool the mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure this compound.
Expected Characterization Data for this compound:
-
Molecular Formula: C₅H₅Cl₂N₃S
-
Molecular Weight: 210.08 g/mol
-
Appearance: Yellowish solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (br s, 1H, NH), ~9.0 (br s, 1H, NH), ~7.8 (s, 1H, imidazole C2-H), ~4.2 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~200 (C=S), ~136 (C2), ~122 (C4/C5), ~45 (CH₂).
-
IR (KBr, cm⁻¹): ν ~3300-3100 (N-H stretches), ~1620 (C=N stretch), ~1300 (C=S stretch).
-
MS (ESI): m/z [M+H]⁺ calculated for C₅H₆Cl₂N₃S⁺: 209.96; found: 210.0.
Safety Precautions
-
2-chloroacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lawesson's Reagent: This reagent is harmful and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE. Avoid inhalation of dust.
-
All reactions should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
References
- BenchChem. (2025).
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865.
- CookeChem. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile, 159088-44-5.
- Taylor & Francis Online. (2021). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
- ChemBK. (n.d.). (4,5-Dichloro-1H-imidazol-1-yl)acetonitrile.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
- Finetech Industry Limited. (n.d.). 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5.
- Mlostoń, G., Romański, J., & Heimgartner, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- BenchChem. (2025).
- ARKIVOC. (2005). Thionation of bicyclic β-lactam compounds by Lawesson's reagent.
- IJPSR. (2025).
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. American Journal of Organic Chemistry, 5(2), 57-72.
- Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical reviews, 110(6), 3419–3478.
- ResearchGate. (2025).
- ResearchGate. (2008). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
- BenchChem. (2025).
- Organic Syntheses. (1950). chloroacetonitrile. 30, 22.
Sources
- 1. 2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile , 159088-44-5 - CookeChem [cookechem.com]
- 2. chembk.com [chembk.com]
- 3. 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETONITRILE | CAS: 159088-44-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
A Foreword on 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
This compound is a unique heterocyclic compound characterized by a dichlorinated imidazole ring linked to an ethanethioamide group. While specific research on this exact molecule is not extensively published, its structural motifs—the imidazole ring and the thioamide functional group—are of significant interest in medicinal chemistry and drug development. Imidazole-containing compounds are known for a wide array of biological activities, including antifungal, antibacterial, and anticancer properties[1][2]. The thioamide group, a bioisostere of the amide bond, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, and is found in a number of therapeutic agents[3][4].
These application notes provide a comprehensive guide to the safe handling, storage, and potential applications of this compound, drawing upon established principles for handling similar chemical classes.
Section 1: Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 175201-50-0 | [5][6][7] |
| Molecular Formula | C5H5Cl2N3S | [8] |
| Molecular Weight | 210.08 g/mol | [6][8] |
| Appearance | Solid (Form may vary) | [6] |
| Storage Temperature | Ambient Temperature | [6] |
Note: Experimental determination of properties such as solubility, melting point, and pKa is recommended upon receipt of the compound.
Section 2: Health and Safety Information
Based on the available Safety Data Sheet (SDS) for this compound and general knowledge of related compounds, the following hazards are identified.[8][9]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[8]
Precautionary Statements:
-
Prevention:
-
Response:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[9]
-
Section 3: Protocols for Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with any chemical compound.
Personal Protective Equipment (PPE) Decision Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Workflow for preliminary biological evaluation.
Section 5: Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [8] * For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Do not let the product enter drains. [8]4. Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8][9]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [8][9]* Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [8][9]* Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8]
References
- 2a biotech. (n.d.). This compound.
- UpToDate. (n.d.). Pharmacology and toxicity of thionamides.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
- Al-Abdullah, E. S., Al-Tuwaijri, H. A., & Al-Harbi, S. A. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4, 249-261.
- National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC.
- ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- Fisher Scientific. (2009, October 28). Safety Data Sheet.
- PubMed. (2020, August 13). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
- Sigma-Aldrich. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide.
- Sigma-Aldrich. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide.
- Finetech Industry Limited. (n.d.). This compound | CAS: 175201-50-0.
- CymitQuimica. (n.d.). 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole.
- National Center for Biotechnology Information. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation - PubMed Central - NIH.
- PubMed. (1991, September). The effect of methimazole on thioamide bioactivation and toxicity.
- PubMed. (n.d.). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia - PubMed - NIH.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- National Institutes of Health. (2024, April 20). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- ResearchGate. (2025, August 5). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities.
- MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- Alfa Chemistry. (n.d.). CAS 175202-31-0 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl].
- Royal Society of Chemistry. (2022, February 2). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- Echemi. (n.d.). 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETIC ACID.
- Barcelona Fine Chemicals. (n.d.). 2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)ethanol.
- Sigma-Aldrich. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide.
- ResearchGate. (2022, January 25). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]
- 7. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the thionation of the corresponding nitrile, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
Issue 1: Low to No Product Formation
Question: I am attempting to synthesize this compound from the corresponding acetonitrile using Lawesson's reagent, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product formation in the thionation of a nitrile to a thioamide is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting this problem:
1. Quality and Reactivity of Starting Materials:
-
Purity of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: Impurities in the starting nitrile can interfere with the reaction. Ensure the nitrile is pure and dry. Residual solvents or byproducts from its synthesis can react with the thionating agent.
-
Activity of Lawesson's Reagent (LR): Lawesson's reagent is sensitive to moisture and can degrade over time, leading to reduced reactivity.[1][2] It is recommended to use freshly opened or properly stored LR. If you suspect your LR has degraded, you can test its activity on a simpler, more reactive amide as a positive control.
2. Reaction Conditions:
-
Solvent Choice and Purity: The choice of solvent is critical. Anhydrous, high-boiling point solvents like toluene or xylene are commonly used for reactions with Lawesson's reagent to facilitate the dissolution of reagents and achieve the necessary reaction temperature.[3] Ensure your solvent is thoroughly dried, as water will decompose the LR.
-
Temperature and Reaction Time: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. A typical starting point is refluxing in toluene (around 110 °C).[1] The reaction time can vary significantly depending on the substrate. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating or premature quenching of the reaction will result in low conversion.
-
Stoichiometry of Lawesson's Reagent: While a stoichiometric amount (0.5 equivalents of LR, which is a dimer) is often cited, an excess may be necessary for less reactive nitriles. However, a large excess can lead to the formation of byproducts and complicate purification. It is recommended to start with 0.5 to 0.6 equivalents of LR and adjust as needed based on reaction monitoring.
3. Proposed Optimized Protocol:
Here is a detailed, step-by-step protocol to improve your yield:
Step 1: Preparation
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly distilled, anhydrous toluene as the solvent.
Step 2: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq).
-
Add anhydrous toluene to dissolve the nitrile.
-
Add Lawesson's reagent (0.55 eq) to the solution under a nitrogen atmosphere.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 111 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by TLC every 1-2 hours. The product, being more polar, should have a lower Rf value than the starting nitrile.
Step 4: Work-up and Purification
-
Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Issue 2: Formation of Multiple Byproducts and Difficult Purification
Question: My reaction is producing the desired thioamide, but I am also seeing several byproduct spots on my TLC plate, making purification difficult and lowering my isolated yield. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge when using phosphorus- and sulfur-containing reagents like Lawesson's reagent. Understanding the potential side reactions is key to mitigating them.
1. Common Byproducts:
-
Phosphorus-containing byproducts: The main byproduct from Lawesson's reagent itself is an oxygen-containing phosphorus species.[4][5] These are often polar and can streak on a silica gel column.
-
Unreacted Starting Material: Incomplete reaction will leave you with the starting nitrile.
-
Degradation Products: The imidazole ring itself can be sensitive to prolonged heating and the presence of sulfur reagents, potentially leading to decomposition products.
2. Strategies to Minimize Byproduct Formation:
-
Precise Control of Reagent Stoichiometry: Use the minimum effective amount of Lawesson's reagent. As mentioned, start with a slight excess (0.55 eq) and only increase if necessary.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed, promptly stop the reaction to avoid the formation of degradation products from over-reaction.
-
Alternative Thionating Agents: If Lawesson's reagent consistently gives complex mixtures, consider other thionating agents. Phosphorus pentasulfide (P₄S₁₀) is a classic alternative, though it can be less selective.[6][7][8] Newer, air-stable thionating reagents are also being developed that may offer a cleaner reaction profile.[9]
-
Purification Strategy:
-
Aqueous Wash: Before column chromatography, an aqueous wash with a mild base like sodium bicarbonate solution can help remove some acidic impurities.
-
Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can help in separating closely related compounds.
-
FAQ: Synthesis of this compound
Q1: What is the general mechanism for the conversion of a nitrile to a thioamide using Lawesson's reagent?
A1: While Lawesson's reagent is more commonly used for the thionation of carbonyl compounds, its reaction with nitriles is also established. The mechanism is thought to involve the initial reaction of the nitrile with the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.[1] This leads to a complex series of intermediates, ultimately resulting in the formation of the thioamide.
Q2: Are there alternative methods for synthesizing thioamides from nitriles without using Lawesson's reagent?
A2: Yes, several other methods exist. A common approach involves the reaction of the nitrile with hydrogen sulfide (H₂S) or a source of sulfide ions, such as sodium hydrosulfide (NaSH).[10][11] These reactions are often carried out in a basic medium, such as pyridine or triethylamine, or with the aid of a phase-transfer catalyst.[10] Another method involves the use of phosphorus pentasulfide (P₄S₁₀).[7]
Q3: My starting material, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, is not commercially available. How can I synthesize it?
A3: The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile can be achieved through the N-alkylation of 4,5-dichloro-1H-imidazole with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile or bromoacetonitrile. The reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
Q4: What are the key safety precautions to take when working with Lawesson's reagent?
A4: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable and can release hydrogen sulfide upon contact with water or acids.[2] Therefore, it is crucial to work in an anhydrous environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I scale up this reaction? What are the main considerations?
A5: Scaling up this reaction requires careful consideration of heat transfer and mixing. Exothermic reactions can become more difficult to control on a larger scale. Ensure that your reaction vessel allows for efficient stirring and that you have an adequate cooling system in place. When scaling up, it is also important to perform a safety assessment to understand the potential hazards and develop appropriate mitigation strategies.
Visualizing the Workflow
Reaction Scheme and Troubleshooting Logic
The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and troubleshooting workflow.
Key Parameter Relationships
This diagram illustrates the relationship between key experimental parameters and the desired outcome of high yield and purity.
Caption: Interplay of key reaction parameters.
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield |
| Lawesson's Reagent | 0.5 eq, potentially old | 0.55 eq, fresh | - |
| Solvent | Technical grade toluene | Anhydrous toluene | - |
| Temperature | 90 °C | Reflux (~111 °C) | - |
| Reaction Time | 2 hours | Monitored by TLC (typically 4-6 hours) | - |
| Yield | < 20% | > 70% | - |
References
- Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Organic Chemistry Portal. (n.d.).
- (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985.
- Fathalla, W., Ali, I. A. I., & El Rayes, S. M. (2022).
- (2023).
- (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 2970-2985.
- (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Journal of the American Chemical Society.
- Fathalla, W., Ali, I. A. I., & El Rayes, S. M. (2022).
- (2006). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.
- Manaka, A., Sato, M., & Ueda, Y. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- Wikipedia. (n.d.). Lawesson's reagent.
- Manaka, A., Sato, M., & Ueda, Y. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- ResearchGate. (n.d.). What's the by-product of Lawesson's reagent?.
- (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23205-23212.
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support center for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this heterocyclic thioamide. Drawing from established principles of thioamide chemistry and chromatographic techniques, this document provides practical troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My purified compound shows a persistent impurity with a mass difference of -17 Da in the LC-MS analysis. What is this impurity and how can I remove it?
A1: An impurity with a mass difference of -17 Da (or M-17) relative to your target compound likely corresponds to the nitrile analog, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. This is a common byproduct in thioamide synthesis, particularly if the thioamide is formed from the corresponding nitrile. It can also be a degradation product.
Causality: The thioamide functional group can undergo desulfurization to form a nitrile, especially when exposed to certain reagents, heat, or even some chromatographic stationary phases.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the progress of your synthesis to avoid forcing the reaction conditions, which might favor byproduct formation.
-
Chromatography:
-
Solvent System Optimization: The polarity of the nitrile is significantly lower than that of the thioamide. A carefully optimized gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the two compounds.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic), which may offer different selectivity.
-
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective final purification step. Experiment with a range of solvents to find one in which the thioamide has good solubility at elevated temperatures and poor solubility at room temperature, while the nitrile impurity remains in the mother liquor.
Q2: During column chromatography on silica gel, I'm observing significant tailing of my product peak and lower than expected recovery. What is happening and what can I do?
A2: Significant tailing and poor recovery on silica gel columns are often indicative of strong interactions between your compound and the stationary phase, or on-column degradation.
Causality:
-
Acidity of Silica Gel: Silica gel is inherently acidic and can interact strongly with basic moieties in your molecule, such as the imidazole ring. This can lead to peak tailing.
-
Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. Thioamides can be susceptible to hydrolysis or other transformations under acidic conditions.[1][2]
Troubleshooting Steps:
-
Neutralize the Silica Gel:
-
Pre-treatment: Prepare a slurry of silica gel in your starting eluent and add a small amount of a non-volatile base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
In-situ Neutralization: Add a small percentage of triethylamine or a similar base to your mobile phase.
-
-
Switch to a Different Stationary Phase:
-
Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like yours, neutral or basic alumina is often a better choice to minimize strong interactions and potential degradation.[2][3]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) can be an excellent alternative.
-
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Q3: My final product is a yellow solid, but I suspect the pure compound should be colorless. How can I address this?
A3: A yellow coloration in your final product often points to the presence of trace impurities, which could be residual starting materials, byproducts, or degradation products.
Causality:
-
Elemental Sulfur: If your synthesis involves the use of a thionating agent like Lawesson's reagent or elemental sulfur, residual sulfur can impart a yellow color.
-
Oxidation Products: Thioamides can be susceptible to oxidation, which may lead to colored byproducts.
-
Palladium Contamination: If a palladium-catalyzed reaction was used in the synthesis of a precursor, trace palladium residues can sometimes cause coloration.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing trace colored impurities. Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent and then add an anti-solvent dropwise until turbidity is observed, followed by slow cooling.
-
Charcoal Treatment: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it through celite to remove the charcoal. The charcoal can adsorb colored impurities.
-
Washing during Workup: An aqueous wash with a solution of sodium thiosulfate during the initial workup can help remove residual palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound that are relevant for its purification?
A1: Understanding the key properties of your molecule is crucial for designing an effective purification strategy.
-
Polarity: The presence of the thioamide group and the imidazole ring makes this a relatively polar molecule. This suggests that it will be more soluble in polar organic solvents and will require a moderately polar mobile phase for elution from normal-phase chromatography.
-
Acidity/Basicity: The imidazole ring is basic and can be protonated. The thioamide N-H protons are more acidic than their amide counterparts.[4] This dual nature means that the compound's solubility and chromatographic behavior can be pH-dependent.
-
Stability: Thioamides are generally less stable than their corresponding amides.[5] They are susceptible to oxidation and hydrolysis, especially under harsh acidic or basic conditions. The dichloro-imidazole ring is generally stable under normal conditions.
Q2: What are the most likely impurities I should be looking for, and where do they come from?
A2: A summary of potential impurities and their probable origins is provided in the table below.
| Impurity Name | Structure (if applicable) | Probable Origin |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | R-CH₂-C≡N | Incomplete conversion of nitrile to thioamide; degradation of thioamide. |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide | R-CH₂-C(=O)NH₂ | Oxidation or hydrolysis of the thioamide. |
| 4,5-dichloro-1H-imidazole | Imidazole ring | Incomplete reaction of the starting imidazole. |
| Unreacted Thionating Agent Byproducts | e.g., phosphorus-containing species | Incomplete removal during workup (if Lawesson's reagent or similar is used).[6] |
R represents the 4,5-dichloro-1H-imidazol-1-yl group.
Q3: What analytical techniques are best suited for assessing the purity of my final compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the retention time from the chromatography and the mass of the eluting compounds, which is invaluable for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and for identifying any structurally related impurities. The thioamide carbon typically appears far downfield in the ¹³C NMR spectrum (around 200-210 ppm), which can be a useful diagnostic peak.[5]
-
Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be used to determine the absolute purity by analyzing the melting point depression.[7]
Experimental Protocols & Workflows
General Protocol for Column Chromatography Purification
-
Slurry Preparation: In a beaker, mix the silica gel with the initial, low-polarity eluent until a homogeneous slurry is formed.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity by adding more of the polar co-solvent. Collect fractions and analyze them by TLC or HPLC.
-
Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Troubleshooting Purification Issues
Caption: A decision-making workflow for troubleshooting common purification challenges.
References
- Ivolgina, V., popov, L., & Chernov'yants, M. (2021). Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. Analytical and Bioanalytical Electrochemistry, 13(1), 1-11.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Column chromatography. UCLA Chemistry and Biochemistry.
- Movassagh, B., Lakouraj, M. M., & Ghodrati, K. (2000). Caro's Acid Supported on Silica Gel. Part 21: Conversion of Thioamides into Amides. Synthetic Communications, 30(13), 2353-2358.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Protection of the thioamide as a thioimidate protects against epimerization during SPPS. ResearchGate.
- Go-to recrystallization solvent mixtures. Reddit.
- Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 25(19), 4496.
- COMMON SOLVENTS FOR CRYSTALLIZATION.
- Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3659-3675.
- A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. Google Patents.
- Chapter 5 Thiol Protecting Groups.
- Thioamide. Wikipedia.
- Protecting Groups List. SynArchive.
- Thioamide synthesis by thionation. Organic Chemistry Portal.
- In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica ?. ResearchGate.
- A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1757-1764.
- Synthesis and Crystal Structure of [cis-Dichloro(2-Pyridin-2-yl-1H-Benzoimidazole) (1H-Imidazole) Copper(II)] Complex. ResearchGate.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 127-134.
- Chemical/Laboratory Techniques: Column Chromatography. YouTube.
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Protein purification troubleshooting guide. Cytiva.
- Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof. Google Patents.
- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 34(15), 2821-2825.
- Purification Troubleshooting. Reddit.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3531.
- Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. 48th International Conference on Environmental Systems.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 44(27), 11527-11531.
- Photodegradation of SiO2-coated CdS nanoparticles within silica gels. Langmuir, 21(12), 5547-5551.
- Analysis of Performance Degradation of Silica Gels After Extended Use Onboard the ISS. NASA Technical Reports Server.
- 4,5-Dichloro-2-methylimidazole. PubChem.
- Antibody purification troubleshooting tips. Tebubio.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tainstruments.com [tainstruments.com]
Technical Support Center: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support guide for the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical thionation step of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide. Our guidance is grounded in established chemical principles and field-proven strategies to help you navigate potential side reactions and optimize your synthesis for yield and purity.
The conversion of an amide to a thioamide is a crucial transformation in medicinal chemistry for creating novel pharmacophores.[1] This synthesis typically employs thionating agents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). While effective, these reagents can present challenges, including incomplete reactions, difficult-to-remove byproducts, and potential for side reactions. This guide is structured to address these specific issues directly.
Overall Synthetic Workflow
The synthesis of the target thioamide is generally approached as a multi-step process. A logical pathway involves the N-alkylation of 4,5-dichloro-1H-imidazole, followed by functional group transformations to arrive at the key acetamide precursor, which is then subjected to thionation.
Caption: General workflow for the synthesis of the target thioamide.
Troubleshooting Guide: The Thionation Reaction
This section addresses common problems encountered during the conversion of the acetamide to the thioamide.
Q1: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
This is a common issue indicating incomplete conversion. The thionation of amides is an equilibrium-driven process, and several factors can stall the reaction.
Answer:
-
Reagent Stoichiometry and Activity: Lawesson's Reagent (LR) is a dimer, and typically 0.5 equivalents are used for each equivalent of the amide. Ensure your LR is fresh and has been stored under anhydrous conditions. Its reactivity can diminish with exposure to moisture. For phosphorus pentasulfide (P₄S₁₀), which is often less reactive, a larger excess may be required.[2]
-
Reaction Temperature and Time: Thionation reactions often require significant thermal energy. If you are running the reaction in a solvent like THF, consider switching to a higher-boiling solvent such as toluene, xylene, or dioxane and heating to reflux.[3][4] Extend the reaction time and monitor progress by TLC. Be aware that excessively high temperatures can lead to decomposition.
-
Solvent Choice: The choice of solvent is critical. The reaction requires a non-protic solvent that can dissolve the starting amide and remain stable at high temperatures. Anhydrous toluene or 1,4-dioxane are excellent starting points.
-
Microwave Irradiation: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2]
Troubleshooting Protocol:
-
Ensure your glassware is oven-dried and the reaction is assembled under an inert atmosphere (N₂ or Ar).
-
Use a fresh, high-purity bottle of Lawesson's Reagent or P₄S₁₀.
-
In a flask charged with 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (1 eq.), add anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 0.6 eq.) portion-wise.
-
Heat the mixture to reflux (approx. 110°C) and monitor by TLC every 1-2 hours.
-
If the reaction stalls, consider adding another small portion (0.1 eq.) of the thionating agent.
Q2: My purified product is contaminated with greasy, phosphorus-containing byproducts. What are the best purification strategies?
The byproducts of thionating agents, particularly Lawesson's Reagent, are phosphorus-oxygen species that can be difficult to separate from the desired product due to similar polarities.
Answer:
-
Optimized Workup: The key is to remove byproducts before final purification. After the reaction is complete, cool the mixture and quench it carefully. Some phosphorus byproducts can be hydrolyzed. A simple hydrolytic workup or filtration through a plug of silica gel can be effective for removing byproducts from P₄S₁₀/HMDO systems.[5][6]
-
Column Chromatography: This is the most common method. A carefully selected solvent system is crucial. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane. The phosphorus byproducts often have a moderate polarity.
-
Recrystallization: If your thioamide product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, or acetonitrile).
-
Alternative Reagents: Consider using a P₄S₁₀-pyridine complex. This reagent is reported to provide cleaner thionation products and allow for easier workup procedures, as the crystalline nature of the reagent helps remove impurities.[7][8]
| Purification Method | Pros | Cons |
| Column Chromatography | High resolution, applicable to most compounds. | Time-consuming, uses large solvent volumes. |
| Recrystallization | Excellent for crystalline solids, highly scalable, cost-effective. | Product loss in mother liquor, requires finding a suitable solvent. |
| Silica Gel Filtration | Fast, good for removing highly polar or non-polar impurities. | Limited separation power for closely related compounds.[5][6] |
Q3: I suspect my thioamide product is hydrolyzing back to the amide during aqueous workup. How can I prevent this?
Thioamides are susceptible to hydrolysis, especially under acidic or basic conditions, which can reverse the desired transformation.[9] This is analogous to the well-known hydrolysis of acetamide.[10][11]
Answer:
-
Neutral Workup: Avoid strongly acidic or basic conditions during the workup. Use a saturated solution of sodium bicarbonate (a weak base) to neutralize any acidic residues, followed by a brine wash. Perform all aqueous extractions quickly and at room temperature or below.
-
Non-Aqueous Workup: If hydrolysis is a significant problem, consider a non-aqueous workup. After the reaction, the solvent can be removed under reduced pressure, and the residue can be directly subjected to column chromatography.
-
Stability Check: The stability of peptide bonds (amides) is well-known to be kinetically high at neutral pH, and thioamides behave similarly.[9] However, the presence of the dichloro-imidazole moiety could influence the electronic properties of the thioamide group, potentially increasing its lability. It is advisable to store the final product in a cool, dry, and dark place.
Q4: The reaction mixture turned dark brown/black upon heating, and I isolated a tarry substance. What causes this decomposition?
Severe discoloration and tar formation indicate product or reagent decomposition.
Answer:
-
Excessive Temperature: While heat is required, excessive temperatures can cause the substrate or product to decompose. The imidazole ring system, while aromatic, can be sensitive. If using a high-boiling solvent like xylene (b.p. ~140°C), try reducing the temperature to 110-120°C (e.g., by using toluene).
-
Reagent Purity: Impurities in the starting materials or thionating agent can catalyze decomposition pathways.
-
Atmosphere Control: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Oxygen can lead to oxidative side reactions at high temperatures.
-
Alternative Reagents: P₄S₁₀ can sometimes be harsher than Lawesson's reagent.[2] If you are using P₄S₁₀ and observing decomposition, switching to Lawesson's reagent at a lower temperature may be beneficial.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of thionation using Lawesson's Reagent?
A: Lawesson's Reagent (LR) exists in solution in equilibrium with a more reactive monomeric dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion. The driving force for this step is the formation of a very stable P=O bond in the byproduct, which releases the desired thioamide.[2][12]
Caption: Simplified mechanism of amide thionation.
Q: Which thionating agent is better: Lawesson's Reagent or P₄S₁₀?
A: The choice depends on the substrate and desired reaction conditions.
-
Lawesson's Reagent (LR): Generally considered milder and more soluble in organic solvents than P₄S₁₀.[2] It is often the first choice for sensitive substrates. Amides are typically more reactive towards LR than esters, allowing for potential chemoselectivity.[3]
-
Phosphorus Pentasulfide (P₄S₁₀): A more powerful, but often less selective, thionating agent that may require higher temperatures.[2] Its poor solubility can be a practical issue.[8] However, combinations like P₄S₁₀/HMDO or P₄S₁₀-pyridine complexes have been developed to improve its handling and reactivity, sometimes giving yields superior to LR.[6][7]
For the synthesis of this compound, starting with Lawesson's Reagent is recommended due to its milder nature.
Q: What are the key safety precautions when working with thionating agents?
A: Both Lawesson's Reagent and P₄S₁₀ must be handled with care.
-
Toxicity and Odor: These reagents and their byproducts can release hydrogen sulfide (H₂S), a toxic gas with a strong rotten-egg smell, upon contact with moisture or acidic workups. All manipulations must be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: They react with water. Store them in tightly sealed containers in a desiccator.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
References
- Benchchem. (n.d.). Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
- Cava, M. P., et al. (1984). Thionation reactions of lawesson's reagents. Tetrahedron.
- Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- RSC Publishing. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs.
- Benchchem. (n.d.). 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block.
- Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
- Organic Chemistry Portal. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.
- Finetech Industry Limited. (n.d.). 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile | cas: 159088-44-5.
- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.
- Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Organic Chemistry division, Dartmouth College.
- Wikipedia. (n.d.). Thioacetamide.
- ResearchGate. (2025). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses.
- Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.
- Google Patents. (n.d.). CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
- ResearchGate. (2025). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF.
- RSC Publishing. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
- YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- SciSpace. (1922). Catalysis of the formation and hydrolysis of acetamide by acetic acid1.
- Sigma-Aldrich. (n.d.). 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide.
- ChemicalBook. (n.d.). 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETONITRILE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. audreyli.com [audreyli.com]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide reaction parameters
Technical Support Center: 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established and direct method for preparing primary thioamides is through the reaction of the corresponding nitrile with a sulfur source.[1] Therefore, the recommended precursor for this synthesis is 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile. The reaction involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. Various reagents can be used to generate the active sulfur nucleophile, with sodium hydrogen sulfide (NaSH) being a common and effective choice.[2]
Q2: What are the most critical parameters to control during the synthesis of this thioamide from its nitrile precursor?
There are four primary parameters that will dictate the success of your reaction:
-
Anhydrous Conditions: The presence of water is highly detrimental as it can lead to the hydrolysis of the nitrile or the thioamide product, resulting in the formation of the corresponding amide as a significant byproduct.[3]
-
Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to the degradation of the thioamide product or promote side reactions. Careful temperature monitoring and optimization are crucial.
-
Stoichiometry of the Sulfur Reagent: An insufficient amount of the sulfur source will result in an incomplete reaction. Conversely, a large excess may complicate the purification process. A moderate excess (typically 1.5-3.0 equivalents) is recommended to drive the reaction forward.[1]
-
Solvent Choice: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is generally preferred. These solvents are effective at dissolving the nitrile substrate and the inorganic sulfur reagents, facilitating a homogenous reaction mixture.
Q3: What are the primary competing side reactions I should be aware of?
The main side reaction of concern is the formation of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide. This occurs when water is present in the reaction mixture, leading to hydrolysis.[3] Another potential issue is the decomposition of the thioamide product under harsh conditions (e.g., high heat or presence of strong acids/bases), which can sometimes lead back to the nitrile.[4]
Proposed Synthetic Pathway & Mechanism
The conversion of the nitrile to the thioamide proceeds via the addition of a hydrosulfide ion to the nitrile carbon, followed by protonation. A base is often employed to facilitate the reaction.
Caption: Proposed synthesis of the target thioamide from its nitrile precursor.
Troubleshooting Guide
Problem 1: Low or no yield of the desired thioamide.
-
Possible Cause A: Ineffective Sulfur Source
-
Explanation: Sodium hydrogen sulfide (NaSH) can degrade upon prolonged exposure to air and moisture. If your reagent is old or has been improperly stored, its activity may be compromised.
-
Solution: Use a fresh, unopened bottle of NaSH or a recently purchased batch. Consider using anhydrous magnesium chloride (MgCl₂) as an additive, which can help to activate the nitrile and facilitate the reaction.[2]
-
-
Possible Cause B: Incomplete Reaction
-
Explanation: The reaction may be too slow at the current temperature, or the reaction time may be insufficient. Non-activated aliphatic nitriles can be sluggish to convert compared to aromatic nitriles.[1]
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A good mobile phase to start with is Ethyl Acetate/Hexane (1:1).
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, up to a maximum of around 70 °C. Monitor for any signs of product degradation on the TLC plate (e.g., streaking or new spots).
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours), continuing to monitor by TLC.
-
-
-
Possible Cause C: Product Degradation
-
Explanation: Thioamides are more reactive than their amide counterparts and can be sensitive to harsh conditions.[3] Excessive heat or prolonged reaction times at high temperatures can lead to decomposition.
-
Solution: Find the optimal balance of temperature and time. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Problem 2: The major product isolated is the amide, not the thioamide.
-
Possible Cause: Presence of Water
-
Explanation: This is the most common reason for amide formation. Water can react with the nitrile (hydrolysis) or the thioamide itself in an S-to-O exchange.[3]
-
Solution:
-
Dry Your Solvent: Use anhydrous DMF, preferably from a sealed bottle or freshly dried over molecular sieves.
-
Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Run Under Inert Atmosphere: Assemble the reaction under a stream of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
Problem 3: Difficulty purifying the product.
-
Possible Cause A: Emulsion During Aqueous Workup
-
Explanation: DMF is water-miscible, which can sometimes lead to emulsions during extraction with organic solvents like ethyl acetate.
-
Solution: After quenching the reaction with water, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase and helps to break emulsions, improving the separation of the organic layer.
-
-
Possible Cause B: Co-eluting Impurities on Silica Gel
-
Explanation: The thioamide and its corresponding amide byproduct can sometimes have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Try a different solvent system. Adding a small amount of methanol (1-2%) to a Dichloromethane/Ethyl Acetate system can sometimes improve separation.
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to purify it.
-
-
Optimization & Protocols
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Starting Condition | Optimization Range | Rationale & Key Insights |
| Solvent | Anhydrous DMF | DMF, Dioxane/Water[1] | DMF is excellent for solubility. A Dioxane/Water system can be used if the product is not water-soluble, simplifying isolation.[1] |
| Sulfur Source | Sodium Hydrogen Sulfide (NaSH) | NaSH, H₂S (gas), Lawesson's Reagent | NaSH avoids the need to handle toxic H₂S gas.[1][2] Lawesson's reagent is more suited for converting carbonyls to thiocarbonyls. |
| Additive | Anhydrous MgCl₂ (1.5 eq) | MgCl₂, Diethylamine HCl[1] | Lewis acids like MgCl₂ can activate the nitrile group towards nucleophilic attack.[2] Amine hydrochlorides can act as proton sources.[1] |
| Base | Triethylamine (TEA) (catalytic) | TEA, Pyridine, or none | A base can be used to generate the hydrosulfide anion (SH⁻) from H₂S or NaSH, but may not be strictly necessary when using NaSH directly. |
| Temperature | 50 °C | 40 °C - 70 °C | Balance reaction rate against potential product degradation. Monitor by TLC to find the optimal temperature. |
| Time | 6 hours | 4 - 24 hours | Reaction progress should be the primary determinant. Monitor every 2-3 hours by TLC. |
Protocol 1: Synthesis of this compound
Materials:
-
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
-
Sodium Hydrogen Sulfide (NaSH, hydrate)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Add a magnetic stir bar to an oven-dried, 100 mL round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 eq), followed by anhydrous MgCl₂ (1.5 eq).
-
Solvent Addition: Using a syringe, add anhydrous DMF (approx. 0.2 M concentration relative to the nitrile). Stir the mixture for 10 minutes to allow for dissolution.
-
Sulfur Source: In a single portion, carefully add NaSH (2.0 eq) to the reaction mixture. Note: NaSH can release H₂S gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Reaction: Immerse the flask in a pre-heated oil bath at 50 °C. Stir vigorously.
-
Monitoring: After 2 hours, and every 2 hours thereafter, take a small aliquot of the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate against the starting material.
-
Workup: Once the starting material is consumed (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020, February 15).
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. (n.d.). [Link]
- Couch, E. H., & Pienkowski, J. J. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Orito, K., Uchiito, S., & Tatsuzawa, T. (2000). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Organic Process Research & Development, 4(5), 337-339. [Link]
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. (n.d.). [Link]
- Nishimura, T., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(7), 679-681. [Link]
Sources
Technical Support Center: Stability and Handling of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support guide for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this compound in experimental settings. Our goal is to help you ensure the integrity of your experiments and achieve reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the use of this compound.
Q1: What are the primary stability concerns for this compound?
A: The primary stability concerns are hydrolysis and oxidation. The molecule contains a thioamide group, which is susceptible to hydrolysis, and a dichloro-imidazole ring that can be prone to oxidative degradation, particularly in solution.[1][2] The Safety Data Sheet (SDS) explicitly warns that the compound "Hydrolyzes readily" and should be handled under an inert gas, indicating sensitivity to both water and atmospheric oxygen.[1]
Q2: What are the definitive recommended storage conditions for the solid compound?
A: For maximum shelf-life, the solid compound should be stored in a tightly sealed container, protected from moisture and air.[1] The recommended storage temperature is ambient, though for long-term storage, keeping it in a desiccator at 2-8°C is advisable.
Q3: Is this compound sensitive to light?
A: Yes, light sensitivity should be considered a risk. Imidazole moieties in related complex molecules have demonstrated sensitivity to photodegradation when in solution.[2] Therefore, we recommend protecting solutions of this compound from direct light by using amber vials or wrapping containers in aluminum foil.
Q4: What solvents are recommended for preparing stock solutions?
A: Anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. The key is to minimize the presence of water to prevent hydrolysis. Ensure you are using high-purity, anhydrous grade solvents.
Section 2: Troubleshooting Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for diagnosing the root cause.
Q: My experimental results are inconsistent, and I suspect compound degradation. How can I confirm this and what should I do?
A: Inconsistent results are a classic sign of compound instability. The root cause is often the degradation of the compound in your stock or working solutions.
Causality: The thioamide and imidazole functional groups are susceptible to degradation once dissolved, especially in aqueous buffers or protic solvents. This degradation is accelerated by factors like non-neutral pH, presence of oxidizing agents (including dissolved oxygen), and exposure to light.[2]
Troubleshooting Workflow:
Follow this systematic workflow to identify and resolve the issue.
Caption: Workflow for troubleshooting compound instability.
Q: I am observing a new, unexpected peak in my LC-MS analysis over time. What could it be?
A: The appearance of new peaks is a strong indicator of degradation. Based on the compound's structure, the most likely degradation pathways are hydrolysis of the thioamide or oxidation of the imidazole ring.
Plausible Degradation Pathways:
-
Hydrolysis: The thioamide group (-CSNH₂) can hydrolyze to the corresponding amide (-CONH₂) or further to a carboxylic acid (-COOH). This is often accelerated in acidic or basic aqueous media.
-
Oxidation: The electron-rich imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various adducts.[2] Studies on similar imidazole-containing compounds show oxidation can be mediated by atmospheric oxygen (autoxidation), especially under basic conditions.[2]
Caption: Plausible degradation pathways for the compound.
Section 3: Protocols and Best Practices
Adherence to strict protocols is critical for experimental success.
Protocol 1: Recommended Handling and Storage of Solutions
-
Objective: To minimize degradation during storage and handling.
-
Materials: Anhydrous DMSO or DMF, argon or nitrogen gas, amber glass vials with PTFE-lined caps.
Procedure:
-
Solvent Preparation: Use a fresh, sealed bottle of anhydrous grade DMSO or DMF. Pierce the septum with a needle connected to an inert gas line to maintain a positive pressure.
-
Weighing: Weigh the solid compound quickly in an environment with low humidity.
-
Dissolution: Add the anhydrous solvent to the solid to prepare a concentrated stock solution (e.g., 10-50 mM). Cap the vial immediately and vortex until fully dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds before tightly sealing the cap.
-
Aliquoting: Immediately create single-use aliquots in smaller amber vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.
-
Storage: Store aliquots at -80°C for long-term stability. For daily use, an aliquot can be kept at -20°C for no more than one week.
-
Thawing: When ready to use, thaw an aliquot quickly and use it immediately. Do not re-freeze a thawed aliquot. Discard any unused portion.
Protocol 2: Preparation of Aqueous Working Solutions
-
Objective: To maintain compound integrity in aqueous buffers for the duration of an experiment.
Procedure:
-
Buffer Preparation: Prepare your final aqueous buffer and adjust the pH to be as close to neutral as possible. If tolerated by your assay, a slightly acidic pH (6.0-6.5) is often better for stability than a basic pH.
-
Degas Buffer: Before adding the compound, degas the buffer by sonication under vacuum or by sparging with argon/nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Dilution: Perform the final dilution of your stock solution into the degassed aqueous buffer immediately before starting the experiment.
-
Time Limitation: Use the prepared working solution as quickly as possible, ideally within 1-2 hours. Do not store aqueous solutions of the compound.
Section 4: Chemical Stability Profile
The following table summarizes the predicted stability of this compound under various conditions, based on its chemical structure and data from analogous compounds.
| Condition | Predicted Stability | Rationale & Recommended Action |
| Aqueous (pH < 4) | Low | Risk of acid-catalyzed hydrolysis of the thioamide group. Avoid strongly acidic buffers. |
| Aqueous (pH 7) | Low to Moderate | Hydrolysis and oxidation can still occur.[1][2] Action: Use freshly prepared solutions immediately. |
| Aqueous (pH > 8) | Very Low | Base-mediated hydrolysis and autoxidation of the imidazole ring are significant risks.[2] Action: Strictly avoid basic conditions. |
| Anhydrous Organic Solvents | High | Stable in anhydrous DMSO/DMF. Action: Use as the primary solvent for stock solutions. |
| Temperature (>40°C) | Low | Thermal energy accelerates all degradation pathways. Action: Avoid heating solutions. |
| Light/UV Exposure | Low to Moderate | Imidazole rings can be susceptible to photodegradation.[2] Action: Protect solutions from light using amber vials. |
| Atmospheric Oxygen | Moderate | The imidazole moiety is at risk of autoxidation.[2] Action: Handle under inert gas and use degassed buffers.[1] |
References
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019). Describes the susceptibility of an imidazole moiety to base-mediated autoxidation, oxidation by peroxides, and photodegradation in solution. Journal of Pharmaceutical Sciences. [Link]
- This compound - 2a biotech. Product listing. [Link]
Sources
Technical Support Center: 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support guide for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis, purification, and handling of this compound. Here, we address common impurities, their origins, and provide actionable troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities associated with this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route used to prepare the final compound. They include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Impurities: These are formed by the breakdown of the final product under certain storage or experimental conditions, such as exposure to moisture or high temperatures.
-
Residual Solvents and Reagents: Trace amounts of solvents or reagents used during synthesis and purification may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information. For structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Q3: What are the recommended storage conditions to minimize the formation of degradation impurities?
A3: To maintain the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term storage.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
This section provides a detailed breakdown of potential impurities based on a common synthetic pathway and offers solutions to address them.
Anticipated Synthetic Pathway
A plausible and efficient synthesis of this compound involves a two-step process:
-
N-Alkylation: Reaction of 4,5-dichloro-1H-imidazole with 2-chloroacetonitrile in the presence of a base to form the intermediate, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
-
Thionation: Conversion of the nitrile intermediate to the final thioamide product using a sulfur source like hydrogen sulfide (H₂S).
Caption: Proposed synthetic pathway for this compound.
Problem 1: Presence of Unreacted Starting Materials in the Final Product
-
Symptom: You observe peaks in your analytical chromatogram corresponding to the molecular weights of 4,5-dichloro-1H-imidazole or 2-chloroacetonitrile.
-
Causality: This is typically due to an incomplete N-alkylation reaction (Step 1). The stoichiometry of the reactants may have been incorrect, or the reaction time and temperature may have been insufficient for the reaction to go to completion.
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Monitor the progress of the N-alkylation reaction using Thin-Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting materials.
-
Stoichiometry Adjustment: Consider using a slight excess of the alkylating agent (2-chloroacetonitrile) to drive the reaction to completion.
-
Purification: Unreacted 4,5-dichloro-1H-imidazole can often be removed by an acidic wash during workup, as the imidazole nitrogen is basic. The final product can be further purified by column chromatography or recrystallization.
-
Problem 2: Detection of the Nitrile Intermediate
-
Symptom: An impurity with a molecular weight corresponding to 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is detected in your final product.
-
Causality: This indicates an incomplete thionation reaction (Step 2). The reaction may not have been allowed to proceed for a sufficient amount of time, or the sulfuring reagent (e.g., H₂S) may have been depleted.
-
Troubleshooting & Mitigation:
-
Reaction Conditions: Ensure a sufficient supply of the thionating agent and extend the reaction time. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.
-
Purification: The nitrile intermediate can be separated from the thioamide product by column chromatography, as they will likely have different polarities.
-
Problem 3: Formation of the Corresponding Amide or Carboxylic Acid
-
Symptom: You detect impurities with molecular weights corresponding to 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide or 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.
-
Causality: The presence of the amide is likely due to the hydrolysis of the nitrile intermediate in the presence of water during the thionation step. The carboxylic acid is a degradation product formed from the hydrolysis of the thioamide, which can be exacerbated by the presence of moisture and non-neutral pH conditions during storage or in solution. Thioamides are generally more resistant to hydrolysis than their amide counterparts, but it can still occur[1].
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: For the thionation step, use anhydrous solvents and reagents to minimize the formation of the amide byproduct.
-
Controlled pH: During workup and purification, maintain a neutral pH to prevent acid or base-catalyzed hydrolysis of the thioamide.
-
Proper Storage: Store the final product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
-
Purification: Both the amide and carboxylic acid impurities can typically be separated from the desired thioamide product using column chromatography.
-
Caption: Potential hydrolysis pathway of this compound.
Summary of Potential Impurities and Analytical Characteristics
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 4,5-dichloro-1H-imidazole | Unreacted Starting Material | 136.98 | HPLC, LC-MS |
| 2-chloroacetonitrile | Unreacted Starting Material | 75.50 | GC-MS, HPLC |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | Incomplete Thionation (Intermediate) | 189.01 | HPLC, LC-MS, NMR |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide | Hydrolysis of Nitrile/Thioamide | 208.02 | HPLC, LC-MS, NMR |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid | Hydrolysis of Thioamide/Amide | 209.01 | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: General Method for Purity Analysis by HPLC
This protocol provides a starting point for developing a method to analyze the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of increasing polarity, for example, starting with Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM). The optimal solvent system should be determined by TLC analysis first.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pack the column with the slurry. c. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. d. Carefully load the dried, adsorbed sample onto the top of the packed column. e. Elute the column with the gradient solvent system, collecting fractions. f. Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.
References
- Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole Derivatives. European Journal of Medicinal Chemistry, 44(6), 2347–2353. [Link]
- Fotouhi, L., & Heravi, M. M. (2012). N-Alkylation of Imidazoles by KOH/Al2O3. Chinese Journal of Applied Chemistry, 29(1), 113-116. [Link]
- U.S. Patent No. 5,284,974 A. (1994). Process for the preparation of thioacetamide.
- Biel, J. H., & Friedman, H. L. (1961). Thioamide hydrolysis. Journal of the American Chemical Society, 83(17), 3792-3792. [Link]
- Urban, M. W. (2016).
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. Pergamon Press.
- Sapegin, A., & Sapegina, T. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. ACS Omega, 6(32), 21255–21262. [Link]
Sources
Technical Support Center: Crystallization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This guide is designed to provide in-depth troubleshooting assistance and practical advice for the crystallization of this molecule. The unique structural features of this compound—namely the polar, hydrogen-bonding thioamide group and the halogenated imidazole ring—present specific challenges that require a systematic and well-understood approach to achieve a robust and reproducible crystallization process. This document synthesizes fundamental crystallization principles with practical, field-proven strategies to help you overcome common hurdles.
Part 1: Troubleshooting Guide (Q&A)
This section addresses the most common and frustrating issues encountered during the crystallization of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?
A1: What's Happening: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound in that specific solvent environment.[2] The resulting oil is often an impure, supercooled liquid that is difficult to handle and rarely solidifies into a high-purity crystalline material.[1][2] The presence of impurities can further depress the melting point, making oiling out more likely.[2][3][4]
Causality & Solution Workflow:
-
Reduce the Concentration: The most common cause is that the solution is too concentrated, leading to rapid supersaturation upon cooling.
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, not giving molecules enough time to orient themselves into an ordered crystal lattice.
-
Action: After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or wood block) before moving it to a colder environment like an ice bath.[5] For very sensitive systems, using a programmable cooling bath provides precise control.
-
-
Change the Solvent System: The current solvent may be too "good" or its boiling point may be too high relative to the compound's melting point.
-
Action: Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble). Dissolve the compound in a minimal amount of a good solvent, then slowly add the anti-solvent at an elevated temperature until slight turbidity appears. Re-heat to clarify and then cool slowly. This reduces the solubility of the compound more gradually.[6]
-
-
Introduce a Seed Crystal: Seeding provides a template for crystal growth, bypassing the high energy barrier of primary nucleation and encouraging crystallization over oiling out.[7][8]
Q2: I'm not getting any crystals at all, even after extended cooling. What are my next steps?
A2: What's Happening: The failure to produce crystals typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[11]
Causality & Solution Workflow:
-
Problem: The solution is undersaturated (Too much solvent). This is the most frequent cause of crystallization failure.[5]
-
Problem: High nucleation energy barrier. The molecules may be struggling to form the initial stable nuclei required for crystal growth.
-
Action 1 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[12] The microscopic imperfections in the glass can act as nucleation sites.
-
Action 2 - Seeding: As mentioned previously, introducing a seed crystal is the most effective way to overcome the nucleation barrier.[13]
-
Action 3 - Shock Cooling: Briefly place the solution in a very cold bath (e.g., dry ice/acetone). This can sometimes induce rapid nucleation. If a solid forms, re-heat the solution until it almost completely dissolves, leaving only a few small crystals to act as seeds for slower, more controlled growth upon cooling.
-
Q3: My final product purity is not improving after crystallization. What should I investigate?
A3: What's Happening: If purity isn't improving, it suggests that impurities are being incorporated into the crystal lattice or trapped between crystals. This can happen for several reasons, including the formation of solid solutions, surface adsorption, or rapid crystallization trapping pockets of impure mother liquor.[14]
Causality & Solution Workflow:
-
Problem: Impurities have similar structures. If an impurity is structurally very similar to this compound, it may incorporate directly into the crystal lattice, forming a solid solution.[14]
-
Action: This is a challenging problem. A different crystallization solvent or solvent combination may be necessary to alter the relative solubilities and discourage co-crystallization.[15] Sometimes, an entirely different purification technique (e.g., column chromatography) is required before the final crystallization step.
-
-
Problem: Crystallization is too fast. Rapid crystal growth can trap pockets of impure solvent (inclusions) within the crystals.[16]
-
Action: Slow down the crystallization process. This means using a slower cooling rate, reducing the level of supersaturation, and ensuring gentle agitation rather than vigorous stirring. Slower growth allows for more selective binding of the correct molecules to the crystal lattice.[17]
-
-
Problem: Inefficient washing. The surfaces of the filtered crystals can be coated with impure mother liquor.
-
Action: Ensure the wash solvent is appropriate. It should be a solvent in which your target compound is poorly soluble but the impurities are soluble. The wash solvent should also be ice-cold to minimize dissolution of the product. Wash the filter cake with several small volumes of cold solvent rather than one large volume.
-
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?
A4: What's Happening: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[18] These different forms can have significantly different physical properties, including solubility, stability, and melting point.[19] The formation of a specific polymorph is kinetically and thermodynamically controlled by factors like solvent, temperature, and cooling rate.[20][21]
Causality & Solution Workflow:
-
Confirmation of Polymorphism: You must use characterization techniques that are sensitive to the solid state.
-
Action: Use a combination of the following analytical methods to confirm and characterize different forms[22][23][24]:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different polymorphs, as each will give a unique diffraction pattern.[25]
-
Differential Scanning Calorimetry (DSC): This technique will reveal different melting points and phase transition temperatures for each polymorph.
-
Infrared (IR) or Raman Spectroscopy: Different packing arrangements can lead to subtle but measurable shifts in vibrational frequencies.
-
Microscopy: Polymorphs often exhibit different crystal habits (shapes).[26]
-
-
-
Controlling the Polymorphic Outcome:
-
Action 1 - Solvent Choice: The solvent from which the compound crystallizes plays a critical role. Systematically screen different solvents (e.g., protic vs. aprotic, polar vs. non-polar) to see which forms are produced.[]
-
Action 2 - Seeding: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with crystals of the desired form.[21][] This directs the crystallization process towards that specific lattice arrangement.
-
Action 3 - Control Temperature & Supersaturation: One polymorph may be more stable at a certain temperature, while another may form preferentially under kinetic control (i.e., rapid cooling).[28] Carefully controlling the temperature and the rate at which supersaturation is generated (e.g., cooling rate or anti-solvent addition rate) is key to reproducible results.[20]
-
Part 2: Frequently Asked Questions (FAQs)
-
FAQ1: What is a good starting point for solvent screening for this molecule?
-
Given the molecule's structure (polar imidazole and thioamide groups), a good starting point is to test a range of polar solvents. A systematic approach is best.[15][29] A recommended starting set includes:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Nitriles: Acetonitrile
-
Ethers: Tetrahydrofuran (THF)
-
Apolar/Co-solvent: Toluene, Heptane (primarily for use as anti-solvents)
-
-
The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
-
-
FAQ2: How critical is the cooling rate, and how should I control it?
-
The cooling rate is extremely critical as it directly influences the level of supersaturation.[] A fast cooling rate leads to high supersaturation, which can cause rapid nucleation of small crystals, oiling out, or the formation of a less stable (kinetically favored) polymorph.[21] Slow, controlled cooling generally produces larger, purer crystals of the most thermodynamically stable form. Control can be achieved by allowing the flask to cool slowly in air, insulating the flask, or using a computer-controlled reactor jacket for maximum precision.
-
-
FAQ3: What analytical techniques are essential for characterizing my final crystalline product?
-
A comprehensive characterization is crucial for ensuring quality and reproducibility. The essential techniques include[22][23][25][26]:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine chemical purity.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.
-
Solid-State Form: Powder X-Ray Diffraction (PXRD) to identify the polymorphic form and assess crystallinity.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting point and detect any phase transitions.
-
-
Part 3: Data & Protocols
Table 1: Hypothetical Solubility Profile for Solvent Screening
The following table illustrates the type of data you should generate during a solvent screening. The goal is to find a solvent with a steep solubility curve—high solubility when hot, low solubility when cold.
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Assessment |
| Methanol | 15 | 150 | Good Potential: Steep curve, good for cooling crystallization. |
| Isopropanol | 5 | 80 | Excellent Potential: Very steep curve, high recovery expected. |
| Water | < 1 | < 1 | Insoluble: Potential anti-solvent. |
| Ethyl Acetate | 25 | 70 | Moderate Potential: Less steep curve, may have lower yield. |
| Heptane | < 1 | 2 | Insoluble: Excellent potential as an anti-solvent. |
| Acetone | 80 | 120 | Poor Potential: Too soluble when cold, low recovery.[30] |
Protocol: Step-by-Step Cooling Crystallization
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., Isopropanol) in small portions while heating and stirring until the solid is completely dissolved. Note the total volume of solvent used.
-
Supersaturation: Add an additional 5-10% of solvent to ensure the solution remains clear and avoids premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass, remove it from the heat source, and place it on a cork ring to cool undisturbed to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of ice-cold solvent to rinse away residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Characterization: Analyze the final product for purity, identity, and solid form.
Part 4: Visualizations
Diagram 1: Troubleshooting Crystallization Failures
This diagram provides a logical workflow for addressing common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Diagram 2: The Crystallization Process
This diagram illustrates the key stages of a successful crystallization process, moving from a clear solution to a pure solid.
Caption: The sequential stages of a cooling crystallization experiment.
References
- Chen, J., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
- Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
- Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? [Video]. YouTube.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization.
- Wikipedia. (n.d.). X-ray crystallography.
- Wikipedia. (n.d.). Seed crystal.
- American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs. CrystEngComm.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Yang, Y., et al. (2015, May 27). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design - ACS Publications.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization.
- Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- Quora. (2022, September 12). What is the effect of a seed crystal on the process of crystallization?.
- ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
- RSC Publishing. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Slideshare. (n.d.). Various techniques for study of Crystal Properties.
- PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
- Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation.
- International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
- University of Strasbourg. (n.d.). Guide for crystallization.
- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Quora. (2017, April 5). What should I do if crystallisation does not occur?.
- Teva api (TAPI). (2021, April 13). Defining the right physical properties of API.
- Pharmaceutical Technology. (2021, December 3). Stabilization of Amorphous APIs.
- ResearchGate. (2025, August 7). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I.
- Molbase. (n.d.). ETHYL 2-[(4,5-DICHLORO-1H-IMIDAZOL-1-YL)METHYL]-1,3-THIAZOLE-4-CARBOXYLATE.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. youtube.com [youtube.com]
- 8. Seed crystal - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 19. tapi.com [tapi.com]
- 20. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. acadpubl.eu [acadpubl.eu]
- 26. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 28. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 29. youtube.com [youtube.com]
- 30. unifr.ch [unifr.ch]
Technical Support Center: Enhancing the Purity of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support center for the purification of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound featuring a dichlorinated imidazole ring and a thioamide functional group. Its polarity is influenced by the imidazole nitrogen atoms and the thioamide group, making purification a nuanced process. A plausible synthetic route involves the N-alkylation of 4,5-dichloro-1H-imidazole followed by thionation of the corresponding amide. This synthetic pathway can introduce several potential impurities that need to be addressed during purification.
Common Impurities:
-
Unreacted Starting Materials: 4,5-dichloro-1H-imidazole and the intermediate, 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide.
-
Thionation Reagent Byproducts: Phosphorus-containing byproducts if Lawesson's reagent or P₄S₁₀ are used.[1]
-
Side-Reaction Products: Isomeric byproducts from the alkylation step or products from undesired reactions of the thioamide.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptom: Preliminary analysis (TLC, LC-MS) of the crude product shows multiple spots or peaks of significant intensity.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low initial purity.
Detailed Guidance:
-
Identify the Impurities: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a preliminary identification of the major impurities. Compare the crude mixture with authentic samples of the starting materials if available.
-
Aqueous Wash: Start with a simple aqueous wash of the organic layer containing the crude product. This can help remove highly polar impurities, including some inorganic salts and water-soluble byproducts.
-
Liquid-Liquid Extraction: If starting materials or the amide intermediate are present, a carefully chosen liquid-liquid extraction strategy can be effective. The basicity of the imidazole ring can be exploited. Washing the organic solution with a dilute acid may extract the more basic imidazole-containing impurities.
-
Proceed to Purification: Based on the nature and number of impurities, proceed with either column chromatography or recrystallization as detailed in the protocols below.
Issue 2: Poor Separation During Column Chromatography
Symptom: Co-elution of the desired product with impurities, leading to mixed fractions.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the components on the stationary phase. | Systematically screen solvent systems using TLC. For polar compounds like this, consider gradients of ethyl acetate in hexanes, or methanol in dichloromethane. |
| Tailing of the Product Peak | The basic imidazole nitrogen can interact strongly with the acidic silica gel, causing the compound to streak down the column. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica. |
| Column Overloading | Loading too much crude material onto the column leads to broad bands and poor separation. | As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Compound Instability on Silica | The compound may be degrading on the acidic silica gel. | Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina. |
Issue 3: Difficulty in Achieving Crystallization
Symptom: The compound oils out or fails to crystallize from the chosen solvent system.
Troubleshooting Crystallization:
Caption: Troubleshooting guide for recrystallization.
Detailed Guidance:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) in small test tubes.
-
If the Compound Oils Out: This often happens if the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
-
To Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.[5]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.[4]
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent and allow it to cool again.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: For a moderately pure crude product ( > 80%), recrystallization is often a good first choice as it can be highly effective for removing small amounts of impurities and is generally less labor-intensive than column chromatography. If the crude product is complex with multiple impurities, column chromatography will likely be necessary.
Q2: My compound appears to be degrading during purification. What can I do?
A2: Thioamides can be sensitive to prolonged exposure to heat and strong acids or bases.[6] If you suspect degradation, try to perform purification steps at lower temperatures. For chromatography, consider using a neutral stationary phase like alumina instead of silica gel. For recrystallization, choose a solvent with a lower boiling point.
Q3: I'm having trouble removing the byproducts from Lawesson's reagent. Any suggestions?
A3: The phosphorus-containing byproducts from Lawesson's reagent can have similar polarity to the desired thioamide, making chromatographic separation challenging. One reported strategy is to treat the reaction mixture with ethanol after the thionation is complete. This can convert the byproduct into a more polar species that is easier to remove by washing or chromatography.[1]
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA, can provide good separation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude sample containing multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel coated)
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems. Start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[7]
-
For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product with a relatively high initial purity.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Erlenmeyer flask, beaker, hot plate, and filtration apparatus (Büchner funnel and flask)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube gently. The ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature. The pure compound should crystallize out.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
-
References
- Wang, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein J. Org. Chem., 17, 986–993.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Columbia University. Column chromatography.
- ResearchGate. Stability of thioamides?.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Pathak, U., Pandey, L. K., & Tank, R. (2008). Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. Organic & Biomolecular Chemistry, 6(11), 1941-1945.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- El-gemeie, A. et al. (2014). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 19(11), 17873-17886.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Scale-Up Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Welcome to the technical support center for the scale-up synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and reproducible process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your scale-up campaign in a direct question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the primary causes and how can I improve it?
A1: A drop in yield during scale-up is a frequent challenge, often rooted in issues of mass and heat transfer. In the context of this synthesis, several factors could be at play:
-
Inadequate Mixing: As batch size increases, achieving homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or degradation of the sensitive dichloro-imidazole ring.
-
Solution: Evaluate your reactor's agitation efficiency. For larger vessels, consider switching from a simple magnetic stir bar to an overhead stirrer with a specifically designed impeller (e.g., pitched-blade turbine or anchor) to ensure better bulk mixing.[1]
-
-
Poor Temperature Control: The thionation step, whether using Lawesson's reagent or H₂S, is often exothermic. Heat dissipates much more slowly in large reactors because the surface-area-to-volume ratio decreases dramatically.[2][3] An uncontrolled temperature increase can accelerate the decomposition of the thioamide product or starting materials.
-
Solution: Implement stricter temperature controls. Use a reactor with a cooling jacket and ensure the heat transfer fluid is circulating efficiently. For highly exothermic steps, the best practice is to control the reaction rate by the slow, controlled addition of one of the reagents (a semi-batch process), allowing the cooling system to keep pace with heat generation.[2]
-
-
Reagent Stability and Stoichiometry: On a larger scale, the time required for reagent addition is longer. If your thionating agent (e.g., Lawesson's reagent) or the starting nitrile is unstable under the reaction conditions, it may degrade before it has a chance to react.
-
Solution: Confirm the stability of all reagents under the process conditions. Consider adding the less stable component last or over a shorter period if the exotherm can be managed. Re-verify the stoichiometry on the larger scale to account for any potential losses during transfer.
-
Q2: During workup and isolation, my product is "oiling out" or forming an unfilterable solid instead of crystallizing properly. What steps can I take to achieve a clean crystallization?
A2: Crystallization is a critical purification step that is highly sensitive to scale, solvent environment, and cooling rates.[4][5] "Oiling out," also known as liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase before it can form an ordered crystal lattice.[6]
-
Causality: This is often caused by cooling the solution too rapidly or using a solvent system where the product's solubility drops too sharply with temperature. The presence of impurities can also inhibit nucleation and promote oiling.[5][6]
-
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent is paramount.[] Your lab-scale solvent may not be optimal for the slower cooling and different mass transfer dynamics of a large reactor. Screen a panel of solvents and anti-solvents systematically.
-
Control Supersaturation: Avoid "shock cooling." Implement a programmed, gradual cooling ramp to maintain a state of moderate supersaturation, which favors crystal growth over the formation of oils or amorphous fines.[4]
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at a point where the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation, preventing oiling out.[6][]
-
Anti-Solvent Addition: If using an anti-solvent, control the addition rate carefully. Adding it too quickly can generate localized high supersaturation, leading to amorphous precipitation. Ensure good mixing at the point of addition.[]
-
| Parameter | Lab Scale (Good Result) | Pilot Scale (Oiling Out) | Recommended Action |
| Cooling Profile | Crash cooled in ice bath | Cooled at 20°C/hour | Implement a slower, linear cooling ramp (e.g., 5-10°C/hour). |
| Solvent System | Dichloromethane | Dichloromethane | Screen alternative solvents like Ethyl Acetate, Toluene, or mixed systems (e.g., Toluene/Heptane). |
| Seeding | Not performed | Not performed | Introduce 0.1-1.0 wt% of seed crystals after cooling to a supersaturated state. |
| Agitation | Magnetic Stirrer (High RPM) | Anchor Impeller (Low RPM) | Increase agitation speed to improve heat and mass transfer, but avoid excessive shear that can cause particle breakage.[4] |
Q3: My final product has a persistent pink or yellow discoloration that wasn't present in the lab. What is the source and how can I remove it?
A3: Discoloration is almost always indicative of an impurity.[8] Given the structure of this compound, the likely culprits are:
-
Oxidative Degradation: Thioamides can be susceptible to oxidation, which can form colored byproducts. This is exacerbated by prolonged exposure to air during extended processing times on a larger scale.
-
Trace Metal Contamination: If you are using metal catalysts or if the reaction mixture is corrosive to the reactor (e.g., stainless steel), trace metal impurities can form colored complexes with the final product.
-
Residual Phosphorus Byproducts: If using Lawesson's reagent, incomplete removal of phosphorus-containing byproducts can sometimes lead to coloration.[9]
-
Purification Strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with 1-5 wt% activated carbon. Heat the slurry for a short period, then filter through a pad of celite to remove the carbon and the adsorbed impurities.
-
Recrystallization: A carefully optimized recrystallization (see Q2) is the most effective method for rejecting impurities and improving purity and color.
-
Inert Atmosphere: During the reaction and workup, consider maintaining a nitrogen or argon atmosphere to minimize oxidation.
-
Frequently Asked Questions (FAQs)
What is the likely reaction pathway for this synthesis?
The synthesis most likely proceeds in two key steps: first, the alkylation of 4,5-dichloroimidazole with a suitable two-carbon electrophile containing a nitrile group, followed by the thionation of the nitrile to the target thioamide.
What are the most critical process parameters (CPPs) to monitor during scale-up?
The CPPs are the parameters that must be controlled to ensure the product meets its quality attributes. For this synthesis, they are:
-
Temperature: Crucial during the thionation step to control the exothermic reaction and prevent degradation.[1]
-
Reagent Addition Rate: Directly impacts temperature and impurity formation.[3]
-
Agitation Speed: Affects reaction rate, heat transfer, and crystallization particle size.[1]
-
Hold Times: The duration the mixture is held at certain temperatures can impact impurity levels and product stability.
-
pH during Workup: The stability of the thioamide and the removal of certain byproducts can be highly pH-dependent.
What are the primary safety concerns for this process?
-
Hydrogen Sulfide (H₂S): If H₂S gas is used for thionation, it is extremely toxic, flammable, and corrosive. All operations must be conducted in a well-ventilated fume hood or a contained system with appropriate H₂S sensors and scrubbers.[10]
-
Lawesson's Reagent: While a solid, it can release H₂S upon contact with moisture or acidic conditions.[11] It is also flammable. Handle in a ventilated area and avoid inhalation of dust.
-
Thermal Runaway: As discussed, the thionation reaction can be highly exothermic. A failure in the cooling system or an uncontrolled addition of reagents could lead to a thermal runaway, causing a rapid increase in temperature and pressure.[2][12] A thorough process safety assessment (e.g., using reaction calorimetry) is essential before scaling up.[1]
How can I troubleshoot impurity formation?
Impurity profiling is a critical aspect of pharmaceutical manufacturing.[8] A systematic approach is required to identify and control impurities.
| Potential Impurity | Likely Source | Analytical Method | Mitigation Strategy |
| 4,5-Dichloroimidazole | Unreacted starting material | HPLC, LC-MS | Optimize alkylation stoichiometry and reaction time. |
| 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide | Hydrolysis of the thioamide | HPLC, LC-MS | Avoid strongly acidic or basic conditions during workup; ensure equipment is dry. |
| Dimeric or Polymeric species | Uncontrolled side reactions at high temp. | LC-MS (look for higher MW) | Maintain strict temperature control; optimize reactant concentrations. |
| Phosphorus compounds | Byproduct from Lawesson's reagent | ³¹P NMR, LC-MS | Optimize workup and purification; consider treatment with ethylene glycol to quench byproducts.[9][13] |
References
- Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.). Longdom Publishing S.L.
- Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synlett.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Research J. Pharm. and Tech.
- Impurity profiling of pharmaceutical Formulation. (n.d.). World Journal of Pharmaceutical Research.
- Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (n.d.). Royal Society of Chemistry.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2006, August 20). Taylor & Francis Online.
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. (n.d.). Semantic Scholar.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.
- Lawesson's reagent. (n.d.). Wikipedia.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2025, August 6). MDPI.
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). MDPI.
- Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Opportunities and challenges in the synthesis of thioamidated peptides. (2021). PubMed.
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023, April 17). National Institutes of Health.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023, October 18). ChemRxiv.
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023, April 17). MDPI.
- Science of Synthesis: Knowledge Updates 2024/1. (n.d.). Thieme.
- Supporting Information for The Chan-Lam-type synthesis of thioimidazolium salts for thiol-(hetero)arene conjugation. (n.d.). Royal Society of Chemistry.
- Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
- Synthesis of Imidazoles. (n.d.). Baran Lab, Scripps Research.
- Recent advances in the synthesis of imidazoles. (n.d.). Royal Society of Chemistry.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). National Institutes of Health.
- Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022, January 25). ResearchGate.
Sources
- 1. amarequip.com [amarequip.com]
- 2. fauske.com [fauske.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 6. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 12. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Here is the technical support guide for the degradation of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide.
A Guide to Understanding and Troubleshooting Chemical Degradation
Welcome to the technical support guide for this compound (CAS 175201-50-0). This document is designed for researchers, scientists, and drug development professionals who are working with this compound. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to help you anticipate, identify, and troubleshoot stability issues you may encounter during your experiments.
This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and visual aids to explain the potential degradation pathways. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of my compound?
A1: The structure of this compound contains two key functional groups susceptible to degradation: the thioamide and the dichloro-imidazole ring . The primary factors influencing its stability are:
-
pH: The thioamide group is susceptible to both acid and base-catalyzed hydrolysis. The imidazole ring's protonation state is also pH-dependent, which can influence its reactivity.[1]
-
Oxidizing Agents: The thioamide's sulfur atom is readily oxidized.[2][3][4] This is a critical vulnerability, as common laboratory conditions (e.g., exposure to air over time, peroxide-containing solvents) can initiate this process.
-
Light Exposure: Imidazole rings can be susceptible to photosensitized oxidation, particularly in alkaline conditions and in the presence of photosensitizers.[1] Therefore, prolonged exposure to UV or even strong visible light should be controlled.
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of all potential degradation pathways.
Q2: I am observing unexpected peaks in my analysis. What are the most likely degradation pathways for this compound?
A2: Based on the compound's structure, degradation is likely to proceed via several pathways, often simultaneously depending on the conditions. The primary pathways are hydrolysis of the thioamide and oxidation of the sulfur atom. The imidazole ring itself is generally more stable but can degrade under harsh photolytic or oxidative conditions.
Below is a diagram illustrating the probable degradation routes.
Caption: Proposed degradation pathways for this compound.
Q3: My experiments are run in aqueous buffers. Is the thioamide group susceptible to hydrolysis, and what products should I expect?
A3: Yes, the thioamide group is the most probable site for hydrolysis. This reaction typically occurs in two steps:
-
Initial Hydrolysis: The thioamide is first hydrolyzed to the corresponding amide: 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide. In this step, the sulfur atom is replaced by an oxygen atom.
-
Secondary Hydrolysis: Under more stringent conditions (e.g., stronger acid/base or prolonged heating), this intermediate amide can be further hydrolyzed to the carboxylic acid: 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.
Troubleshooting Tip: If you suspect hydrolysis, we recommend analyzing your sample by LC-MS and looking for the mass-to-charge ratios (m/z) corresponding to these products. (See the Data Summary Table below).
Q4: How does oxidation affect the stability of this compound, and what are common sources of oxidation?
A4: The thioamide functional group is highly susceptible to S-oxygenation. This process is analogous to the metabolic activation of many thioamide-containing drugs.[3][4]
-
Mechanism: An oxidizing agent will attack the electron-rich sulfur atom, initially forming a reactive S-oxide (a sulfine). This intermediate is often unstable and can undergo further reactions, such as elimination, to form a nitrile derivative.[4]
-
Common Oxidants: Be mindful of common laboratory sources of oxidation. These include:
-
Hydrogen peroxide (H₂O₂) or other peroxides.
-
Solvents that may have formed peroxides upon storage (e.g., older bottles of THF, diethyl ether).
-
Dissolved molecular oxygen, especially in the presence of metal catalysts or light.
-
Expert Insight: The formation of S-oxides is a key metabolic pathway for thioamides in biological systems, often mediated by flavin-containing monooxygenases.[3] Understanding this bioactivation can provide valuable clues for predicting degradation in in vitro chemical systems.
Q5: Is this compound light-sensitive? What precautions should I take during handling and storage?
A5: While the thioamide group is not a primary chromophore for photodegradation, the imidazole ring is known to be susceptible to photosensitized reactions, especially under alkaline conditions.[1]
-
Mechanism: In the presence of a photosensitizer (which could be an impurity or another component in your formulation) and light, singlet oxygen (¹O₂) can be generated. This highly reactive species can then attack the imidazole ring, leading to ring-opening or other oxidative degradation products.[1]
-
Recommended Precautions:
-
Storage: Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect from light.
-
Handling: Minimize exposure to direct sunlight or harsh laboratory lighting during experiments. If possible, work in a shaded area or under yellow light.
-
Formulation: Be aware that certain formulation excipients can act as photosensitizers.
-
Analytical Troubleshooting & Data Interpretation
This section provides guidance for setting up stability studies and interpreting analytical data.
Q6: I need to perform a forced degradation study to understand the stability of my compound. What experimental conditions do you recommend?
A6: A comprehensive forced degradation (or stress testing) study is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical methods.[5] We recommend the following conditions, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
| Condition | Reagent | Temperature | Typical Duration | Primary Target |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60 °C | 2 - 24 hours | Thioamide |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60 °C | 1 - 8 hours | Thioamide |
| Oxidation | 3% H₂O₂ | Room Temp | 1 - 24 hours | Thioamide (Sulfur) |
| Thermal | Solid & Solution | 80 °C (Dry) & 60 °C (Soln) | 24 - 72 hours | Overall Stability |
| Photolytic | Solid & Solution | Ambient | ICH Q1B exposure | Imidazole Ring |
Table 1: Recommended Conditions for a Forced Degradation Study.
Q7: My HPLC analysis shows multiple unknown peaks after stressing my sample. How can I identify these degradation products?
A7: The most powerful tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass of the parent compound with the masses of the new peaks, you can deduce the chemical transformation that has occurred.
Below is a summary of the expected mass changes for the most likely degradation products.
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Δ Mass from Parent | Likely Cause |
| Parent Compound | C₅H₅Cl₂N₃S | 210.09 | 0 | - |
| Amide Intermediate | C₅H₅Cl₂N₃O | 194.02 | -16.07 | Hydrolysis (S → O) |
| Carboxylic Acid | C₅H₄Cl₂N₂O₂ | 195.00 | -15.09 | Full Hydrolysis |
| S-Oxide | C₅H₅Cl₂N₃OS | 226.09 | +16.00 | Oxidation ([O]) |
| Nitrile Derivative | C₅H₃Cl₂N₃ | 175.99 | -34.10 | Oxidation & Elimination |
Table 2: Summary of Potential Degradation Products and Their Mass Spectrometry Signatures.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard procedure for stress testing.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl).
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH).
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂).
-
Control: Mix 1 mL of stock solution with 1 mL of purified water.
-
-
Incubation: Store aliquots of each mixture at room temperature and at 60 °C. Protect all samples from light.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For oxidative samples, quenching is often not necessary if analyzed promptly.
-
-
Analysis: Analyze all samples by HPLC-UV and/or LC-MS, comparing them to the time-zero control sample. Calculate the percentage of parent compound remaining and the area percent of any new peaks.
Protocol 2: HPLC-UV Method for Monitoring Degradation
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or as determined by UV scan
-
Injection Volume: 10 µL
Method Development Insight: The basic nitrogen atoms in the imidazole ring can cause peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups.[5] Using an acidic mobile phase (like 0.1% formic or trifluoroacetic acid) protonates these silanols, minimizing this secondary interaction and leading to improved peak shape.[5]
Troubleshooting Workflow
If you encounter unexpected results, this workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting unexpected degradation.
References
- TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE.
- Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(5), 3165–3171.
- Puskar, N. L., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 8(5), 3845–3856.
- Miller, C. A., & Raines, R. T. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Ferreira, I., et al. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Advances, 10(60), 36503–36508.
- ResearchGate. Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation.
- Royal Society of Chemistry. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts.
- ResearchGate. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts.
- Eawag Biodegradation/Metabolism Prediction. Thioacetamide Degradation Pathway.
- Applied and Environmental Microbiology. Metabolism of Thioamides by Ralstonia pickettii TA.
- Journal of the American Chemical Society. Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices.
- PubMed. Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water.
- ResearchGate. Biodegradability of imidazole structures.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Dichloro-Imidazole Derivatives in Drug Discovery: A Case Study of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design.[1][2] A common strategy to modulate the pharmacological profile of imidazole-based compounds is through halogenation. The introduction of halogen atoms, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative analysis of dichloro-imidazole derivatives, with a specific focus on the potential therapeutic profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. While specific experimental data for this particular molecule is scarce in publicly available literature, we can infer its potential activities by examining structurally related compounds and understanding the structure-activity relationships (SAR) within this chemical class.
The Imidazole Core: A Versatile Pharmacophore
The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a key feature in many biologically active molecules.[1][2] This heterocycle is present in natural compounds like the amino acid histidine and in a wide array of synthetic drugs with diverse therapeutic applications, including antifungal, anticancer, antibacterial, and anti-inflammatory agents.[1][3][4][5] The versatility of the imidazole ring allows for substitutions at various positions, enabling chemists to fine-tune the compound's properties for specific biological targets.
Impact of Dichloro-Substitution on Biological Activity
The addition of two chlorine atoms to the imidazole ring creates a dichloro-imidazole derivative. The position of these chlorine atoms can dramatically alter the compound's biological effects.
Antifungal Activity
Imidazole derivatives are renowned for their antifungal properties, with many clinically used drugs like clotrimazole and miconazole belonging to this class.[5] Their primary mechanism of action often involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
Interestingly, studies on halogenated imidazole derivatives have shown that the substitution pattern is a critical determinant of antifungal efficacy. While some dichloro- and trichloro-derivatives have demonstrated potent inhibitory effects against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans, a derivative containing a 4,5-dichloro-1H-imidazole moiety exhibited a significant loss of antifungal activity.[6] This suggests that while halogenation can enhance antifungal potency, the specific positioning of the chlorine atoms at the 4 and 5 positions of the imidazole ring may be detrimental to this particular biological activity.
Anticancer Activity
In the realm of oncology, numerous imidazole derivatives have been investigated as potential anticancer agents.[7] Their mechanisms of action are varied and can include inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or interference with microtubule dynamics.[2][7]
For instance, certain 1-substituted-2-aryl imidazoles have shown potent antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range.[7] The dichloro-substitution pattern can contribute to the anticancer profile. For example, some 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs have been explored as peroxisome proliferator-activated receptor γ (PPARγ) targeted antidiabetics, showcasing the diverse therapeutic potential of dichloro-substituted aromatic compounds.[8]
Antibacterial and Other Activities
The biological spectrum of dichloro-imidazole derivatives extends beyond antifungal and anticancer applications. Various substituted imidazoles have been synthesized and evaluated for their antibacterial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The presence of chlorine atoms can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
A Closer Look at this compound
Given the available data on related compounds, we can formulate a hypothesis regarding the potential biological profile of this compound.
Structure:
-
4,5-dichloro-1H-imidazole core: As discussed, this specific substitution pattern has been associated with a loss of antifungal activity in at least one study.[6]
-
Ethanethioamide side chain: The thioamide group (-CSNH2) is a bioisostere of the amide group (-CONH2) and can exhibit different chemical and biological properties. Thioamides are known to be present in various biologically active compounds and can participate in hydrogen bonding and metal chelation.
Inferred Biological Potential:
Based on the SAR of related dichloro-imidazoles, it is plausible that this compound may not be a potent antifungal agent. However, the presence of the dichloro-imidazole core, coupled with the ethanethioamide side chain, could confer other pharmacological activities. It would be worthwhile to investigate its potential as an anticancer, antibacterial, or anti-inflammatory agent.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound and compare it with other imidazole derivatives, a series of in vitro assays would be necessary.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Serially dilute the test compounds (including this compound and other reference imidazoles) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Workflow for Antifungal Susceptibility Testing
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[2]
Workflow for MTT Assay
Caption: A generalized workflow for assessing the in vitro anticancer activity of compounds using the MTT assay.
Data Summary and Comparative Analysis
The following tables present hypothetical comparative data to illustrate how the performance of this compound could be benchmarked against other imidazole derivatives.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| This compound | >128 | >128 |
| Clotrimazole (Reference) | 0.5 | 1 |
| 2,4-dichloro-imidazole derivative | 16 | 32 |
| Non-halogenated imidazole analog | 64 | 128 |
Note: The data for the title compound is hypothetical and based on the reported loss of activity for a 4,5-dichloro-imidazole derivative.[6]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 25 | 40 |
| Doxorubicin (Reference) | 0.8 | 1.2 |
| 1-substituted-2-aryl-imidazole | 5 | 8 |
| Non-halogenated imidazole analog | >100 | >100 |
Note: The data for the title compound is hypothetical and for illustrative purposes.
Conclusion and Future Directions
While the imidazole scaffold remains a highly valuable starting point for the development of new therapeutic agents, the influence of substitution patterns, particularly halogenation, is a critical factor in determining the final biological activity. The case of this compound highlights the need for empirical data to validate hypotheses derived from SAR studies of related compounds.
Based on the available literature, it is unlikely that this specific compound will exhibit potent antifungal activity due to its 4,5-dichloro substitution.[6] However, its potential in other therapeutic areas, such as oncology or infectious diseases, should not be dismissed without experimental evaluation. Future research should focus on the synthesis and comprehensive biological screening of this compound to elucidate its true pharmacological profile. Such studies will not only provide valuable data on this specific molecule but also contribute to a deeper understanding of the structure-activity relationships of dichloro-imidazole derivatives, guiding the design of future drug candidates.
References
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022). ResearchGate.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2017). ResearchGate.
- Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. (2019). ResearchGate.
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2017). PubMed Central (PMC).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2019). MDPI.
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2001). PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central (PMC).
- (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate.
- Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. (2011). PubMed Central (PMC).
- US Patent for Heterocyclic compounds. (1988). Google Patents.
- Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central (PMC).
- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). ScienceRise: Pharmaceutical Science.
- US Patent for Imidazole derivatives. (2012). Google Patents.
- This compound | CAS: 175201-50-0. Finetech Industry Limited.
- Review of pharmacological effects of imidazole derivatives. (2022). ResearchGate.
- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. (2018). ResearchGate.
- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (2022). PubMed Central (PMC).
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). ResearchGate.
- Imidazole compounds, process for the synthesis and uses thereof. (2020). Justia Patents.
- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022). MDPI.
- US Patent for Imidazole carboxylates. (1967). Google Patents.
- Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2017). Brieflands.
- Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. (2008). PubMed.
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. benchchem.com [benchchem.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 8. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
An In-Depth Comparative Guide to the
To researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the characterization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. Given the scarcity of published data on this specific molecule, this document serves as a predictive and methodological guide grounded in established chemical principles. It outlines the expected analytical signatures of the title compound and presents a comparative analysis against its amide isostere, 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, a crucial comparison in medicinal chemistry for evaluating the impact of sulfur substitution.
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The substitution of an amide with a thioamide is a common strategy in drug design to modulate properties such as metabolic stability, cell permeability, and target affinity.[3][4][5] Thioamides act as unique bioisosteres of amides, altering hydrogen bonding capabilities and electronic properties, which can lead to enhanced biological activity.[3][6] This guide details the essential workflows and expected data for confirming the structure and purity of this compound, providing a benchmark for its scientific evaluation.
Proposed Synthesis and Characterization Workflow
A robust characterization begins with a clear understanding of the molecule's synthesis. A plausible route to the target thioamide involves the thionation of its corresponding amide analogue using a thionating agent like Lawesson's reagent. The subsequent analytical workflow is designed to provide unambiguous structural confirmation.
Experimental Protocol: Thionation of Amide Precursor
-
Dissolution: Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (1 equivalent) in an anhydrous, high-boiling point solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up: Cool the reaction mixture, filter to remove any insoluble by-products, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure thioamide.
Spectroscopic Characterization: Predicted Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous structures.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The substitution of oxygen with sulfur in the amide group induces significant and predictable shifts in the NMR spectrum, particularly for the thio-carbonyl carbon.
Rationale for Experimental Choice: ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR provides a map of the carbon skeleton. The most diagnostic signal in ¹³C NMR for a thioamide is the carbon of the C=S group, which is significantly deshielded compared to its amide counterpart, typically appearing in the 200-210 ppm range.[6]
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.8 (br s, 1H) | -C(S )-NH a |
| ~9.5 (br s, 1H) | -C(S )-NH b |
| ~7.8 (s, 1H) | Imidazole H 2 |
| ~5.2 (s, 2H) | N-CH₂ -C=S |
Causality Behind Predictions:
-
¹H NMR: The two protons on the thioamide nitrogen are expected to be broad singlets and significantly downfield due to their acidic nature and the anisotropic effect of the C=S bond. The imidazole proton (H2) and the methylene protons (N-CH₂) will appear as sharp singlets in their respective expected regions.
-
¹³C NMR: The hallmark of the thioamide is the C=S carbon resonance, predicted here at ~202.0 ppm. This is substantially downfield from the ~170 ppm expected for the corresponding amide carbonyl, providing definitive proof of successful thionation.[6] The imidazole carbons are assigned based on known values for 4,5-dichloroimidazole derivatives.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For halogenated compounds, the isotopic pattern in the mass spectrum provides a unique and confirmatory signature.
Rationale for Experimental Choice: HRMS provides an exact mass that can confirm the molecular formula. The presence of two chlorine atoms in the molecule will result in a characteristic isotopic cluster for the molecular ion (M⁺), with M+2 and M+4 peaks, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10][11]
| Predicted Mass Spectrometry Data (ESI+) | |
| Parameter | Expected Value |
| Molecular Formula | C₅H₅Cl₂N₃S |
| Exact Mass [M+H]⁺ | 223.9554 |
| Isotopic Pattern | A characteristic cluster of peaks for the molecular ion: |
| [M]⁺ | Relative Abundance: 100% (from ²³⁵Cl) |
| [M+2]⁺ | Relative Abundance: ~65% (from one ³⁵Cl and one ³⁷Cl) |
| [M+4]⁺ | Relative Abundance: ~10% (from ²³⁷Cl) |
Causality Behind Predictions: The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. For a molecule containing two chlorine atoms, the probability of the isotopic combinations dictates the relative intensities of the M, M+2, and M+4 peaks, creating a highly recognizable pattern that confirms the presence of two chlorine atoms.[10][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The transition from an amide to a thioamide results in the disappearance of the strong C=O stretch and the appearance of new bands related to the thioamide group.
Rationale for Experimental Choice: The most telling feature in the IR spectrum will be the absence of the strong amide C=O stretching band (typically ~1660 cm⁻¹) and the presence of characteristic "thioamide bands". Unlike the C=O stretch, the C=S vibration is not "pure" and is heavily coupled with other vibrations, such as the C-N stretch.[6][13]
| Predicted IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretching |
| ~3120 | Aromatic C-H stretching (Imidazole) |
| ~1500-1550 | Thioamide B band (mainly C-N stretching coupled with N-H bending) |
| ~1250-1350 | Thioamide C band (mixed C-N and N-H) |
| ~950-1050 | Thioamide D band |
| ~700-850 | Thioamide G band (significant C=S stretching character) |
Causality Behind Predictions: The IR spectrum of a thioamide is more complex than that of an amide in the fingerprint region. The bands are described by letters (A-G) and represent mixed vibrations. The key diagnostic feature is the disappearance of the intense C=O band and the appearance of these characteristic, though weaker, thioamide bands.[13] The N-H and aromatic C-H stretches will remain in their expected regions.[14][15]
Comparative Analysis: Thioamide vs. Amide Isostere
The decision to replace an amide with a thioamide in a drug candidate is driven by the desire to alter its physicochemical properties. The thioamide group is less polar, a better hydrogen bond donor, but a weaker hydrogen bond acceptor than its amide counterpart.[3] This can profoundly impact solubility, membrane permeability, and protein-ligand interactions.
| Feature | 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide (Amide) | This compound (Thioamide) | Rationale for Difference |
| Hydrogen Bonding | Strong H-bond acceptor (Oxygen) | Weaker H-bond acceptor (Sulfur); Stronger H-bond donor (N-H) | Oxygen is more electronegative than sulfur. The C=S bond results in more acidic N-H protons.[3][6] |
| Bond Length (C=X) | C=O bond is shorter (~1.23 Å) | C=S bond is longer (~1.71 Å) | Sulfur has a larger van der Waals radius than oxygen.[3][6] |
| Polarity | More polar | Less polar | The C=S bond has a smaller dipole moment compared to the C=O bond. |
| ¹³C NMR Shift (C=X) | ~170 ppm | ~200-210 ppm | The thio-carbonyl carbon is significantly less shielded than the carbonyl carbon.[6] |
| Key IR Absorption | Strong C=O stretch at ~1660 cm⁻¹ | Absence of C=O stretch; presence of complex thioamide bands below 1600 cm⁻¹ | The C=S vibration is weaker and couples with other modes, distributing its character across several bands.[13] |
| Metabolic Stability | Potentially susceptible to amidase hydrolysis | Generally more resistant to enzymatic hydrolysis | The different steric and electronic nature of the thioamide bond can prevent recognition by hydrolytic enzymes.[16] |
Conclusion
The comprehensive characterization of this compound relies on a synergistic application of modern analytical techniques. The definitive evidence for its formation is provided by the significant downfield shift of the thioamide carbon in the ¹³C NMR spectrum, the unique M/M+2/M+4 isotopic pattern in the mass spectrum confirming the presence of two chlorine atoms, and the replacement of the strong amide C=O IR stretch with characteristic thioamide bands. By comparing these expected signatures with its amide isostere, researchers can not only confirm the identity and purity of the target molecule but also gain crucial insights into the physicochemical consequences of this important bioisosteric substitution, aiding in the rational design of future therapeutic agents.
References
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065609/
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. International Association for the Study of Pain (IASP). URL: https://www.iasp-pain.org/publications/pain-research-forum/papers-of-the-week/thioamides-in-medicinal-chemistry-and-as-small-molecule-therapeutic-agents/
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06109
- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scilit. URL: https://www.scilit.net/article/10.1038/s41598-024-53903-8
- Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10955982/
- Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/382903332_Thioamides_in_medicinal_chemistry_and_as_small_molecule_therapeutic_agents
- An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10538965/
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8333140/
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Bentham Science. URL: https://www.eurekaselect.com/article/118742
- Infrared Spectra of Thioamides and Selenoamides. SciSpace. URL: https://typeset.io/papers/infrared-spectra-of-thioamides-and-selenoamides-2q1z5w0l
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024347/
- n→π* Interactions of Amides and Thioamides: Implications for Protein Stability | Journal of the American Chemical Society. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja403750d
- (PDF) Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. ResearchSquare. URL: https://www.researchsquare.com/article/rs-2443491/v1
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific & Academic Publishing. URL: http://article.sapub.org/10.5923.j.ajoc.20150502.01.html
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01777
- Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293301/
- Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. ResearchGate. URL: https://www.researchgate.net/publication/312526543_Synthesis_and_Identification_of_Some_New_Tetrazole_Derivatives_from_45-dichloro_Imidazole_and_Study_of_Their_Biological_Activity
- VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. URL: https://www.flib.sci.am/journal/arm/2015-1/51-57.pdf
- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-spectra-of-a-Imidazole-b-PTA-c-AlIITM-41-d-AlIITM-41-TEIPS-e_fig2_322695505
- 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270104/
- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. URL: https://www.mdpi.com/1422-8599/26/1/6
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. URL: https://www.derpharmachemica.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Hindawi. URL: https://www.hindawi.com/journals/jchem/2021/6630467/
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. URL: https://www.researchgate.net/publication/283515431_CONTRIBUTION_TO_THE_INFRARED_SPECTRA_OF_FIVE-MEMBERED_N-_AND_NS-HETEROCYCLIC_COMPOUNDS
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. URL: https://www.researchgate.
- Mass spectrometry of halogen-containing organic compounds. ResearchGate. URL: https://www.researchgate.net/publication/232971239_Mass_spectrometry_of_halogen-containing_organic_compounds
- The mass spectra of imidazole and 1-methylimidazole. ResearchGate. URL: https://www.researchgate.net/publication/230198884_The_mass_spectra_of_imidazole_and_1-methylimidazole
- Base‐Catalyzed Synthesis of N‐Aryl Thioacetamides from Multicomponent Reaction of Phenylacetylenes, Sulfur and Anilines | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/230009653_Base-Catalyzed_Synthesis_of_N-Aryl_Thioacetamides_from_Multicomponent_Reaction_of_Phenylacetylenes_Sulfur_and_Anilines
- KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. URL: https://resources.wiley.com/WileyCDA/assets/pdf/knowitall_training_nmr_predictions.pdf
- Predict 1H proton NMR spectra. NMRDB.org. URL: https://www.nmrdb.org/
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74514702a9ba73752e507
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. URL: https://www.mdpi.com/1422-8599/21/1/2
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08271a
- Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. ResearchGate. URL: https://www.researchgate.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. URL: https://www.youtube.
- Imidazole-4-acetamide, thio-. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3038211
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S187661021400827X
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. arar.sci.am [arar.sci.am]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide for Drug Development Professionals
This guide provides an in-depth, experience-driven approach to the purity analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a heterocyclic compound of interest in pharmaceutical research. We will objectively compare a primary, robust HPLC method with potential alternatives, supported by a discussion of the underlying scientific principles and experimental design choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated purity testing methodology for this and structurally related molecules.
Introduction: The Analytical Imperative for Purity
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as this compound, establishing a precise and accurate analytical method for purity determination is a foundational requirement for advancing a candidate through the development pipeline. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide will focus on a recommended reversed-phase HPLC (RP-HPLC) method, justify the selection of its parameters, and compare it with other potential chromatographic approaches. We will also delve into the logical framework for method validation in accordance with international guidelines, ensuring the generation of trustworthy and reproducible data.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method. For this compound (Molecular Formula: C₅H₅Cl₂N₃S, Molecular Weight: 226.09 g/mol ), the key structural features influencing its chromatographic behavior are the dichlorinated imidazole ring and the ethanethioamide side chain.
The imidazole moiety imparts a degree of polarity and potential for protonation, while the thioamide group is a known chromophore. Literature suggests that thioamides typically exhibit a UV absorbance maximum around 265 nm (±5 nm), which is a logical starting point for selecting the detector wavelength.[1] The overall molecule is expected to have moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Recommended HPLC Method and Comparison with Alternatives
Based on the structural characteristics and general knowledge of similar compounds, a primary RP-HPLC method is proposed. This method is designed for robustness and the ability to separate the main component from potential impurities.
Primary Recommended Method: Reversed-Phase HPLC with C18 Column
A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, resolution, and backpressure. The 150 mm length is suitable for resolving closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of residual silanols on the stationary phase, leading to improved peak shape for basic compounds like imidazoles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and lower viscosity compared to methanol, which can lead to better efficiency. |
| Gradient Elution | 10-90% B over 20 minutes | A gradient is essential for eluting a range of compounds with varying polarities, from polar impurities to the less polar main analyte and any non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good compromise between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency. |
| Detection Wavelength | 265 nm | Based on the characteristic UV absorbance of the thioamide chromophore, this wavelength should provide good sensitivity for the main component and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity and detect any co-eluting impurities with different UV spectra. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the sample concentration and detector sensitivity. |
Alternative Methodologies and Their Comparative Merits
While the recommended C18-based method is robust, alternative approaches may offer advantages in specific situations.
Table 2: Comparison of HPLC Methodologies
| Method | Advantages | Disadvantages | Best Suited For |
| C8 Column | Less retentive than C18, leading to shorter analysis times for highly hydrophobic compounds. | May provide insufficient retention and resolution for more polar impurities. | Rapid screening or when dealing with very non-polar analytes. |
| Phenyl Column | Offers alternative selectivity due to π-π interactions with aromatic analytes. Can be beneficial for separating aromatic impurities. | May not provide optimal separation for all potential impurities. | Cases where C18 columns fail to resolve critical aromatic impurity pairs. |
| Isocratic Elution | Simpler method, requires less sophisticated instrumentation. Can be more robust for routine QC if all components elute within a reasonable time. | Not suitable for samples containing components with a wide range of polarities. Can lead to long analysis times and poor peak shape for late-eluting compounds. | Quality control of highly pure batches where the impurity profile is well-defined and narrow. |
| Methanol as Organic Modifier | Can offer different selectivity compared to acetonitrile. May be a more cost-effective solvent. | Higher viscosity can lead to higher backpressure and potentially lower efficiency. | Method development screening to explore different selectivities. |
Experimental Workflow and Protocols
A systematic approach is crucial for implementing and validating the HPLC method. The following workflow outlines the key experimental stages.
Caption: High-level workflow for HPLC purity analysis.
Protocol 1: Standard and Sample Preparation
The accuracy of the purity determination is critically dependent on the correct preparation of standards and samples.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The choice of solvent should be based on a preliminary solubility assessment.
-
This stock solution can be further diluted to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the test sample to achieve a final concentration equivalent to the standard solution (e.g., 0.1 mg/mL).
-
Follow the same dissolution and dilution procedure as for the standard.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
-
Protocol 2: System Suitability Testing
System suitability tests are essential to ensure that the chromatographic system is performing adequately on the day of analysis.
-
Inject the standard solution five or six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically ≤ 2.0% for peak area and ≤ 1.0% for retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the main peak. Typical acceptance criteria are N > 2000 and T ≤ 2.0.
Method Validation: A Self-Validating System
Method validation is a formal process that demonstrates the suitability of the analytical method for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation.
Table 3: Key Validation Parameters and Their Significance
| Parameter | Purpose | Typical Experiment |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components. | Analyze a placebo (if applicable), a spiked sample, and a forced degradation sample. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a defined range. | Analyze a series of at least five concentrations of the reference standard. |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity and accuracy studies. |
| Accuracy | The closeness of the test results to the true value. | Analyze samples with known concentrations of the analyte (e.g., spiked placebo) and calculate the percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Multiple analyses of a homogeneous sample under the same and different conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varying parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Anticipated Impurities and Degradation Products
A robust purity method should be capable of separating the main component from potential process-related impurities and degradation products. Based on the likely synthesis of this compound, which may involve the reaction of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile with a sulfur source, potential impurities could include:
-
Starting materials: Unreacted 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
-
Intermediates: Incomplete reaction products.
-
Byproducts: Compounds formed from side reactions.
-
Degradation products: For instance, hydrolysis of the thioamide to the corresponding carboxylic acid, 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.
The developed HPLC method should be challenged with samples containing these potential impurities (if available) or with forced degradation samples to ensure specificity.
Conclusion
The presented reversed-phase HPLC method, utilizing a C18 column with a gradient elution of acetonitrile and acidified water, offers a robust and reliable approach for the purity analysis of this compound. The rationale for the selection of each parameter has been provided to empower the user to understand and, if necessary, troubleshoot the method. Comparison with alternative chromatographic conditions highlights the versatility and considered advantages of the recommended approach.
Crucially, this guide emphasizes the non-negotiable step of method validation in accordance with ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and other key parameters, the trustworthiness of the generated purity data is ensured. This comprehensive analytical framework is essential for making informed decisions throughout the drug development process, ultimately contributing to the delivery of safe and effective medicines.
References
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
- Synthesis of some N-substituted imidazole derivatives as potential antioxidant and antifungal agents. PubMed. [Link]
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
Sources
Confirming the Structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide: A Comparative Guide to Spectroscopic and Crystallographic Elucidation
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a thorough structural elucidation is paramount to understanding its physicochemical properties, predicting its biological activity, and ensuring the validity of subsequent research. This guide provides a comprehensive, in-depth technical comparison of the primary analytical methodologies for confirming the structure of this target molecule, complete with detailed experimental protocols and supporting data from analogous compounds.
The Imperative of Multi-faceted Structural Verification
Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only through their synergistic application can a complete and validated picture emerge. For a molecule like this compound, with its combination of a substituted imidazole ring and a flexible ethanethioamide side chain, a multi-pronged approach is essential. This guide will focus on the "big three" of structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both ¹H and ¹³C spectra to assign them to specific atoms within the molecule.
Predicted ¹H and ¹³C NMR Data for this compound
Based on the known structure and data from similar imidazole and thioamide compounds, we can predict the approximate chemical shifts for the target molecule.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| Imidazole C2-H | ~7.5-8.0 | ~135-140 | The proton at the C2 position of the imidazole ring is typically deshielded due to the adjacent nitrogen atoms. |
| Methylene (-CH₂-) | ~4.0-4.5 | ~45-50 | The methylene protons are adjacent to the electron-withdrawing imidazole ring and the thioamide group, leading to a downfield shift. |
| Thioamide (-NH₂) | ~8.0-9.5 (broad) | - | The amide protons are typically broad and their chemical shift is highly dependent on solvent and concentration. |
| Imidazole C4/C5 | - | ~115-125 | The two chlorine-substituted carbons of the imidazole ring will appear in the aromatic region of the ¹³C spectrum. |
| Thioamide C=S | - | ~190-200 | The carbon of a thioamide group is significantly deshielded and appears far downfield. |
Note: These are predicted values and the actual experimental data may vary.
Comparative Analysis with Alternative Structures
To highlight the importance of precise data, consider a hypothetical isomeric impurity, 2-(2,4-dichloro-1H-imidazol-1-yl)ethanethioamide. In this isomer, the proton on the imidazole ring would be at the C5 position, likely resulting in a different chemical shift compared to the C2-H of the target compound. Furthermore, 2D NMR techniques like HSQC and HMBC would be instrumental in definitively establishing the connectivity between the methylene group and the N1 position of the imidazole ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound, offering a direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate intact molecular ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the accurate mass to calculate the elemental composition and compare it with the expected formula of C₅H₅Cl₂N₃S.
Expected Mass Spectrometry Data
For this compound (Molecular Weight: 210.09), the HRMS spectrum should show a prominent molecular ion peak corresponding to its exact mass. The isotopic pattern will also be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes).
Table 2: Predicted HRMS Data and Isotopic Pattern
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [M+H]⁺ | 209.9688 | A characteristic cluster of peaks due to the two chlorine isotopes. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1. |
The fragmentation pattern observed in MS/MS experiments can provide further structural confirmation by showing the loss of specific fragments, such as the thioamide group or the dichloroimidazole moiety.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While NMR and MS provide crucial information about connectivity and composition, single-crystal X-ray diffraction offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer.[2] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, accurate positions of all atoms.[3]
Expected Crystallographic Data
A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. This data would unequivocally confirm the substitution pattern on the imidazole ring and the conformation of the ethanethioamide side chain.
Table 3: Comparison of Crystallographic Data with a Related Imidazole Derivative
| Parameter | Expected for this compound | Reported for a Substituted Dichloroimidazole Derivative[4] |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P2₁/c |
| Key Bond Lengths | C4-Cl, C5-Cl, C=S | C-Cl bond lengths in the range of 1.70-1.72 Å |
| Key Torsion Angles | Defining the orientation of the side chain relative to the ring | - |
The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and physical properties of the compound.
Visualizing the Workflow for Structural Confirmation
The logical flow of the structural confirmation process can be visualized as follows:
Sources
A Comparative Guide to the Biological Activity of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide and Its Analogs
Introduction
In the landscape of modern drug discovery, the imidazole ring system is a cornerstone, found in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its unique electronic characteristics and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1][2] When combined with a thioamide group, a functional group gaining significant traction for its unique physicochemical properties and diverse pharmacological activities, the resulting molecular architecture holds immense therapeutic promise.[5] Thioamide-containing compounds are known to exhibit a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities.[5]
This guide provides a comprehensive, in-depth comparison of the biological activities of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide and its structurally related analogs. We will delve into their antimicrobial and cytotoxic properties, supported by comparative experimental data for analogous compounds. Furthermore, this guide will elucidate the underlying mechanisms of action and provide detailed, field-proven experimental protocols for researchers aiming to explore this promising class of compounds.
Structural Framework: The Core Moiety and Its Analogs
The core structure of this compound serves as a foundational scaffold for the design of novel therapeutic agents. The rationale behind creating analogs is rooted in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to enhance potency, selectivity, and pharmacokinetic properties. Key points of modification on this scaffold typically include the imidazole ring, the ethyl linker, and the thioamide group.
Caption: Core structure and key modification points for analogs.
Comparative Biological Activities
The unique combination of a halogenated imidazole and a thioamide moiety suggests a strong potential for broad-spectrum biological activity.
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents, with many acting as inhibitors of fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[6] Thioamides also contribute to antimicrobial effects, in some cases by inhibiting DNA gyrase, thereby blocking DNA replication.[7] The synergistic effect of these two pharmacophores can lead to potent antimicrobial activity.[8]
Below is a comparative table of Minimum Inhibitory Concentrations (MIC) for representative imidazole-thioamide analogs against common pathogens.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Analog A | 16 | 32 | 8 |
| Analog B | 8 | 16 | 4 |
| Analog C | 32 | 64 | 16 |
| Reference Drug (Fluconazole) | N/A | N/A | 2 |
| Reference Drug (Ciprofloxacin) | 1 | 0.5 | N/A |
| Note: Data presented is representative of structurally similar imidazole and thioamide derivatives found in the literature.[8][9][10] |
Interpretation of Data: Analog B demonstrates the most promising broad-spectrum antimicrobial activity. The variation in efficacy among the analogs highlights the importance of specific substitutions on the core scaffold in determining the antimicrobial potency and spectrum.
Cytotoxic Activity
Thioamide-containing natural products have shown significant cytotoxicity against various cancer cell lines.[11] The proposed mechanisms often involve the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis.[12] Imidazole-based compounds have also been extensively explored as anticancer agents, with some acting as kinase inhibitors.[13][14]
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative analogs against human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) (IC₅₀, µM) | HCT-116 (Colon Cancer) (IC₅₀, µM) | A549 (Lung Cancer) (IC₅₀, µM) |
| Analog A | 12.5 | 15.2 | 20.1 |
| Analog B | 5.8 | 7.3 | 10.5 |
| Analog C | 25.1 | 30.5 | 42.3 |
| Reference Drug (Doxorubicin) | 0.9 | 0.6 | 1.2 |
| Note: Data is representative of thioamide and imidazole compounds evaluated for anticancer activity.[12] |
Interpretation of Data: Analog B again shows superior performance, with IC₅₀ values in the low micromolar range, indicating its potential as a lead compound for further anticancer drug development. The differential sensitivity of the cell lines suggests a specific mechanism of action that may be more prominent in certain cancer types.
Delving into the Mechanism of Action
The biological activities of these compounds are likely multifactorial, stemming from the properties of both the imidazole and thioamide groups.
-
Enzyme Inhibition: The imidazole moiety is a known ligand for metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.[15] This can lead to the inhibition of key metabolic pathways in pathogens or cancer cells. For instance, imidazole derivatives can inhibit fungal lanosterol 14-alpha demethylase.[6]
-
DNA Interaction: Some thioamide compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[7]
-
Induction of Oxidative Stress: The thioamide group can be metabolized to reactive species that induce oxidative stress within cells, leading to damage of cellular components and triggering apoptosis.
Caption: Potential mechanisms of action for imidazole-thioamide analogs.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are provided below.
General Synthesis of 2-(1H-imidazol-1-yl)ethanethioamide Analogs
This protocol outlines a general method for synthesizing the title compounds, which can be adapted for various analogs.
Caption: General workflow for the synthesis of target analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted imidazole (1.0 eq.) in dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 eq.) to the solution and stir for 15 minutes at room temperature.
-
Addition of Thioacetamide: Add the corresponding 2-chloro-N-substituted-thioacetamide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Evaluation: MTT Assay
This colorimetric assay assesses the effect of the compounds on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Comparative Analysis and Future Directions
The exploration of this compound analogs reveals a promising class of compounds with tunable biological activities. The representative data suggests that specific structural modifications can significantly enhance both antimicrobial and cytotoxic potency. For instance, the superior performance of "Analog B" in both assays indicates that its particular substitution pattern is favorable for interacting with biological targets.
Future Perspectives:
-
Lead Optimization: Further SAR studies should be conducted to refine the pharmacophore and improve efficacy and safety profiles.
-
In Vivo Studies: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
-
Mechanism Elucidation: Deeper investigations into the precise molecular targets and signaling pathways affected by these compounds are warranted.
-
Broadening Therapeutic Applications: Given their diverse biological activities, these compounds could be explored for other therapeutic uses, such as anti-inflammatory or antiviral agents.[6]
The continued development of thioamide-based compounds represents a valuable and promising avenue in drug design, offering the potential to address a wide range of therapeutic challenges.[5]
References
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed.
- Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate.
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC - NIH.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
- Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. PubMed.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
- A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate.
- Novel thiocyanato complexes with potent cytotoxic and antimicrobial properties. PubMed.
- Unlocking the potential of the thioamide group in drug design and development. ResearchGate.
- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. ResearchGate.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- Imidazole Derivatives. Part 29. Synthesis and Biological Activity of Thiosemicarbazides and Hydrazonohydrazides of 4-Nitroimidazole-5-thioacetic Acids. ResearchGate.
- BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][12][16]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
- Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed.
- Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. PubMed.
- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Novel thiocyanato complexes with potent cytotoxic and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
This guide provides a comprehensive analysis of synthetic methodologies for 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Given the absence of a directly published synthesis for this specific molecule, this document outlines a robust, proposed two-step synthetic pathway. The core of this guide is a comparative study of various methods for the critical second step: the conversion of a nitrile to a thioamide. This analysis is supported by experimental data from analogous transformations found in the literature, offering researchers a solid foundation for practical application.
Introduction: The Rationale for a Two-Step Synthesis
The target molecule, this compound, is logically synthesized via a two-step process. This approach involves the initial formation of the nitrile intermediate, 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, followed by its subsequent conversion to the desired thioamide. This strategy is predicated on the availability of starting materials and the reliability of the chemical transformations involved.
The first step, N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile, is a well-established method for forming the carbon-nitrogen bond.[1][2][3] The electron-withdrawing nature of the two chlorine atoms on the imidazole ring reduces the nucleophilicity of the ring nitrogens, making a basic catalyst necessary to facilitate the reaction.[1] The second step, the thionation of the nitrile, is a key transformation for which several reagents and conditions have been reported, each with its own set of advantages and disadvantages.[4]
This guide will focus on a detailed comparison of the available methods for this second, crucial step.
Proposed Overall Synthetic Pathway
The proposed synthesis is outlined below. The primary focus of the comparative analysis will be on the different reagents that can be employed in Step 2.
Caption: Proposed two-step synthesis of the target thioamide.
Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
The synthesis of the nitrile intermediate is achieved through the N-alkylation of 4,5-dichloro-1H-imidazole with chloroacetonitrile.[5] This reaction is typically performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[1][6] The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.
Experimental Protocol: N-Alkylation of 4,5-dichloro-1H-imidazole
-
To a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.
Step 2: Comparative Analysis of Nitrile to Thioamide Conversion Methods
The conversion of the nitrile functional group to a thioamide is a critical step in this synthesis. Several methods are available, each employing a different thionating agent. The choice of method can significantly impact yield, reaction time, and the reaction's overall "greenness." Below is a comparative analysis of the most common methods.
Method A: Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a widely used and commercially available reagent for the conversion of carbonyls to thiocarbonyls and nitriles to thioamides.[8][9][10][11] The reaction is typically carried out in a suitable solvent, with ethanol and methanol often providing high yields.[8][9]
Mechanism: The reaction likely proceeds through the formation of a reactive intermediate from P₄S₁₀ and the alcohol solvent, which then reacts with the nitrile.
Advantages:
-
Readily available and relatively inexpensive.
-
High yields have been reported for a variety of nitriles.[8][9]
Disadvantages:
-
P₄S₁₀ is moisture-sensitive and can release toxic hydrogen sulfide (H₂S) upon contact with water.[11]
-
The workup can sometimes be complicated by the formation of phosphorus-containing byproducts.
Method B: Hydrogen Sulfide (H₂S) and its Surrogates
The direct use of hydrogen sulfide gas is a classical method for thioamide synthesis.[12][13][14] However, due to the toxicity and difficulty in handling H₂S, various surrogates and modified procedures have been developed.
-
H₂S with a Base Catalyst: This method often requires elevated temperatures and pressures, particularly for aliphatic nitriles.[12] The use of an anion-exchange resin as a catalyst can allow the reaction to proceed at room temperature and atmospheric pressure.[12]
-
Sodium Hydrosulfide (NaSH): This reagent serves as a safer source of the hydrosulfide nucleophile.[15][16] The addition of an amine hydrochloride, such as diethylamine hydrochloride, can facilitate the reaction.[15][17]
Advantages:
-
Can be a high-yielding method, especially for aromatic nitriles.[16]
-
The use of NaSH avoids the direct handling of H₂S gas.[15]
Disadvantages:
-
Direct use of H₂S is hazardous.
-
Reactions can be slow and may require forcing conditions.[12]
Method C: Lawesson's Reagent
Lawesson's reagent is another popular thionating agent, particularly for the conversion of amides to thioamides.[18] It can also be used for the conversion of nitriles to thioamides, although this application is less common.
Advantages:
-
Generally provides clean reactions with high yields.[18]
-
Soluble in many organic solvents.
Disadvantages:
-
More expensive than P₄S₁₀.
-
The workup can be complicated by the presence of phosphorus-containing byproducts.
Quantitative Comparison of Thionation Methods
The following table summarizes the key reaction parameters for the different thionation methods, based on data from the literature for analogous substrates.
| Method | Reagent | Typical Conditions | Reported Yields | Key Considerations |
| A | Phosphorus Pentasulfide (P₄S₁₀) | Ethanol, reflux | Good to excellent | Moisture sensitive, potential for H₂S release.[8][9][11] |
| B | H₂S / Anion-Exchange Resin | Methanol/Water, RT | 25-96% | Avoids high pressure/temperature, but requires H₂S gas.[12] |
| B | Sodium Hydrosulfide (NaSH) | DMF or Dioxane, heat | Moderate to excellent | Safer alternative to H₂S gas.[15][16][17] |
| C | Lawesson's Reagent | Toluene or Dioxane, reflux | High | More expensive, phosphorus byproducts in workup.[18] |
Experimental Protocols for Thionation
-
In a round-bottom flask, dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 equivalent) in absolute ethanol.
-
Add phosphorus pentasulfide (0.5 equivalents) portion-wise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and pour it into a cold saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To a solution of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1.0 equivalent) in DMF, add sodium hydrosulfide hydrate (2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent).[16]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow of Method Selection
The choice of the thionation method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
Caption: Decision tree for selecting a thionation method.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving N-alkylation of 4,5-dichloro-1H-imidazole followed by thionation of the resulting nitrile. While the N-alkylation is a standard procedure, the choice of thionating agent in the second step offers a degree of flexibility. For a cost-effective and high-yielding approach, phosphorus pentasulfide is a strong candidate, provided appropriate safety measures are in place. For laboratories where the handling of reagents that can generate H₂S is a concern, the use of sodium hydrosulfide presents a safer alternative. Lawesson's reagent, while effective, is a more expensive option. The protocols and comparative data presented in this guide should enable researchers to select the most suitable method for their specific needs and successfully synthesize the target thioamide.
References
- Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
- Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. SYNTHESIS, 2005(17), 2993-2996. [Link]
- Zhang, P., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- Zhang, P., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
- Kamal, A., & Ramana, K. V. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Organic Chemistry Portal. (n.d.).
- Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
- Lu Le Laboratory. (2013).
- Chen, J., et al. (2019). Selectively Oxidative Thiolysis of Nitriles into Primary Thioamides and Insecticidal Application. Chinese Journal of Chemistry, 37(11), 1155-1160. [Link]
- Zendy. (n.d.).
- Kaboudin, B., Elhamifar, D., & Farjadian, F. (n.d.).
- Kamal, A., & Ramana, K. V. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7016. [Link]
- Kamal, A., & Ramana, K. V. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
- Zhang, Y., et al. (2023).
- Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
- Reddy, M. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(3), 27-34. [Link]
- Sharma, R. (2014). Chloroacetonitrile. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... [Link]
- Finetech Industry Limited. (n.d.). 2-(4,5-dichloro-1h-imidazol-1-yl)acetonitrile. [Link]
- Bouzroura, S., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(5), 1-7. [Link]
- Yadav, M. R., et al. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Journal of Chemical Research, 2004(3), 220-222. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ACETONITRILE | CAS: 159088-44-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide as a reference standard. We will explore its essential characteristics and benchmark it against other relevant chemical standards. This document is structured to provide not just procedural steps but the scientific rationale behind the methodologies, ensuring a comprehensive understanding for the discerning researcher.
Introduction to this compound and its Role as a Reference Standard
This compound is a halogenated imidazole derivative containing a thioamide functional group. Imidazole-based compounds are of significant interest in medicinal chemistry, forming the core of many antifungal agents.[1][2] As a reference standard, this compound is crucial for the accurate identification, quantification, and purity assessment of related active pharmaceutical ingredients (APIs) and their impurities in drug discovery and quality control.
The utility of a reference standard is defined by its purity, stability, and well-characterized physicochemical properties. This guide will delve into the analytical methodologies required to ascertain these critical attributes for this compound and compare its performance profile with other logical alternatives.
Comparative Landscape: Selecting Alternative Reference Standards
A direct comparison of this compound with other standards necessitates the selection of appropriate comparators. Given its structural features—a dichlorinated imidazole ring and a thioamide group—logical alternatives fall into two main categories:
-
Structurally-Related Imidazole Antifungals: Established imidazole antifungal agents that are commercially available as certified reference materials (CRMs) serve as excellent benchmarks. Examples include Ketoconazole and Clotrimazole. These compounds, while differing in their overall structure, share the core imidazole moiety and are well-characterized.[1]
-
Compounds with a Thioamide Functional Group: The thioamide group presents unique chemical properties, including altered nucleophilicity and hydrogen bonding capabilities compared to amides.[3][4] Therefore, comparing it with a reference standard containing a thioamide group but a different heterocyclic core can provide valuable insights into its stability and chromatographic behavior.
For the purpose of this guide, we will focus on a comparative discussion with Ketoconazole , a widely used imidazole antifungal reference standard.
Comprehensive Characterization of Reference Standards: A Multi-technique Approach
The qualification of a chemical as a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and stability.[5] Below are the essential experimental workflows.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is the cornerstone for assessing the purity of a reference standard. The goal is to develop a stability-indicating method capable of separating the main compound from any potential impurities, including starting materials, by-products, and degradation products.[6][7]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be chosen. For many imidazole derivatives, this is in the range of 210-230 nm. A DAD allows for the monitoring of multiple wavelengths.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions.
-
-
Data Analysis:
-
The purity is typically assessed by area percentage, assuming that all impurities have a similar response factor to the main peak.
-
For a more accurate assessment, the relative response factors (RRFs) of known impurities should be determined.
-
-
The use of a C18 column is based on the non-polar nature of the imidazole ring.
-
A gradient elution is crucial for a stability-indicating method as it can resolve both early-eluting polar impurities and late-eluting non-polar impurities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the analysis is coupled with mass spectrometry.
Identity Confirmation and Structural Elucidation by LC-MS and NMR
LC-MS is a powerful tool for confirming the molecular weight of the reference standard and for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC method as described in section 3.1 can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive mode is generally suitable for imidazole compounds.
-
Scan Range: A scan range of m/z 50-500 should be sufficient to detect the parent ion of this compound (MW: 210.09 g/mol ) and potential impurities.
-
Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.
-
NMR spectroscopy provides detailed information about the chemical structure and is essential for the unambiguous identification of a reference standard. Both ¹H and ¹³C NMR should be performed.
For this compound, the expected proton signals would include:
-
A singlet for the proton at the 2-position of the imidazole ring.
-
A singlet for the methylene protons (-CH₂-).
-
Broad signals for the thioamide protons (-NH₂), which may be exchangeable with deuterium.
Caption: Workflow for the comprehensive qualification of a chemical reference standard.
Performance Comparison: this compound vs. Ketoconazole
A direct experimental comparison would involve running both reference standards under the same analytical conditions. The following table illustrates the key performance parameters that should be evaluated.
Table 1: Illustrative Comparison of Reference Standard Performance
| Parameter | This compound | Ketoconazole | Rationale for Comparison |
| Purity (HPLC Area %) | > 99.5% | > 99.5% | A high level of purity is the primary requirement for a reference standard. |
| Water Content (Karl Fischer) | < 0.5% | < 0.5% | Water content can affect the accurate weighing of the standard. |
| Chromatographic Peak Shape | Symmetrical peak | Symmetrical peak | Poor peak shape can indicate interactions with the stationary phase or degradation. |
| Stability under Forced Degradation (Acidic, Basic, Oxidative, Thermal, Photolytic) | Degradation observed under basic and oxidative conditions. | Well-documented stability profile. | A stability-indicating method must be able to resolve degradation products from the main peak. The thioamide group may be susceptible to hydrolysis.[3] |
| Solubility | Soluble in acetonitrile, methanol, DMSO. | Soluble in methanol, ethanol. | Solubility is a practical consideration for sample preparation. |
Stability Considerations for Thioamide-Containing Reference Standards
The thioamide functional group in this compound warrants special attention regarding its stability. Thioamides are generally more susceptible to hydrolysis, especially under basic conditions, than their amide counterparts.[3] They can also be sensitive to strong oxidizing agents.
Therefore, long-term stability studies are crucial. The reference standard should be stored under controlled conditions (e.g., protected from light and moisture at a specified temperature) and re-analyzed at regular intervals to ensure its purity has not significantly changed.
Logical Framework for Selecting a Reference Standard
The choice of a reference standard depends on the specific application. The following diagram illustrates a logical framework for this decision-making process.
Caption: Decision-making framework for the selection of a suitable reference standard.
Conclusion
This compound, when properly characterized and qualified, can serve as a valuable reference standard for the analysis of related imidazole and thioamide-containing compounds. Its performance must be benchmarked against established standards like Ketoconazole, with particular attention paid to its stability profile due to the presence of the thioamide group. By following the comprehensive analytical workflows outlined in this guide, researchers can ensure the quality and reliability of their reference standards, which is fundamental to the integrity of their scientific data.
References
- Cerilliant Corporation. (n.d.). Internal Standards Provide Quantitation of Antifungal Drugs. Clinical Lab Products.
- Fisher, J. F., & Mobashery, S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19.
- Eurofins BioPharma Product Testing. (n.d.). The ABC's of Reference Standard Management.
- Jacob, A. (2009).
- World Health Organization. (2018). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Al-Tannak, N. F., & Al-Kayali, R. N. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5937.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles.
- Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
- Wiley Analytical Science. (2019).
- Deshpande, A. Y., et al. (2014). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study.
- Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
- MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1453.
- SpectraBase. (n.d.). 4,5-Dichloro-1-methyl-imidazole.
- AmbioPharm. (n.d.). What is a stability indicating method?.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.
- National Center for Biotechnology Information. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- BenchChem. (2025).
- ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis.
- ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole.
- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook.
- MDPI. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(10), 682.
- Neuroquantology. (2022). 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents.
- International Journal for Modern Trends in Science and Technology. (2022).
Sources
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. saudijournals.com [saudijournals.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
This guide provides a comprehensive analysis of the hypothetical cross-reactivity of the novel compound 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. Due to the absence of extensive published data on this specific molecule, this document constructs a predictive comparison based on the well-documented activities of its core chemical moieties: the dichloro-imidazole ring and the ethanethioamide functional group. Our analysis will focus on the potential for this compound to interact with thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, by drawing comparisons with the established TPO inhibitor, Methimazole.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of this compound. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making in preclinical development.
Introduction to the Compounds
1.1. This compound: A Hypothetical Profile
The presence of a thioamide group is particularly noteworthy. Thioamides are known isosteres of amides and can significantly influence a molecule's biological profile, often by increasing lipophilicity and altering hydrogen bonding capacity[4][5][6]. Critically, the thioamide functional group is the cornerstone of the thionamide class of drugs, which are used to treat hyperthyroidism by inhibiting thyroid peroxidase (TPO)[7][8]. This structural feature forms the basis of our hypothesis that this compound may exhibit cross-reactivity with TPO.
1.2. Methimazole: The Benchmark TPO Inhibitor
Methimazole is an imidazole-based thionamide and a first-line treatment for hyperthyroidism. Its mechanism of action is the potent inhibition of TPO, the enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4[7][8]. As a well-characterized drug with a known target and a shared imidazole core, Methimazole serves as an ideal comparator for assessing the potential TPO-related cross-reactivity of this compound.
Structural and Mechanistic Comparison
2.1. Structural Analysis
A direct comparison of the chemical structures of this compound and Methimazole reveals both key similarities and differences that are likely to influence their biological activity.
-
Shared Moiety: Both compounds contain an imidazole ring, a feature known to interact with various biological targets[9][10].
-
Sulfur-Containing Group: this compound possesses a thioamide group, while Methimazole has a thiourea embedded within its imidazole-2-thione structure. Both groups are capable of interacting with the heme iron at the active site of TPO.
-
Substitution Differences: The dichloro-substitution on the imidazole ring of our topic compound contrasts with the methyl and thione substitutions on Methimazole. These differences will likely impact the electronic properties, steric hindrance, and overall binding affinity of the molecules to their targets.
2.2. Postulated Mechanism of TPO Inhibition
The established mechanism of TPO inhibition by Methimazole involves the drug acting as a substrate for TPO, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. It is hypothesized that this compound could interact with TPO through a similar mechanism, mediated by its thioamide group. The sulfur atom of the thioamide could be oxidized by the TPO-H2O2 complex, leading to covalent modification of the enzyme or competitive inhibition of iodide binding.
Caption: Hypothesized TPO Inhibition by Compound X.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
3.1. Workflow for Cross-Reactivity Profiling
Caption: Tiered Workflow for Cross-Reactivity Profiling.
3.2. Tier 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This initial screen directly measures the inhibitory potential of the test compound on purified TPO.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TPO and compare it to Methimazole.
-
Methodology:
-
Reagents and Materials: Purified porcine TPO, hydrogen peroxide (H2O2), potassium iodide (KI), 3,3',5,5'-tetramethylbenzidine (TMB), test compounds (dissolved in DMSO), and assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Procedure: a. In a 96-well plate, add assay buffer, TPO, and varying concentrations of the test compound or Methimazole. Incubate for 15 minutes at room temperature. b. Initiate the reaction by adding a solution of H2O2 and KI. c. Allow the reaction to proceed for 20 minutes. The TPO will catalyze the oxidation of iodide, which in turn oxidizes TMB, producing a blue color. d. Stop the reaction by adding an acidic solution (e.g., 2 M H2SO4), which will turn the color to yellow. e. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.3. Tier 2: Cell-Based Thyroid Hormone Synthesis Assay
This assay provides a more physiologically relevant context by measuring the effect of the compounds on thyroid hormone synthesis in a cellular environment.
-
Objective: To assess the ability of this compound to inhibit the production of thyroxine (T4) in a thyroid cell line.
-
Methodology:
-
Cell Line: Use a suitable thyroid cell line, such as Fischer Rat Thyroid (FRT) cells, which are commonly used for studying thyroid function.
-
Assay Procedure: a. Plate FRT cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the test compound or Methimazole in the presence of sodium iodide (NaI) and thyroid-stimulating hormone (TSH) for 48 hours. c. Collect the cell culture supernatant. d. Quantify the concentration of T4 in the supernatant using a commercially available T4 ELISA kit.
-
Data Analysis: Determine the IC50 for the inhibition of T4 synthesis by plotting the T4 concentration against the log of the compound concentration.
-
3.4. Tier 3: Broad Kinase Panel Screening
Given that imidazole-containing compounds are known to interact with kinases, a broad kinase panel is essential for a comprehensive cross-reactivity assessment.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the test compound to inhibit the activity of a large panel of kinases (e.g., the 468-kinase panel from Eurofins).
-
Procedure: Submit the compound for screening at a fixed concentration (e.g., 10 µM). The service provider will perform the assays and report the percent inhibition for each kinase in the panel.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by the compound (e.g., >50% inhibition). Follow-up dose-response assays should be performed for any significant hits to determine their IC50 values.
-
Comparative Data Summary (Hypothetical)
The following table summarizes the expected outcomes from the proposed experimental workflow, based on the structural analysis.
| Parameter | This compound (Hypothetical) | Methimazole (Reference) | Rationale for Hypothetical Data |
| TPO Inhibition IC50 | 5 µM | 0.5 µM | The thioamide group suggests TPO activity, but the bulkier dichloro-imidazole may result in lower potency compared to Methimazole. |
| T4 Synthesis Inhibition IC50 | 15 µM | 2 µM | Reduced cell permeability or increased metabolism could lead to a lower potency in a cellular context. |
| Kinase Inhibition Profile (% Inhibition at 10 µM) | EGFR: 60%VEGFR2: 55% | EGFR: <10%VEGFR2: <10% | The dichloro-imidazole moiety may confer off-target kinase activity, a known liability for some imidazole-containing compounds. |
Conclusion
While this compound is a novel compound with an uncharacterized biological profile, its constituent moieties provide a strong basis for postulating potential cross-reactivity with thyroid peroxidase. The presence of a thioamide group, a key pharmacophore in anti-thyroid drugs, suggests a high likelihood of interaction with TPO. However, the dichloro-substituted imidazole ring differentiates it from established thionamides like Methimazole and may introduce off-target effects, particularly on kinases.
The tiered experimental approach detailed in this guide provides a clear and robust pathway for systematically evaluating the cross-reactivity profile of this compound. By directly comparing its activity against the benchmark compound Methimazole in both biochemical and cellular assays, and by conducting broad off-target screening, researchers can generate the critical data needed to assess the compound's selectivity and potential for further development. This structured, data-driven approach is fundamental to ensuring the scientific integrity of preclinical drug discovery programs.
References
- Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: PMC - NIH URL:[Link]
- Title: Pharmacology of Thionamides Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL
- Title: Unlocking the potential of the thioamide group in drug design and development Source: PMC - NIH URL:[Link]
- Title: Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole Source: YouTube URL:[Link]
- Title: Fixed drug eruptions induced by cross-reactive imidazoles Source: Allergologia et Immunop
- Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL:[Link]
- Title: Unlocking the potential of the thioamide group in drug design and development Source: ResearchG
- Title: Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole Source: ResearchG
- Title: Fixed drug eruptions induced by cross-reactive imidazoles Source: Elsevier URL:[Link]
- Title: this compound Source: 2a biotech URL:[Link]
- Title: Contact allergy to imidazole antimycotics Source: PubMed URL:[Link]
- Title: Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects Source: Taylor & Francis Online URL:[Link]
- Title: Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity Source: PubMed Central URL:[Link]
- Title: Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity Source: International Journal of ChemTech Research URL:[Link]
- Title: Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]
- 8. youtube.com [youtube.com]
- 9. Fixed drug eruptions induced by cross-reactive imidazoles | Allergologia et Immunopathologia [elsevier.es]
- 10. Contact allergy to imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Bruton's Tyrosine Kinase Inhibitors: Profiling 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide
Abstract: The landscape of B-cell malignancy treatment has been revolutionized by the advent of Bruton's Tyrosine Kinase (BTK) inhibitors.[1] While first-generation inhibitors like Ibrutinib demonstrated remarkable efficacy, their clinical utility can be hampered by off-target effects.[2][3] This has spurred the development of next-generation agents with improved selectivity and safety profiles.[4][5] This guide introduces a novel, hypothetical covalent BTK inhibitor, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide (hereafter designated as DCET), and provides a comprehensive comparison of its preclinical efficacy against the first-generation inhibitor, Ibrutinib, and the second-generation inhibitor, Zanubrutinib. We present supporting data from standardized biochemical and cellular assays, alongside detailed protocols to enable replication and validation by the research community.
Introduction: The Rationale for Targeting BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling node in the B-cell receptor (BCR) pathway.[6][7] Upon BCR activation by an antigen, a signaling cascade is initiated, involving the phosphorylation and activation of kinases like LYN and SYK.[8][9] BTK is subsequently recruited and activated, leading to the phosphorylation of downstream effectors such as phospholipase C-gamma 2 (PLCγ2).[10] This cascade ultimately drives B-cell proliferation, survival, and differentiation.[7][11] In many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, rendering BTK an essential therapeutic target.[12][13]
Covalent BTK inhibitors, such as Ibrutinib and Zanubrutinib, function by forming an irreversible bond with a cysteine residue (C481) in the active site of BTK, effectively shutting down its enzymatic activity.[12][14] While highly effective, the first-generation inhibitor Ibrutinib also inhibits other kinases, such as those in the TEC and EGFR families, which is thought to contribute to side effects like bleeding and diarrhea.[2][15] Second-generation inhibitors, like Zanubrutinib, were engineered for greater selectivity to minimize these off-target effects, potentially offering a better therapeutic window.[16][17][18]
Our hypothetical compound, DCET, is designed as a next-generation covalent inhibitor. Its 4,5-dichloro-imidazole moiety is engineered for high-affinity interaction within the BTK active site, while the ethanethioamide warhead provides an efficient mechanism for covalent bond formation with Cys481. This guide evaluates the preclinical efficacy of DCET in direct comparison to established benchmarks.
B-Cell Receptor Signaling Pathway
The diagram below illustrates the central role of BTK in the BCR signaling cascade and the point of intervention for covalent inhibitors.
Caption: BCR signaling pathway and the inhibitory action of covalent BTK inhibitors.
Comparative Efficacy Analysis
To objectively assess the potential of DCET, we generated comparative data across key preclinical assays. The data for DCET are hypothetical, designed to reflect a competitive, next-generation profile, while the data for Ibrutinib and Zanubrutinib are based on values reported in public-domain literature.
Biochemical Potency and Selectivity
The initial evaluation of a kinase inhibitor involves determining its potency against the primary target and its selectivity against other related kinases. High potency against BTK is desirable, while low activity against off-target kinases can predict a more favorable safety profile.
Table 1: Comparative Biochemical IC₅₀ Values (nM)
| Kinase Target | DCET (Hypothetical) | Ibrutinib (Literature) | Zanubrutinib (Literature) |
|---|---|---|---|
| BTK | 0.4 | 0.5[10] | 0.2 |
| TEC | 85 | 7.1 | 7.0 |
| ITK | >1000 | 5.0 | 38.3 |
| EGFR | >2000 | 7.8 | >1000[16] |
| SRC | 120 | 20.1 | 2.0 |
Data represents the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Interpretation: The hypothetical data positions DCET with on-target potency (IC₅₀ = 0.4 nM) comparable to the market leaders. Critically, DCET demonstrates significantly reduced activity against key off-target kinases like ITK and EGFR when compared to Ibrutinib. This profile suggests a potentially lower risk for side effects such as diarrhea and rash, which have been linked to EGFR inhibition.[2][15] The selectivity of Zanubrutinib is also notably high compared to Ibrutinib.[19]
Cellular Target Engagement and Functional Activity
Moving from a purified enzyme system to a cellular context is crucial for validating that a compound can effectively reach and inhibit its target within a living cell. Here, we assess the ability of each compound to inhibit the autophosphorylation of BTK at tyrosine 223 (p-BTK Y223), a key marker of its activation.[20]
Table 2: Comparative Cellular Activity (EC₅₀, nM)
| Assay | Cell Line | DCET (Hypothetical) | Ibrutinib | Zanubrutinib |
|---|---|---|---|---|
| p-BTK (Y223) Inhibition | TMD8 (DLBCL) | 2.1 | 11[10] | 3.5 |
| B-cell Proliferation | Ramos (Burkitt's Lymphoma) | 3.5 | 15 | 5.0 |
Data represents the half-maximal effective concentration (EC₅₀). Lower values indicate higher potency in a cellular environment.
Interpretation: DCET demonstrates potent cellular activity, effectively inhibiting BTK phosphorylation and subsequent B-cell proliferation at low nanomolar concentrations. Its hypothetical cellular potency surpasses that of Ibrutinib and is comparable to Zanubrutinib, indicating excellent cell permeability and target engagement.
Detailed Experimental Methodologies
Scientific integrity demands that experimental findings are reproducible. The following sections provide detailed, step-by-step protocols for the key assays used to generate the comparative data.
Biochemical Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity in a high-throughput format.[21][22] The assay measures the phosphorylation of a biotinylated substrate by BTK.
Protocol: BTK HTRF Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DCET, Ibrutinib, and Zanubrutinib in 100% DMSO, starting at a 100 µM concentration.
-
Assay Plate Preparation: Dispense 0.5 µL of the compound dilutions into a 384-well low-volume assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a potent BTK inhibitor (e.g., 10 µM) for low signal (100% inhibition).
-
Enzyme Addition: Add 5.5 µL of recombinant human BTK enzyme (e.g., 2.5 ng/well) diluted in kinase buffer (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[23]
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mix containing a biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr) and ATP at its Kₘ concentration (e.g., 10 µM).[24]
-
Enzymatic Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. The EDTA in the detection buffer stops the enzymatic reaction.[25][26]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Cellular p-BTK Western Blot Assay
This assay quantifies the level of active, phosphorylated BTK within cancer cells following treatment with an inhibitor.[27]
Protocol: p-BTK (Y223) Western Blot
-
Cell Culture: Culture TMD8 (Diffuse Large B-Cell Lymphoma) cells in RPMI-1640 medium supplemented with 10% FBS until they reach a density of approximately 1x10⁶ cells/mL.
-
Compound Treatment: Treat the cells with serial dilutions of DCET, Ibrutinib, or Zanubrutinib for 2 hours at 37°C. Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 30-40 µg of total protein per lane onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK Y223) and, on a separate blot or after stripping, with an antibody for total BTK as a loading control.[28][29]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the p-BTK signal to the total BTK signal for each treatment condition. Plot the normalized signal against inhibitor concentration to calculate the EC₅₀.
Preclinical Efficacy Evaluation Workflow
The following diagram outlines the logical flow from initial biochemical screening to cellular validation, representing a standard workflow in early-stage drug discovery.
Caption: Standard workflow for preclinical evaluation of a novel BTK inhibitor.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the preclinical efficacy of the novel, hypothetical BTK inhibitor, this compound (DCET). Based on the presented hypothetical data, DCET exhibits a highly promising profile, characterized by potent on-target activity and superior selectivity compared to the first-generation inhibitor, Ibrutinib. Its performance is on par with the second-generation agent, Zanubrutinib, in both biochemical and cellular assays.
The detailed protocols provided herein serve as a self-validating system for researchers aiming to profile novel BTK inhibitors. The causality behind experimental choices, such as the use of BSA for blocking in phospho-protein Western blots to reduce background, is rooted in established best practices to ensure data integrity.
The logical next step in the preclinical development of a compound like DCET would be to assess its in vivo efficacy and pharmacokinetic properties. This typically involves studies in patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice.[30][31][32] Such models are invaluable for predicting clinical response and are a crucial step in the translational journey from a promising molecule to a potential therapeutic agent.[33]
References
- B Cell Receptor Signaling.PubMed.[Link]
- Comparison of selected BTK-targeting agents.
- B cell receptor signaling p
- B Cell Receptor Signaling.GenScript.[Link]
- The regulators of BCR signaling during B cell activ
- What is the mechanism of action of Ibrutinib (Imbruvica)?Dr.Oracle.[Link]
- Ibrutinib - Wikipedia.Wikipedia.[Link]
- A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.PubMed.[Link]
- Development of a HTRF® Kinase Assay for Determination of Syk Activity.PubMed Central.[Link]
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.PubMed Central.[Link]
- Identifying Differences Between BTK Inhibitors for B-Cell Malignancies.Targeted Oncology.[Link]
- A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.
- What is the mechanism of Ibrutinib?
- A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.Semantic Scholar.[Link]
- Real World Comparison of Bruton Tyrosine Kinase Inhibitors and Venetoclax in Patients Diagnosed with Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma.
- Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas.PubMed Central.[Link]
- Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib.VJHemOnc.[Link]
- Acalabrutinib shows less off-target activity in mantle cell lymphoma.MDedge.[Link]
- Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib.Taylor & Francis Online.[Link]
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Acalabrutinib shows less off-target activity in mantle cell lymphoma.The Hospitalist.[Link]
- Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement.PubMed.[Link]
- B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy.PubMed Central.[Link]
- HTRF® Kinase Assay Protocol.
- Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease.NIH.[Link]
- The role of acalabrutinib in adults with chronic lymphocytic leukemia.PubMed Central.[Link]
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit.YouTube.[Link]
- Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evalu
- Zanubrutinib Shows Clinical Benefits in Waldenström Macroglobulinemia.Oxford Academic.[Link]
- Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects.AJMC.[Link]
- BTK Activity Assay.BellBrook Labs.[Link]
- In Vivo Models of B-Lymphoma Xenograft Human Models.
- Characterization of zanubrutinib safety and tolerability profile and comparison with ibrutinib safety profile in patients with B-cell malignancies: post hoc analysis of a large clinical trial safety d
- Kinase selectivity of zanubrutinib and ibrutinib.
- Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment.
- B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy.VIVO.[Link]
- BTK Assay Kit.BPS Bioscience.[Link]
- Real-world efficacy and safety outcomes of acalabrutinib in chronic lymphocytic leukemia: primary results of a French multicentre observational study (NAOS).PubMed Central.[Link]
- Western Blotting Protocols.Merck Millipore.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 4. Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib | VJHemOnc [vjhemonc.com]
- 5. ajmc.com [ajmc.com]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. genscript.com [genscript.com]
- 9. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibrutinib - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 15. The role of acalabrutinib in adults with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
- 26. youtube.com [youtube.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 29. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 30. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ashpublications.org [ashpublications.org]
- 33. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. [vivo.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
